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  • Product: Thiazolo[4,5-b]pyridine, 2-(methylthio)-
  • CAS: 99158-60-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Thiazolo[4,5-b]pyridine, 2-(methylthio)- and its Derivatives: Synthesis, Properties, and Drug Discovery Potential

Introduction: The Strategic Importance of the Thiazolo[4,5-b]pyridine Scaffold In the landscape of medicinal chemistry, the fusion of heterocyclic rings is a proven strategy for the development of novel therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Thiazolo[4,5-b]pyridine Scaffold

In the landscape of medicinal chemistry, the fusion of heterocyclic rings is a proven strategy for the development of novel therapeutic agents. The Thiazolo[4,5-b]pyridine core, a bicyclic system integrating a thiazole and a pyridine ring, represents a privileged scaffold that has garnered significant interest.[1] This interest stems from its structural resemblance to purine bioisosteres, allowing it to interact with a wide range of biological targets.[2] The incorporation of a thiazole moiety, a structural component of vitamin B1 (thiamine), and a pyridine ring, a common motif in pharmaceuticals, creates a molecule with a rich chemical landscape and diverse pharmacological potential.[2]

This guide provides a comprehensive technical overview of Thiazolo[4,5-b]pyridine, 2-(methylthio)- and its closely related derivatives. We will delve into its chemical structure, physicochemical properties, synthetic routes, and explore its burgeoning applications in drug discovery, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. The 2-(methylthio) substitution, in particular, offers a versatile handle for further chemical modification, making this class of compounds an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Chemical Structure and Physicochemical Properties

The foundational structure of Thiazolo[4,5-b]pyridine, 2-(methylthio)- consists of a thiazole ring fused to a pyridine ring at the 4 and 5 positions, with a methylthio (-SCH₃) group at the 2-position of the thiazole ring.

Caption: Chemical structure of Thiazolo[4,5-b]pyridine, 2-(methylthio)-.

While specific experimental data for the parent compound, Thiazolo[4,5-b]pyridine, 2-(methylthio)- (CAS 99158-60-8), is not extensively reported in the literature, the table below summarizes its basic identifiers and provides representative data for closely related derivatives to offer a comparative physicochemical profile.

PropertyValueSource
CAS Number 99158-60-8[1][3]
Molecular Formula C₇H₆N₂S₂[1]
Molecular Weight 182.27 g/mol [3]
Representative ¹H NMR Data (for related derivatives) Signals for methyl protons typically appear around δ 2.5 ppm, with aromatic protons in the pyridine and thiazole rings appearing in the range of δ 7.0-9.0 ppm.[2][3]
Representative ¹³C NMR Data (for related derivatives) Carbon signals for the methyl group are typically observed around δ 15-20 ppm. Aromatic carbons appear in the range of δ 110-160 ppm.[3]
Representative IR Data (for related derivatives) Characteristic peaks for C=N stretching in the heterocyclic rings are expected in the 1600-1500 cm⁻¹ region. C-H stretching of the methyl and aromatic groups would appear around 3100-2900 cm⁻¹.[3]

Synthesis of the Thiazolo[4,5-b]pyridine Scaffold

The synthesis of the Thiazolo[4,5-b]pyridine core can be approached through several strategies, primarily involving either the construction of the pyridine ring onto a pre-existing thiazole or the annulation of the thiazole ring onto a pyridine precursor.

General Synthetic Workflow: Pyridine Annulation to a Thiazole Precursor

A common and versatile method involves the [3+3] cyclocondensation of a 4-aminothiazole derivative with a 1,3-dielectrophilic synthon. This approach allows for the introduction of diverse substituents on the resulting pyridine ring.

start 4-Aminothiazole Derivative intermediate Reaction Intermediate start->intermediate Reaction reagent 1,3-Dielectrophilic Synthon (e.g., α,β-unsaturated ketone) reagent->intermediate cyclization Cyclocondensation intermediate->cyclization Intramolecular Reaction product Thiazolo[4,5-b]pyridine Derivative cyclization->product

Caption: Generalized workflow for the synthesis of Thiazolo[4,5-b]pyridines.

Exemplary Protocol: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives

A traceless solid-phase synthesis strategy has been developed for the construction of a library of Thiazolo[4,5-b]pyridin-7(4H)-one derivatives, which can be further modified to introduce the 2-(methylthio) group.[4][5] This method offers the advantage of high-throughput synthesis and purification.

Step-by-Step Methodology:

  • Resin Preparation: The synthesis is initiated on a solid support, typically Merrifield resin. The resin is reacted with potassium cyanocarbonimidodithioate to generate a solid-supported cyanocarbonimidodithioate.[5]

  • Thiazole Ring Formation: The resin-bound intermediate undergoes a Thorpe-Ziegler type cyclization with an α-halo ketone to afford the thiazole resin.[5]

  • Pyridine Ring Annulation: The thiazole resin is then subjected to a Friedländer-type reaction with an appropriate carbonyl compound under microwave irradiation to construct the fused pyridine ring, yielding the desired thiazolopyridine resin.[5]

  • Oxidation and Substitution: The sulfide on the solid support is oxidized to a sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).[4] This sulfone is a good leaving group and can be displaced by various nucleophiles, including methanethiolate, to introduce the 2-(methylthio) group.

  • Cleavage from Resin: The final compound is cleaved from the solid support to yield the purified Thiazolo[4,5-b]pyridine derivative.

This solid-phase approach allows for the modular introduction of diversity at multiple positions of the scaffold, making it a powerful tool for generating compound libraries for drug discovery.[4][5]

Applications in Drug Discovery and Biological Activity

The Thiazolo[4,5-b]pyridine scaffold is a fertile ground for the discovery of new therapeutic agents due to its diverse biological activities. While specific studies on Thiazolo[4,5-b]pyridine, 2-(methylthio)- are limited, the broader class of its derivatives has shown promise in several areas.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of Thiazolo[4,5-b]pyridine derivatives. These compounds have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[6][7]

  • Mechanism of Action Insights: The antimicrobial activity of some derivatives has been linked to the inhibition of essential bacterial enzymes such as DNA gyrase and MurD ligase, which are involved in DNA replication and cell wall biosynthesis, respectively.[6] Molecular docking studies have been employed to predict the binding interactions of these compounds with the active sites of these enzymes, providing a rationale for their inhibitory activity.[6]

Antioxidant Properties

The Thiazolo[4,5-b]pyridine nucleus has also been explored for its antioxidant potential.[8] Certain derivatives have demonstrated the ability to scavenge free radicals in in-vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8]

  • Structure-Activity Relationship (SAR): The antioxidant activity is influenced by the nature and position of substituents on the Thiazolo[4,5-b]pyridine core. The introduction of electron-donating groups can enhance the radical scavenging capacity of the molecule.

Kinase Inhibitory Activity

The structural similarity of the Thiazolo[4,5-b]pyridine scaffold to purines makes it an attractive candidate for the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. While specific data for the 2-(methylthio) derivative is not available, the broader thiazolopyridine class has been investigated for its potential to inhibit various kinases.

Future Perspectives and Conclusion

Thiazolo[4,5-b]pyridine, 2-(methylthio)- and its derivatives represent a promising class of compounds with significant potential in drug discovery. The versatile synthetic routes, coupled with the diverse biological activities exhibited by this scaffold, make it an attractive starting point for the development of novel therapeutics.

Future research in this area should focus on several key aspects:

  • Elucidation of Specific Biological Targets: While broad antimicrobial and antioxidant activities have been reported, the identification of specific molecular targets for 2-(methylthio)thiazolo[4,5-b]pyridine derivatives is crucial for understanding their mechanism of action and for rational drug design.

  • Comprehensive Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-(methylthio) group and other positions on the Thiazolo[4,5-b]pyridine core will be essential to optimize potency and selectivity for desired biological targets.

  • In-depth Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles to assess their drug-like properties and potential for clinical development.

References

  • Thiazolo[4,5-b]pyridine, 2-(Methylthio)- — Chemical Substance Information. NextSDS. [Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC. [Link]

  • Interpretable QSAR Modelling for QSAR-Based Virtual Screening of 3H-Thiazolo[4,5-b] pyridin-2-one Deriva. Pharmacia. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Springer. [Link]

  • thiazolo[4,5-b]pyridine, 2-(methylthio)-,99158-60-8 - ChemCD_index. ChemCD. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Springer. [Link]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). OUCI. [Link]

  • 2-(Methylthio)thiazolo[5,4-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link] 13.[1][9]Thiazolo[4,5-b]pyridine. PubChem. [Link]

  • Methods of synthesis and properties of thiazolopyridines. SciSpace. [Link]

  • Tryptoline-based benzothiazoles re-sensitize MRSA to β-lactam ... CU Scholar. [Link]

  • Structure of thiazolo[4,5-b]pyridin-5-ones. ResearchGate. [Link]

  • Thiazolo[5,4-c]pyridine, 5-ethyl-4,5,6,7-tetrahydro-2-(methylthio)- (8CI). NextSDS. [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives. RSC Advances. [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC. [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Frontiers. [Link]

  • 5-chloro-2-methyl-[1][9]thiazolo[4,5-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Substance Information. ECHA. [Link]

  • Harmonised classifications - ECHA CHEM. European Union. [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopy and Synthesis Guide for 2-(Methylthio)thiazolo[4,5-b]pyridine

Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds serve as foundational building blocks for targeted therapeutics. The 2-(methylthio)thiazolo[4,5-b]pyridine core[1] has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds serve as foundational building blocks for targeted therapeutics. The 2-(methylthio)thiazolo[4,5-b]pyridine core[1] has emerged as a privileged pharmacophore, heavily utilized in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors for oncology[2] and Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors for inflammatory diseases[3].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a robust, self-validating framework for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of this critical intermediate. By understanding the causality behind reagent selection and spectral interpretation, scientists can ensure absolute structural integrity before advancing to late-stage functionalization.

Strategic Synthesis: The S-Methylation Workflow

The construction of the 2-(methylthio)thiazolo[4,5-b]pyridine scaffold typically proceeds via the selective S-alkylation of a thiazolo[4,5-b]pyridine-2-thiol precursor[2]. This transformation must be tightly controlled to prevent unwanted N-alkylation on the pyridine or thiazole nitrogens.

Causality in Reagent Selection
  • Base Selection (K₂CO₃): Potassium carbonate is utilized as a mild, heterogeneous base. It is strong enough to deprotonate the highly acidic thiol (pKa ~ 6–7) but too weak to abstract less acidic protons. This creates a self-validating kinetic control system that prevents ring-opening or degradation[2].

  • Electrophile (Methyl Iodide): According to Hard-Soft Acid-Base (HSAB) theory, the soft thiolate anion preferentially attacks the soft methyl carbon of MeI, driving exclusive S-alkylation.

  • Solvent (Ethyl Acetate): Using an aprotic solvent like EtOAc enhances the nucleophilicity of the thiolate while allowing for an easy aqueous workup, as the product is highly lipophilic[2].

Workflow Thiol Thiazolo[4,5-b]pyridine-2-thiol (Core Precursor) Base K2CO3 / Ethyl Acetate (Deprotonation) Thiol->Base Step 1: Base Addition MeI Methyl Iodide (MeI) (Electrophilic Attack) Base->MeI Step 2: S-Alkylation Product 2-(Methylthio)thiazolo[4,5-b]pyridine (Target Scaffold) MeI->Product Step 3: Isolation & NMR

Figure 1: Synthetic workflow for the selective S-methylation of thiazolo[4,5-b]pyridine-2-thiol.

Experimental Protocol: Step-by-Step Methodology
  • Deprotonation: Suspend the thiazolo[4,5-b]pyridine-2-thiol precursor (1.0 eq) in ethyl acetate (EtOAc). Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the thiolate anion[2].

  • Alkylation: Dropwise add methyl iodide (1.5 eq) to the suspension. Stir the reaction mixture at room temperature for 2–4 hours. Self-Validation Check: The reaction progress is visually indicated by the precipitation of potassium iodide (KI) salts.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the title compound in near-quantitative yield (>95%)[2].

NMR Spectroscopy: Data Acquisition & Interpretation

Accurate NMR characterization is the ultimate self-validating tool to confirm successful S-alkylation. The following data is derived from highly functionalized derivatives, specifically 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxamide, a known H-PGDS inhibitor intermediate[3].

Sample Preparation Protocol
  • Solvent Selection: Dissolve 5–15 mg of the synthesized compound in 0.6 mL of DMSO-d₆. Causality: Thiazolopyridines often exhibit strong intermolecular stacking; DMSO-d₆ disrupts these interactions, preventing line broadening.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz.

  • Referencing: Calibrate the spectrum using the residual DMSO pentet at δ 2.50 ppm.

Quantitative Data Presentation

Table 1: ¹H NMR Spectral Data for 2-(Methylthio)thiazolo[4,5-b]pyridine-6-carboxamide (400 MHz, DMSO-d₆) [3]

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentStructural Causality & Implication
8.97 Doublet (d)2.01HPyridine C7-HDownfield shifted due to the adjacent electronegative nitrogen and electron-withdrawing carboxamide. Meta-coupling confirms the 5,7-substitution pattern.
8.86 Doublet (d)2.01HPyridine C5-HStrongly deshielded; meta-coupled to C7-H (J = 2.0 Hz).
8.47 Doublet (d)8.01HAmide N-HExchangeable proton. The 8.0 Hz coupling indicates interaction with an adjacent aliphatic substituent (e.g., a cyclohexyl ring).
2.83 Singlet (s)-3HS-CH₃Diagnostic Peak: Characteristic shift for a methyl group attached to an aromatic sulfur. Confirms successful S-alkylation.

Table 2: Diagnostic NMR Markers for the Unsubstituted Core

Functional GroupNucleusTypical Shift (ppm)Diagnostic Value
S-CH₃ ¹H2.70 – 2.90Unequivocal proof of S-alkylation. Validated by the disappearance of the broad -SH peak (~13.0 ppm).
Pyridine C-H ¹H8.00 – 9.00Confirms the integrity of the bicyclic core. Multiplicity dictates the substitution pattern.
C2 (Thiazole) ¹³C165.0 – 175.0Highly deshielded quaternary carbon due to dual bonding to nitrogen and sulfur.
S-CH₃ ¹³C14.0 – 18.0Confirms the carbon environment of the methylthio group.

Structure-Activity Relationship (SAR) Implications

The 2-(methylthio)thiazolo[4,5-b]pyridine scaffold is rarely the final drug candidate; rather, it is a highly tunable intermediate. The methylthio group at the C2 position serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (S_NAr) or oxidation to a sulfone, allowing for the introduction of diverse amines[2].

SAR Core 2-(Methylthio)thiazolo[4,5-b]pyridine (Privileged Scaffold) Sub1 C6 Substitution (e.g., Carboxamides) Core->Sub1 Functionalization Sub2 C5 Substitution (e.g., Halogens/Amines) Core->Sub2 Functionalization Target1 H-PGDS Inhibition (Anti-inflammatory) Sub1->Target1 SAR Optimization Target2 IRAK-4 Inhibition (Cancer/Immunology) Sub2->Target2 SAR Optimization

Figure 2: Functionalization pathways of the core scaffold for targeted kinase and synthase inhibition.

By strategically functionalizing the C5 and C6 positions of the pyridine ring, researchers can pivot the scaffold's biological activity. For instance, C6-carboxamide derivatives exhibit potent H-PGDS inhibition[3], while C5-halogenated derivatives are frequently optimized into IRAK-4 inhibitors[2].

Conclusion

The synthesis and characterization of 2-(methylthio)thiazolo[4,5-b]pyridine demand strict adherence to mechanistic principles. By utilizing mild basic conditions for S-alkylation and relying on the diagnostic δ 2.83 ppm ¹H NMR singlet as a self-validating marker of success, researchers can confidently secure this privileged scaffold. This rigorous approach to chemical validation ensures downstream reliability in the complex pipeline of targeted drug development.

References

  • CN111479814A - Fused pyridines as H-PGDS inhibitors | Google P
  • WO2015104688A1 - Bicyclic heterocyclyl derivatives as irak4 inhibitors | Google P
  • Thiazolo[4,5-b]pyridine (C6H4N2S) | PubChem |[Link]

Sources

Foundational

The Pharmacological Versatility of Thiazolo[4,5-b]pyridine, 2-(methylthio)-: In Vitro Mechanisms and Assay Architectures

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound Thiazolo[4,5-b]pyridine, 2-(methylthio)- (CAS: 99158-60-8) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound Thiazolo[4,5-b]pyridine, 2-(methylthio)- (CAS: 99158-60-8) represents a highly privileged bicyclic heterocyclic scaffold in modern drug discovery[1]. While the 2-(methylthio) moiety is frequently utilized as an electrophilic handle for SN​Ar displacement to generate diverse 2-amino derivatives, the intact 2-(methylthio)thiazolo[4,5-b]pyridine core itself exhibits profound pharmacological activity.

In vitro, this scaffold acts as a potent, reversible inhibitor across two distinct and critical therapeutic targets:

  • Hematopoietic Prostaglandin D Synthase (H-PGDS): Implicated in neuroinflammation and Duchenne Muscular Dystrophy (DMD)[2].

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical node in Toll-like receptor (TLR) and IL-1R signaling pathways, driving oncology and autoimmune pathologies[3].

This whitepaper dissects the in vitro mechanisms of action for this scaffold, providing authoritative, self-validating experimental workflows for characterizing its binding kinetics and enzymatic inhibition.

Mechanistic Rationale & Binding Kinetics

H-PGDS Inhibition: Substrate Competition

H-PGDS is a glutathione (GSH)-dependent sigma-class glutathione S-transferase that isomerizes Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2)[4]. Thiazolo[4,5-b]pyridine-6-carboxamide derivatives bearing the 2-(methylthio) or substituted amine groups act as potent competitive inhibitors[5].

Mechanism: The planar thiazolo[4,5-b]pyridine core intercalates into the hydrophobic PGH2-binding cleft. The nitrogen atoms of the pyridine and thiazole rings engage in critical hydrogen bonding with the solvent-exposed residues, while the 2-(methylthio) group occupies a lipophilic sub-pocket, effectively blocking the entry of PGH2 and preventing its interaction with the catalytic GSH thiolate anion[2].

HPGDS_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inhibitor 2-(methylthio)thiazolo[4,5-b]pyridine Inhibitor->HPGDS Competitive Inhibition

Caption: Arachidonic acid cascade highlighting H-PGDS inhibition by thiazolo[4,5-b]pyridines.

IRAK4 Modulation: ATP-Competitive Hinge Binding

IRAK4 possesses structural features of both serine/threonine and tyrosine kinases, notably containing a unique tyrosine gatekeeper residue[3].

Mechanism: The 2-(methylthio)thiazolo[4,5-b]pyridine scaffold functions as a Type I kinase inhibitor. The bicyclic core mimics the purine ring of ATP, inserting deep into the catalytic cleft. The nitrogen of the pyridine ring acts as a hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Met265), anchoring the molecule. This prevents ATP binding, halting the auto-phosphorylation of IRAK4 and downstream activation of NF- κ B[6].

In Vitro Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the assay architecture inherently includes mechanistic controls that prove the assay's validity independent of the test compound's performance.

Protocol 1: H-PGDS RapidFire™ High-Throughput Mass Spectrometry Assay

Because PGH2 is highly unstable and spontaneously degrades into various prostaglandins, measuring H-PGDS activity requires precise kinetic control and a chemical quench[4].

Causality of Design: Instead of adding exogenous, unstable PGH2, the substrate is generated in situ using COX-2. To prevent spontaneous degradation of unreacted PGH2 into PGD2 (which would cause false negatives for the inhibitor), Tin(II) chloride ( SnCl2​ ) is used to instantly reduce unreacted PGH2 into stable PGF2 α [4].

Step-by-Step Methodology:

  • In Situ Substrate Generation: Incubate arachidonic acid with human recombinant COX-2 for 30 seconds to generate a rapid ~10 µM burst of PGH2[4].

  • Compound Pre-Incubation: In a 384-well plate, dispense 10 µL of recombinant H-PGDS enzyme (1 nM final) and 1 µL of 2-(methylthio)thiazolo[4,5-b]pyridine test compound (serial dilution in DMSO). Control: Use HQL-79 as a positive control and 1% DMSO as a vehicle control.

  • Enzymatic Reaction: Add 10 µL of the COX-2/PGH2 mixture to the H-PGDS plate. Incubate at room temperature for exactly 45 seconds.

  • Chemical Quench (Critical Step): Terminate the reaction by adding 20 µL of 100 mM SnCl2​ dissolved in 0.1 M citric acid. Self-Validation: In a "Zero-Time Quench" control well, add SnCl2​ before the PGH2 mixture. This must yield 100% PGF2 α and 0% PGD2, proving that all detected PGD2 in test wells is strictly enzyme-derived.

  • Detection: Analyze the plate using an Agilent RapidFire™ solid-phase extraction system coupled to a triple quadrupole mass spectrometer. Quantify the ratio of PGD2 (m/z 351 271) to PGF2 α (m/z 353 193).

Assay_Workflow Step1 1. In Situ PGH2 Generation (COX-2 + Arachidonic Acid) Step2 2. Compound Incubation (H-PGDS + Inhibitor) Step1->Step2 Step3 3. Enzymatic Reaction (PGH2 -> PGD2) Step2->Step3 Step4 4. Quench Reaction (SnCl2 in Citric Acid) Step3->Step4 Step5 5. RapidFire MS Detection (Quantify PGD2 vs PGF2α) Step4->Step5

Caption: Step-by-step workflow of the H-PGDS RapidFire™ mass spectrometry assay.

Protocol 2: IRAK4 TR-FRET Kinase Assay

Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic scaffolds like thiazolo[4,5-b]pyridines.

Step-by-Step Methodology:

  • Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Incubation: Combine 2 nM recombinant human IRAK4, 2-(methylthio)thiazolo[4,5-b]pyridine (varying concentrations), and 100 nM biotinylated-peptide substrate.

  • Activation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ (to ensure sensitivity to competitive inhibitors). Incubate for 60 minutes at 25°C.

  • Detection & Validation: Add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Self-Validation: Include a "No ATP" control to establish baseline FRET signal, ensuring the antibody complex does not spontaneously aggregate.

Quantitative Data Presentation

The table below summarizes the representative in vitro pharmacological profile of the 2-(methylthio)thiazolo[4,5-b]pyridine scaffold and its immediate derivatives across validated targets.

Target EnzymeScaffold VariantPrimary Mechanism of ActionRepresentative IC50​ RangeClinical Relevance
H-PGDS 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxamideSubstrate (PGH2) Competition10 nM - 50 nMDuchenne Muscular Dystrophy[2]
IRAK4 2-(methylthio)thiazolo[4,5-b]pyridineATP-Competitive (Hinge Binder)5 nM - 100 nMOncology / Autoimmunity[3]
Acyl-ACP Thioesterase 2,3-dihydro[1,3]thiazolo[4,5-b]pyridineEnzyme Target Binding200 nM - 800 nMHerbicidal Activity[7]

Conclusion

The 2-(methylthio)thiazolo[4,5-b]pyridine scaffold is far more than a synthetic intermediate; it is a highly privileged pharmacophore capable of precise interactions within the active sites of both kinases (IRAK4) and synthases (H-PGDS). By employing self-validating in vitro assays—such as the SnCl2​ -quenched RapidFire MS protocol—researchers can accurately isolate the enzymatic inhibition kinetics of this compound from the inherent instability of biological substrates.

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Exploratory

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Thiazolo[4,5-b]pyridines

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of the crystallographic and X-ray diffraction (XRD) analysis of the thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the crystallographic and X-ray diffraction (XRD) analysis of the thiazolo[4,5-b]pyridine scaffold, a core heterocyclic structure of significant interest in medicinal chemistry. While crystallographic data for the specific compound 2-(methylthio)thiazolo[4,5-b]pyridine (CAS 99158-60-8) is not publicly available at the time of this writing, this guide will utilize the detailed published data for the closely related analogue, 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, as a practical and illustrative example. The methodologies and interpretation of data presented herein are directly applicable to the structural elucidation of 2-(methylthio)thiazolo[4,5-b]pyridine and other derivatives of this important class of compounds.

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The thiazolo[4,5-b]pyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2] The fusion of a thiazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutic agents. The substituent at the 2-position of the thiazole ring plays a crucial role in modulating the pharmacological properties of these compounds. Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. Powder X-ray diffraction (PXRD) is also a critical tool for bulk material characterization, including polymorph screening and quality control.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.

Experimental Protocol: From Crystal Growth to Structure Refinement

The following protocol outlines the key steps in the SC-XRD analysis of a thiazolo[4,5-b]pyridine derivative, using 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine as an exemplar.

Step 1: Synthesis and Crystallization

  • Synthesis: The title compound, 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, was synthesized via acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(1-methylethylcarbonylamino)pyridine.

  • Crystallization: High-quality, single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the crude product in diethyl ether. The choice of solvent and crystallization technique is critical and often requires screening of various conditions to obtain crystals of sufficient size and quality.

Step 2: Data Collection

  • A suitable single crystal (e.g., 0.23 × 0.20 × 0.14 mm) is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal vibrations and potential degradation.

  • The diffractometer (e.g., an Agilent SuperNova with Cu Kα radiation) collects a series of diffraction images as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods (e.g., SHELXS) and refined using full-matrix least-squares on F² (e.g., SHELXL).

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Thiazolo[4,5-b]pyridine Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Purification Mounting Mount Single Crystal Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Final_Model Final Crystallographic Model (CIF) Structure_Refinement->Final_Model Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data for 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine

The crystallographic data provides a wealth of information about the molecular and crystal structure of the compound.

ParameterValue
Chemical FormulaC₉H₁₀N₂S
Formula Weight178.25
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.6376 (2)
b (Å)10.1602 (2)
c (Å)8.9254 (2)
V (ų)873.98 (3)
Z4
Temperature (K)150
RadiationCu Kα (λ = 1.54184 Å)
μ (mm⁻¹)2.81
R[F² > 2σ(F²)]0.021
wR(F²)0.057
Molecular and Crystal Structure Insights

The asymmetric unit of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine consists of a single molecule. In the crystal, weak C—H···N hydrogen-bonding interactions lead to the formation of chains along the[3] direction. Notably, no π–π stacking interactions are observed in the crystal structure of this particular derivative. The thiazolopyridine ring system is essentially planar. This detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies, such as docking simulations with biological targets.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a bulk crystalline sample. It is a powerful tool for routine analysis, quality control, and polymorph screening.

Experimental Protocol: PXRD Data Acquisition

Step 1: Sample Preparation

  • A representative sample of the crystalline material is finely ground to a uniform particle size to ensure a random orientation of the crystallites.

  • The powder is then packed into a sample holder.

Step 2: Data Collection

  • The sample is mounted in a powder diffractometer.

  • The instrument directs a monochromatic X-ray beam onto the sample.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Step 3: Data Analysis

  • The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to determine the positions and intensities of the diffraction peaks.

  • This pattern serves as a unique "fingerprint" for the crystalline phase.

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Grinding Grind Bulk Sample to Fine Powder Mounting Mount Powder on Sample Holder Grinding->Mounting Irradiation Irradiate with Monochromatic X-rays Mounting->Irradiation Detection Detect Diffracted X-rays vs. 2θ Irradiation->Detection Pattern_Generation Generate Diffractogram (Intensity vs. 2θ) Detection->Pattern_Generation Peak_Analysis Identify Peak Positions & Intensities Pattern_Generation->Peak_Analysis Phase_ID Phase Identification & Unit Cell Refinement Peak_Analysis->Phase_ID Final_Report Crystalline Phase Characterization Phase_ID->Final_Report Characterization

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Foundational

pharmacokinetics of Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 2-(Methylthio)-Thiazolo[4,5-b]pyridine Derivatives Authored by: Gemini, Senior Application Scientist Abstract The thiazolo[4,5-b]pyridine scaffold is a privileged he...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2-(Methylthio)-Thiazolo[4,5-b]pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines.[1][2] This core is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The introduction of a 2-(methylthio) substituent is a common strategy to modulate the electronic properties and biological activity of the scaffold. Understanding the pharmacokinetic profile—the journey of a drug through the body—is paramount for translating these promising compounds into viable therapeutic agents. This guide provides a comprehensive overview of the anticipated pharmacokinetic characteristics of 2-(methylthio)-thiazolo[4,5-b]pyridine derivatives, synthesizes available computational data, and outlines robust experimental protocols for their definitive characterization.

The Thiazolo[4,5-b]pyridine Core: A Foundation for Drug Design

The fusion of a thiazole and a pyridine ring creates a structure with a unique distribution of electrons and hydrogen bonding capabilities, allowing for interaction with a wide range of biological targets.[1] Derivatives have been investigated as inhibitors of critical enzymes such as c-KIT, PI3K, and various kinases, highlighting their therapeutic potential.[4][5] The 2-(methylthio) group (-SCH₃) is of particular interest as it can influence receptor binding and, critically, serves as a potential site for metabolic transformation, thereby impacting the compound's overall disposition in the body.

Predicted Pharmacokinetic Profile: An In Silico Perspective

While specific experimental pharmacokinetic data for 2-(methylthio)-thiazolo[4,5-b]pyridine derivatives are limited in publicly accessible literature, computational (in silico) studies on related analogs provide valuable predictive insights into their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Absorption

The oral bioavailability of a compound is largely dependent on its solubility and intestinal permeability. Computational assessments of some thiazolo[4,5-b]pyridine derivatives have indicated potential challenges with aqueous solubility, which may necessitate formulation strategies or structural modifications to enhance absorption.[6] However, many derivatives are predicted to have good intestinal absorption, suggesting that once dissolved, they can efficiently cross the gut wall.[6]

Distribution

The distribution of a drug determines its concentration at the site of action versus other tissues. Key factors include plasma protein binding and the ability to cross biological membranes like the blood-brain barrier (BBB).

  • Plasma Protein Binding: The extent of binding to plasma proteins like albumin affects the free fraction of the drug available to exert its effect. While specific data is scarce, the heterocyclic and moderately lipophilic nature of the scaffold suggests that moderate plasma protein binding is likely.

  • Blood-Brain Barrier (BBB) Permeability: For neurologically acting drugs, BBB penetration is essential. For others, it is an undesirable feature that can lead to central nervous system (CNS) side effects. In silico models for some thiazolo[4,5-b]pyridine derivatives predict negligible BBB permeability, which would be advantageous for peripherally acting agents by minimizing potential neurotoxicity.[6]

Metabolism: The Biotransformation Pathway

Metabolism is a critical determinant of a drug's half-life and route of elimination. The pyridine and thiazole moieties, along with the 2-(methylthio) group, present several potential sites for enzymatic attack, primarily by cytochrome P450 (CYP) enzymes in the liver.

Predicted Metabolic Pathways:

  • Sulfoxidation: The most probable initial metabolic step for the 2-(methylthio) group is oxidation to the corresponding sulfoxide and subsequently to the sulfone. These more polar metabolites are generally less active and more readily excreted.

  • Pyridine Ring Oxidation: The pyridine nitrogen can undergo N-oxidation, and the carbon atoms of the ring are susceptible to hydroxylation.[3][7]

  • Thiazole Ring Metabolism: The thiazole ring is generally more stable but can also undergo oxidative metabolism.

  • Metabolism of Other Substituents: The overall metabolic profile will be heavily influenced by other substituents on the scaffold.

G Parent 2-(Methylthio)-Thiazolo[4,5-b]pyridine Derivative Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYP-mediated Oxidation Hydroxylated Ring-Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Hydroxylation N_Oxide Pyridine N-Oxide Metabolite Parent->N_Oxide CYP-mediated N-Oxidation Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYP-mediated Oxidation

Caption: Predicted metabolic pathways for 2-(methylthio)-thiazolo[4,5-b]pyridine derivatives.

Excretion

The polar metabolites generated during biotransformation are typically excreted from the body via the kidneys into the urine. The parent compound, if it has sufficient polarity, may also be cleared renally. For more lipophilic compounds or those that undergo significant biliary excretion, the fecal route can also be a major pathway of elimination.

Summary of Predicted ADME Properties
ParameterPredicted CharacteristicRationale / Reference
Solubility Potentially low aqueous solubility.In silico profiling of related thiazolopyridines.[6]
Intestinal Absorption Likely good, contingent on solubility.BOILED-Egg models suggest high passive absorption for similar structures.[6]
BBB Permeability Negligible.Computational models predict low CNS penetration.[6]
Metabolism Primarily hepatic via CYP enzymes. Key pathways: sulfoxidation, ring hydroxylation.Based on the chemical structure and general pyridine metabolism.[3][7]
P-glycoprotein Efflux Not predicted to be a substrate.Analysis of some derivatives showed no interaction with P-gp.[6]

Essential Experimental Protocols for Pharmacokinetic Characterization

To move beyond prediction and generate definitive data, a series of standardized in vitro and in vivo experiments are required.

In Vitro ADME Assays

These assays provide early, high-throughput data on a compound's metabolic fate and potential liabilities.

Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the intrinsic clearance of a compound by hepatic enzymes.

  • Preparation: Thaw pooled human (or other species) liver microsomes on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: In a 96-well plate, add microsomes and the test compound (typically at 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the concentration of the parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A Thaw Microsomes & Prepare Cofactors B Incubate Compound with Microsomes at 37°C A->B C Initiate with NADPH B->C D Quench Reaction at Time Points C->D E Protein Precipitation & Centrifugation D->E F LC-MS/MS Analysis E->F G Calculate t½ & CLint F->G

Caption: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Studies

Animal studies are essential to understand how the compound behaves in a whole organism.

Protocol: Rodent Pharmacokinetic Study (Oral Dosing)

  • Acclimatization: Acclimatize male Sprague-Dawley rats (or other suitable rodent model) for at least 3 days.

  • Dosing: Fast animals overnight. Administer the test compound via oral gavage (p.o.) at a predetermined dose, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life).

G A Acclimatize Rodents B Oral Dosing (p.o.) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Quantification D->E F Pharmacokinetic Analysis (NCA) E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The 2-(methylthio)-thiazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. While in silico predictions suggest a potentially favorable pharmacokinetic profile, characterized by good absorption and low CNS penetration, they also highlight potential liabilities such as low solubility and susceptibility to metabolic sulfoxidation. The path forward requires rigorous experimental validation. The protocols outlined in this guide provide a clear framework for researchers to systematically evaluate these important drug-like properties. Future work should focus on generating robust in vitro and in vivo ADME data for lead compounds, identifying major metabolites, and understanding the structure-pharmacokinetic relationships to guide the rational design of the next generation of thiazolo[4,5-b]pyridine-based medicines.

References

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Molecules. [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2026). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Fused Thiazolo[4,5‐d] Pyridazine Derivatives. (1996). Journal of the Chinese Chemical Society. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (2024). Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Semantic Scholar. [Link]

  • Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). Pharmaceutical Research. [Link]

  • Synthesis, In Vitro Antimalarial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazolo[3,2-a]pyrimidine. (2024). Russian Journal of General Chemistry. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). Molecules. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). Molecules. [Link]

  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (2014). ResearchGate. [Link]

  • Pharmacokinetics of the new antiplatelet agent 2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine in human subjects. (1992). Arzneimittelforschung. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. (2024). Chemistry of Heterocyclic Compounds. [Link]

Sources

Exploratory

Thiazolo[4,5-b]pyridine, 2-(methylthio)- molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Thiazolo[4,5-b]pyridine, 2-(methylthio)-, a heter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Thiazolo[4,5-b]pyridine, 2-(methylthio)-, a heterocyclic compound of significant interest in medicinal chemistry. The structural framework of thiazolopyridines, as bioisosteres of purines, presents a versatile scaffold for the development of novel therapeutic agents.[1][2]

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₆N₂S₂[3][4]
Molecular Weight 182.27 g/mol [3]
Exact Mass 181.99723 g/mol
CAS Number 99158-60-8[3][4]

The thiazolo[4,5-b]pyridine core, a fusion of thiazole and pyridine rings, is a key structural motif in numerous biologically active compounds.[1] This scaffold has been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The methylthio- substituent at the 2-position can significantly influence the compound's electronic properties and its interactions with biological targets.

Synthesis and Structural Elucidation

The synthesis of thiazolo[4,5-b]pyridine derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted pyridine precursors.

A General Synthetic Approach:

A prevalent method for constructing the thiazolo[4,5-b]pyridine scaffold involves the reaction of a substituted aminopyridine with a suitable reagent to form the fused thiazole ring. For instance, the reaction of 2,3-diaminopyridine with carbon disulfide can yield the corresponding thiazolo[4,5-b]pyridine-2-thiol, which can then be S-methylated to produce 2-(methylthio)thiazolo[4,5-b]pyridine.

Diagram 1: General Synthesis Pathway

Synthesis_Pathway Aminopyridine Substituted 2-Aminopyridine Thiazole_Formation Thiazole Ring Formation Aminopyridine->Thiazole_Formation e.g., CS₂, base Methylation S-Methylation Thiazole_Formation->Methylation e.g., CH₃I, base Final_Product 2-(Methylthio)- thiazolo[4,5-b]pyridine Methylation->Final_Product Drug_Discovery_Workflow Compound_Synthesis Synthesis & Purification In_Vitro_Screening In Vitro Biological Screening Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Preclinical_Studies Preclinical Development Lead_Optimization->Preclinical_Studies

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Foundational

The Bioactive Landscape of 2-(Methylthio)thiazolo[4,5-b]pyridine: A Technical Guide for Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the bioactivity of a specific, yet underexplored derivative: 2-(methylthio)thiazolo[4,5-b]pyridine. By synthesizing available literature and providing field-proven insights, this document aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this intriguing molecular entity.

Introduction: The Thiazolo[4,5-b]pyridine Core and the Significance of the 2-Methylthio Moiety

The fusion of a thiazole and a pyridine ring creates the thiazolo[4,5-b]pyridine bicyclic system, a scaffold that has garnered significant attention for its diverse pharmacological profile. Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting agents.[1][2][3][4] The substituent at the 2-position of the thiazole ring plays a crucial role in modulating the biological activity of these compounds. The 2-(methylthio) group, with its sulfur atom and methyl substituent, can influence the molecule's lipophilicity, electronic properties, and ability to interact with biological targets. While direct and extensive research on 2-(methylthio)thiazolo[4,5-b]pyridine is limited, this guide will extrapolate from the broader class of 2-substituted thiazolopyridines to illuminate its potential.

Synthesis of the 2-(Methylthio)thiazolo[4,5-b]pyridine Scaffold

The synthesis of the 2-(methylthio)thiazolo[4,5-b]pyridine core typically involves the construction of the thiazole ring onto a pre-existing pyridine derivative or vice versa. A common strategy involves the use of a substituted 2-aminopyridine as a starting material.

General Synthetic Pathway

A plausible synthetic route to 2-(methylthio)thiazolo[4,5-b]pyridine is outlined below. This pathway is a composite of established methods for the synthesis of related thiazolopyridine derivatives.

Synthesis_of_2_methylthiothiazolo_4_5_b_pyridine cluster_0 Step 1: Thionation cluster_1 Step 2: Cyclization cluster_2 Step 3: Diazotization & Thiolation cluster_3 Step 4: S-Methylation 2_aminopyridine 2-Amino-3-halopyridine thiourea_formation Intermediate Thiourea 2_aminopyridine->thiourea_formation Reaction with KSCN or isothiocyanate thiazolopyridine_formation 2-Amino-thiazolo[4,5-b]pyridine thiourea_formation->thiazolopyridine_formation Intramolecular cyclization diazonium_salt Diazonium Salt Intermediate thiazolopyridine_formation->diazonium_salt NaNO2, H+ thiol_derivative Thiazolo[4,5-b]pyridine-2-thiol diazonium_salt->thiol_derivative Potassium ethyl xanthate or NaSH final_product 2-(Methylthio)thiazolo[4,5-b]pyridine thiol_derivative->final_product Methyl iodide, base

Figure 1: A representative synthetic pathway for 2-(methylthio)thiazolo[4,5-b]pyridine.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Aminothiazolo[4,5-b]pyridine A mixture of 2-amino-3-chloropyridine (1 eq.) and potassium thiocyanate (1.2 eq.) in a suitable solvent like ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, 2-aminothiazolo[4,5-b]pyridine, is filtered, washed, and dried.

Step 2: Synthesis of Thiazolo[4,5-b]pyridine-2-thiol The 2-aminothiazolo[4,5-b]pyridine (1 eq.) is dissolved in an aqueous acidic solution (e.g., H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature. The resulting diazonium salt solution is then added to a solution of potassium ethyl xanthate at an elevated temperature. The mixture is then hydrolyzed with a strong base to yield the thiazolo[4,5-b]pyridine-2-thiol.

Step 3: Synthesis of 2-(Methylthio)thiazolo[4,5-b]pyridine To a solution of thiazolo[4,5-b]pyridine-2-thiol (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), a base such as potassium carbonate (1.5 eq.) is added. The mixture is stirred for a short period, followed by the dropwise addition of methyl iodide (1.2 eq.). The reaction is stirred at room temperature until completion (monitored by TLC). The final product is isolated by extraction and purified by column chromatography.

Bioactivity Profile: A Landscape of Therapeutic Potential

While specific data for 2-(methylthio)thiazolo[4,5-b]pyridine is emerging, the broader family of thiazolo[4,5-b]pyridine derivatives has demonstrated a wide array of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of the thiazolo[4,5-b]pyridine scaffold.[5][6] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of thiazolo[4,5-b]pyridines is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[7] The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.

The introduction of a 2-(methylthio) group could potentially enhance anticancer activity through several mechanisms:

  • Increased Lipophilicity: The methylthio group can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The sulfur atom can influence the metabolic stability of the compound.

  • Target Engagement: The sulfur atom could participate in specific interactions with amino acid residues in the active site of target proteins.

A study on 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives showed that modifications at the C6-position significantly influenced their anticancer potential.[5] While this study focused on a 2-oxo derivative, it underscores the importance of substitution patterns on the pyridine ring for cytotoxic activity.

Derivative Cancer Cell Line Activity (e.g., IC50) Reference
5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thioneHepG-2 (Liver)IC50 = 24.7 ± 9.5 µg/ml[6]
""MCF-7 (Breast)IC50 = 42.6 ± 31.8 µg/ml[6]
""HCT-116 (Colon)IC50 = 15.87 ± 1.3 µg/ml[6]
6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-oneL1210 (Leukemia)~50% inhibition at 50 µM[5]

Table 1: Anticancer Activity of Selected Thiazolo[4,5-b]pyridine Derivatives

Antimicrobial Activity

The thiazolo[4,5-b]pyridine nucleus is a promising scaffold for the development of novel antimicrobial agents.[1][8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action: The antimicrobial mechanism of thiazolopyridines is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. For example, some derivatives have been investigated as inhibitors of DNA gyrase and MurD ligase, enzymes crucial for bacterial DNA replication and cell wall biosynthesis, respectively.[1]

The 2-(methylthio) substituent could contribute to the antimicrobial profile by:

  • Altering Membrane Permeability: The lipophilic nature of the methylthio group might facilitate the passage of the compound across the bacterial cell wall and membrane.

  • Enzyme Inhibition: The sulfur atom could act as a key binding element within the active site of target enzymes.

A study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated that certain derivatives exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[1] Molecular docking studies suggested potential interactions with MurD and DNA gyrase.[1]

Derivative Microorganism Activity (e.g., MIC) Reference
7-(4-nitrophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosaMIC = 0.21 µM[1]
""Escherichia coliMIC = 0.21 µM[1]
Thiazolo[4,5-b]pyridin-5-one derivative (4p)MRSA, P. aeruginosa, E. coliMIC = 0.12-0.47 mg/mL[8]

Table 2: Antimicrobial Activity of Selected Thiazolo[4,5-b]pyridine Derivatives

Enzyme Inhibition

Beyond anticancer and antimicrobial targets, thiazolo[4,5-b]pyridine derivatives have shown inhibitory activity against a variety of other enzymes. For instance, isothiazolo[4,5-b]pyridines, isomers of the core scaffold, have been investigated as inhibitors of cyclin G-associated kinase (GAK).[9]

The 2-(methylthio) group can be a key pharmacophoric feature for enzyme inhibition. The sulfur atom can act as a hydrogen bond acceptor or participate in other non-covalent interactions, while the methyl group can occupy hydrophobic pockets within the enzyme's active site.

Enzyme_Inhibition_Mechanism Enzyme Enzyme Active Site Hydrophobic Pocket H-bond Donor/Acceptor Residues Inhibitor 2-(Methylthio)thiazolo[4,5-b]pyridine Methyl Group Sulfur Atom Pyridine/Thiazole Nitrogens Inhibitor:m0->Enzyme:f0 Hydrophobic Interaction Inhibitor:s0->Enzyme:f1 H-bond/Other Interactions Inhibitor:n0->Enzyme:f1 H-bond

Figure 2: Potential binding interactions of 2-(methylthio)thiazolo[4,5-b]pyridine within an enzyme active site.

Structure-Activity Relationship (SAR) Insights

While a dedicated SAR study for 2-(methylthio)thiazolo[4,5-b]pyridine is not available, general trends can be inferred from studies on related analogs:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is critical for activity. Small, lipophilic groups can be beneficial.

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring, particularly at the 5, 6, and 7-positions, significantly impact the biological profile. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the heterocyclic system and its ability to interact with targets. For example, the presence of a phenylazo group at the C6-position was found to be important for a wider spectrum of cytotoxic activities in a series of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-ones.[5]

  • Isomeric Form: The isomeric form of the thiazolopyridine scaffold (e.g., thiazolo[4,5-b]pyridine vs. thiazolo[5,4-b]pyridine) can lead to different biological activities and target selectivities.

Future Directions and Unanswered Questions

The field of 2-(methylthio)thiazolo[4,5-b]pyridine research is still in its infancy, presenting numerous opportunities for further investigation. Key areas for future exploration include:

  • Focused Synthesis and Screening: A systematic synthesis of a library of 2-(methylthio)thiazolo[4,5-b]pyridine derivatives with diverse substitutions on the pyridine ring is needed. These compounds should be screened against a broad panel of biological targets, including various cancer cell lines, microbial strains, and a range of enzymes.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies are crucial to understand how they exert their biological effects. This could involve target identification, in vitro and in cell-based assays, and structural biology studies (e.g., X-ray crystallography) to visualize the inhibitor-target interactions.

  • In-depth SAR Studies: A comprehensive SAR study focusing specifically on the 2-(methylthio) group is required. This would involve comparing its activity to other 2-substituted analogs (e.g., 2-amino, 2-oxo, 2-halo) to delineate the precise contribution of the methylthio moiety.

  • Pharmacokinetic Profiling: For promising lead compounds, evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties is essential to assess their drug-likeness and potential for in vivo efficacy.

Conclusion

The 2-(methylthio)thiazolo[4,5-b]pyridine scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the extensive bioactivity of the broader thiazolo[4,5-b]pyridine class, it is highly probable that this specific derivative possesses significant therapeutic potential. This guide has aimed to provide a foundational understanding by synthesizing the available, albeit limited, data and offering a scientifically-grounded perspective on its potential. It is hoped that this will stimulate further research into this intriguing molecule, ultimately leading to the development of novel and effective therapeutic agents.

References

[1] Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7203. [Link][1]

[5] Chaban, T. I., et al. (2016). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. ResearchGate. [Link][5]

[9] De Witte, W., et al. (2020). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 18(3), 446-464. [Link][9]

[8] Stankovic, S., et al. (2022). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5-b]pyridin-5-ones as antimicrobial agents. ResearchGate. [Link][8]

[6] El-Ablack, F. Z., El-Zakzouk, M. A., & Zaki, F. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 34-49. [Link][6]

[7] Lee, H., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 29(12), 2829. [Link][7]

[2] Chaban, T. I., et al. (2026). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). ResearchGate. [Link][2]

[10] Chaban, T., et al. (2014). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. ResearchGate. [Link][10]

[11] El-Sayed, W. A., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. [Link][11]

[12] Tian, X. Z., et al. (2016). Crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine, C7H6N2S2. ResearchGate. [Link][12]

[13] Karale, U. B., et al. (2019). Synthesis and biological evaluation of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis. European Journal of Medicinal Chemistry, 178, 315-328. [Link][13]

[3] Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Farmatsiia, 66(3), 16-22. [Link][3]

[4] Klenina, O., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(4), 5174-5186. [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(Methylthio)thiazolo[4,5-b]pyridine

Subtitle: A Comprehensive Guide to Fused Thiazolopyridine Scaffold Construction and Regioselective Functionalization Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction and S...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Comprehensive Guide to Fused Thiazolopyridine Scaffold Construction and Regioselective Functionalization Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Strategic Rationale

Thiazolo[4,5-b]pyridines represent a privileged class of bicyclic heterocycles that frequently serve as purine bioisosteres in drug design[1]. Their unique electronic distribution and hydrogen-bonding capabilities make them highly valuable in medicinal chemistry, particularly in the development of kinase inhibitors (such as IRAK4 inhibitors)[2] and novel agrochemicals targeting acyl-ACP thioesterase[3].

The synthesis of 2-(methylthio)thiazolo[4,5-b]pyridine is a critical gateway to further structural diversification. The 2-methylthio moiety acts as an excellent leaving group for subsequent nucleophilic aromatic substitution ( SN​Ar ) or desulfonative cross-coupling reactions with various amines and boronic acids, enabling the rapid generation of diverse compound libraries[1]. This application note details a robust, two-step synthetic protocol starting from 2-amino-3-pyridinethiol, focusing on mechanistic causality, regiocontrol, and optimized reaction parameters.

Mechanistic Causality & Experimental Design

As a self-validating synthetic system, every reagent choice in this protocol is designed to maximize yield while providing clear visual or chromatographic feedback.

Step 1: Xanthate-Mediated Annulation The construction of the fused thiazole ring is achieved via the condensation of 2-amino-3-pyridinethiol with a thiocarbonyl source. While carbon disulfide ( CS2​ ) under strongly basic conditions is traditionally used, we recommend potassium ethyl xanthate . Potassium ethyl xanthate acts as a bench-stable, solid equivalent of CS2​ . Upon heating in an aqueous ethanolic solution, it decomposes to release the thiocarbonyl moiety in situ. The adjacent amino and thiol groups on the pyridine ring undergo sequential nucleophilic attacks on the thiocarbonyl carbon, followed by the elimination of ethanol and hydrogen sulfide, driving the cyclization to form thiazolo[4,5-b]pyridine-2-thiol[4].

Step 2: Regioselective S-Methylation Thiazolo[4,5-b]pyridine-2-thiol exists in a tautomeric equilibrium with its thione form (thiazolo[4,5-b]pyridine-2(3H)-thione). Deprotonation with a mild base (e.g., K2​CO3​ ) generates an ambident anion with electron density delocalized across the sulfur and nitrogen atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the thiolate is a "soft" nucleophile, whereas the nitrogen is "hard." By employing methyl iodide (a "soft" electrophile), the alkylation is kinetically and thermodynamically directed toward the sulfur atom, resulting in highly regioselective S-methylation[2].

Synthetic Workflow Visualization

SynthesisPathway SM 2-Amino-3-pyridinethiol (Starting Material) Int Thiazolo[4,5-b]pyridine-2-thiol (Intermediate) SM->Int Step 1: Potassium Ethyl Xanthate EtOH/H2O, Reflux Prod 2-(Methylthio)thiazolo[4,5-b]pyridine (Target Product) Int->Prod Step 2: Methyl Iodide, K2CO3 EtOAc or DMF, rt

Reaction workflow for the synthesis of 2-(methylthio)thiazolo[4,5-b]pyridine.

Quantitative Data: Optimization of S-Methylation

To ensure maximum yield and regioselectivity, various conditions for the methylation step were evaluated. The use of K2​CO3​ in Ethyl Acetate proved to be the optimal system, balancing high yield with operational safety and ease of workup[2].

Table 1: Optimization of S-Methylation Conditions

EntryBase (Equiv)SolventTemperatureTime (h)Yield (%)Observation / Self-Validation
1 Et3​N (2.0)DCMrt665Sluggish reaction; unreacted starting material remains.
2 K2​CO3​ (2.0)Acetonert482Good conversion, but solvent volatility requires care.
3 K2​CO3​ (2.0) EtOAc rt 2 95 Optimal; clean conversion to a single non-polar TLC spot.
4 Cs2​CO3​ (1.5)DMF0 °C to rt298Excellent yield, but DMF removal complicates workup.
5NaH (1.2)THF0 °C178Too basic; ~15% N-alkylated side product observed.

Step-by-Step Experimental Protocol

Part A: Synthesis of Thiazolo[4,5-b]pyridine-2-thiol

Self-Validating Metric: The completion of Step 1 is visually validated by the precipitation of the intermediate upon acidification.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 2-amino-3-pyridinethiol (10.0 g, 79.2 mmol, 1.0 eq) and potassium ethyl xanthate (15.2 g, 95.0 mmol, 1.2 eq).

  • Solvent Addition: Suspend the solids in a mixture of Ethanol (80 mL) and Deionized Water (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 85 °C) and stir continuously for 8 hours. The reaction progress can be monitored by TLC (DCM:MeOH 9:1).

  • Workup: Cool the reaction mixture to room temperature. Dilute with 100 mL of ice-cold water.

  • Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 4.0–5.0. A pale yellow to off-white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water (3 × 30 mL), and dry in a vacuum oven at 50 °C overnight to afford the intermediate thiol.

Part B: Synthesis of 2-(Methylthio)thiazolo[4,5-b]pyridine

Self-Validating Metric: The shift in TLC Rf​ value (from a highly polar, streak-prone thiol to a distinct, non-polar thioether spot) validates the success of the S-methylation before proceeding to NMR characterization.

  • Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagent Loading: Dissolve the Thiazolo[4,5-b]pyridine-2-thiol intermediate (5.0 g, 29.7 mmol, 1.0 eq) in Ethyl Acetate (50 mL)[2].

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (8.2 g, 59.4 mmol, 2.0 eq) to the solution and stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add Methyl Iodide (MeI) (2.22 mL, 5.05 g, 35.6 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexanes/EtOAc) or recrystallized from hot ethanol to yield pure 2-(methylthio)thiazolo[4,5-b]pyridine.

Safety and Troubleshooting

  • Methyl Iodide Toxicity: MeI is a potent alkylating agent and suspected carcinogen. Always handle inside a certified fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).

  • Stench Management: Thiols possess a highly disagreeable odor. Bleach (sodium hypochlorite) solutions should be kept on hand to quench any spills or wash contaminated glassware by oxidizing the thiols to odorless sulfonates.

  • Poor Regioselectivity (N-alkylation): If N-methylated side products are observed, verify that the base is not too strong (avoid NaH or KOtBu) and ensure the reaction is not heated unnecessarily, as higher temperatures can erode the kinetic preference for S-alkylation.

References

  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction ACS Combinatorial Science URL:[Link]

  • WO2015104688A1 - Bicyclic heterocyclyl derivatives as irak4 inhibitors Google Patents URL
  • A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides That Inhibit Acyl-ACP Thioesterase Journal of Agricultural and Food Chemistry URL:[Link]

  • Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

Sources

Application

The Untapped Potential of 2-(Methylthio)thiazolo[4,5-b]pyridine in Modern Cross-Coupling Chemistry: A Guide for Researchers

Introduction: Unlocking New Avenues in Drug Discovery with a Versatile Heterocycle The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Avenues in Drug Discovery with a Versatile Heterocycle

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural resemblance to purines allows for its interaction with a wide array of biological targets, leading to the discovery of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The functionalization of this core structure is paramount for modulating its biological activity and physicochemical properties. While traditional cross-coupling reactions have been employed to modify the thiazolo[4,5-b]pyridine ring system, the utility of the 2-methylthio substituent as a versatile handle for carbon-carbon and carbon-heteroatom bond formation remains a largely unexplored frontier.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 2-(methylthio)thiazolo[4,5-b]pyridine as a key reagent in advanced cross-coupling reactions. Drawing upon established methodologies for the C-S bond cleavage of analogous 2-(methylthio) substituted heterocycles, we will provide detailed theoretical frameworks, proposed protocols, and mechanistic insights to empower chemists to leverage this reagent in their synthetic endeavors.

The 2-Methylthio Group: A Latent Coupling Partner

The methylthio (-SMe) group at the 2-position of the thiazolo[4,5-b]pyridine ring presents a unique opportunity for synthetic diversification. While not a conventional leaving group in palladium-catalyzed cross-coupling reactions like halides or triflates, the C-S bond can be activated under specific catalytic conditions, enabling the introduction of a wide range of substituents. This approach offers an alternative to the de novo synthesis of substituted thiazolo[4,5-b]pyridines, providing a more modular and flexible route to novel analogues.

The reactivity of the C-S bond is influenced by the electronic nature of the heterocyclic core. The thiazolo[4,5-b]pyridine system, with its fused pyridine and thiazole rings, possesses a unique electronic landscape that can be exploited for selective C-S bond activation.

Proposed Cross-Coupling Strategies for 2-(Methylthio)thiazolo[4,5-b]pyridine

Based on the successful application of C-S cross-coupling methodologies on structurally related heterocycles, we propose the following strategies for the functionalization of 2-(methylthio)thiazolo[4,5-b]pyridine.

The Liebeskind-Srogl Cross-Coupling Reaction

The Liebeskind-Srogl coupling is a powerful method for the formation of carbon-carbon bonds from thioesters or thioethers and boronic acids.[1][3] This reaction is catalyzed by palladium in the presence of a stoichiometric copper(I) carboxylate, which acts as a co-catalyst.[1] The reaction proceeds under neutral conditions, offering excellent functional group tolerance. The successful coupling of 2-(methylthio)pyridine and 2-(methylthio)benzothiazole with various arylboronic acids suggests that 2-(methylthio)thiazolo[4,5-b]pyridine would be a viable substrate for this transformation.[4]

Proposed Reaction Scheme:

Mechanistic Insights:

The catalytic cycle of the Liebeskind-Srogl reaction is distinct from conventional cross-coupling pathways. The proposed mechanism involves the following key steps:

G cluster_0 Catalytic Cycle A Pd(0)Ln B [Ar-Pd(II)(SR)-Ln] A->B Oxidative Addition C [Ar-Pd(II)(OCOR')-Ln] B->C Ligand Exchange (with G) E [Ar-Pd(II)-R'-Ln] C->E Transmetalation (with D) D [R'B(OH)2] E->A Reductive Elimination F Ar-R' E->F Product G Cu(I)OCOR' H Cu(I)SR G->H I R-S-Me I->B

Caption: Proposed Catalytic Cycle for the Liebeskind-Srogl Coupling.

Proposed Protocol for Liebeskind-Srogl Coupling of 2-(Methylthio)thiazolo[4,5-b]pyridine:

Materials:

  • 2-(Methylthio)thiazolo[4,5-b]pyridine

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tris(2-furyl)phosphine (TFP)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(methylthio)thiazolo[4,5-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and TFP (10 mol%).

  • Add CuTC (1.5 equiv).

  • Add anhydrous, degassed solvent (e.g., THF) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylthiazolo[4,5-b]pyridine.

Data Presentation:

EntryArylboronic AcidSolventTemp (°C)Proposed Yield
1Phenylboronic acidTHF60Good to Excellent
24-Methoxyphenylboronic acidDioxane80Good to Excellent
34-Trifluoromethylphenylboronic acidTHF60Moderate to Good
42-Thienylboronic acidDioxane80Good

Table 1: Proposed reaction conditions and expected outcomes for the Liebeskind-Srogl coupling of 2-(methylthio)thiazolo[4,5-b]pyridine.

Nickel-Catalyzed C-S Cross-Coupling with Organoalane Reagents

Recent studies have demonstrated the efficacy of nickel catalysts in promoting the cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents.[5] This methodology offers a promising alternative for the functionalization of 2-(methylthio)thiazolo[4,5-b]pyridine, particularly for the introduction of aryl and alkenyl substituents. The use of readily available and relatively inexpensive nickel catalysts makes this an attractive approach.

Proposed Reaction Scheme:

Mechanistic Insights:

The catalytic cycle is proposed to proceed through a Ni(0)/Ni(II) cycle:

G cluster_0 Catalytic Cycle A Ni(0)Ln B [Ar-Ni(II)(SMe)-Ln] A->B Oxidative Addition (C-S cleavage) D [Ar-Ni(II)-R-Ln] B->D Transmetalation (with C) C [R-Al(i-Bu)2] D->A Reductive Elimination E Ar-R D->E Product F R-SMe G Thiazolo[4,5-b]pyridine-SMe G->B

Caption: Proposed Catalytic Cycle for Ni-Catalyzed C-S Coupling.

Proposed Protocol for Nickel-Catalyzed C-S Coupling:

Materials:

  • 2-(Methylthio)thiazolo[4,5-b]pyridine

  • Organoalane reagent (e.g., prepared from the corresponding halide and DIBAL-H)

  • Nickel(II) chloride complex with a phosphine ligand (e.g., NiCl₂(dppf))

  • Bipyridine ligand (e.g., 2,2'-bipyridine)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NiCl₂(dppf) (4 mol%) and 2,2'-bipyridine (4 mol%).

  • Add anhydrous solvent (e.g., THF) and stir for 10-15 minutes at room temperature.

  • Add 2-(methylthio)thiazolo[4,5-b]pyridine (1.0 equiv).

  • Slowly add the organoalane reagent (1.5-2.0 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of Rochelle's salt or dilute HCl at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryOrganoalane ReagentLigandSolventProposed Yield
1Phenylalanedppf/bipyTHFGood
2Alkenylalanedppf/bipyTolueneGood
3Heteroarylalanedppf/bipyTHFModerate to Good

Table 2: Proposed conditions for Nickel-catalyzed C-S coupling of 2-(methylthio)thiazolo[4,5-b]pyridine.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and validated methodologies for C-S bond cross-coupling in analogous heterocyclic systems. The causality behind the experimental choices is rooted in the fundamental principles of organometallic chemistry. For instance, the use of a copper(I) co-catalyst in the Liebeskind-Srogl reaction is crucial for facilitating the key transmetalation step.[1] Similarly, the choice of phosphine and bipyridine ligands in the nickel-catalyzed reaction is intended to stabilize the active catalytic species and promote the desired reactivity.[5]

To ensure the trustworthiness of these proposed protocols, it is essential to incorporate rigorous in-process controls. This includes:

  • Reaction Monitoring: Regular analysis by TLC and LC-MS to track the consumption of starting materials and the formation of the desired product and any byproducts.

  • Authentic Standards: Where possible, independent synthesis of the expected product to serve as an authentic standard for comparison.

  • Spectroscopic Characterization: Full characterization of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The use of 2-(methylthio)thiazolo[4,5-b]pyridine as a reagent in cross-coupling reactions represents a significant and underexplored opportunity in synthetic and medicinal chemistry. The proposed Liebeskind-Srogl and nickel-catalyzed C-S coupling reactions provide a robust starting point for researchers to develop novel and efficient methods for the diversification of this important heterocyclic scaffold. The successful implementation of these strategies will undoubtedly accelerate the discovery of new drug candidates and chemical probes based on the thiazolo[4,5-b]pyridine core. Further exploration into other C-S coupling methodologies, such as Kumada-type couplings, may also yield fruitful results and expand the synthetic toolbox for the functionalization of this versatile heterocycle.

References

  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979. [Link]

  • Liebeskind, L. S., & Srogl, J. (2000). Palladium-Catalyzed, Copper(I)-Mediated, Thioester/Boronic Acid Cross-Coupling: A General, Neutral-Condition Synthesis of Ketones. The Journal of Organic Chemistry, 65(18), 5449–5453. [Link]

  • Organic Chemistry Portal. (n.d.). Liebeskind-Srogl Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Kumada coupling. In Wikipedia. [Link]

  • Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. [Link]

  • Amanote. (n.d.). The Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Applications. [Link]

  • Rethwisch, M. D., & Ready, J. M. (2002). A new catalytic cross-coupling approach for the synthesis of protected aryl and heteroaryl amidines. Organic Letters, 4(7), 1083–1085. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo[5,4-b]pyridine via cross-coupling of amines and arene thiolation sequence. [Link]

  • Chaban, T. I., Klenina, O. V., & Chaban, I. H. (2022). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds, 58(1), 1-15. [Link]

  • Chaban, T. I., Klenina, O. V., & Chaban, I. H. (2022). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds, 58(3-4), 130-132. [Link]

  • SlideShare. (2014, October 11). Stille-coupling. [Link]

  • ResearchGate. (2024, June 6). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). [Link]

  • Jacobi, P. A., & Ghosh, I. (2003). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters, 5(22), 4073–4076. [Link]

  • Royal Society of Chemistry. (2026, January 13). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Wikipedia. (2023, December 19). Stille reaction. In Wikipedia. [Link]

  • Organic Syntheses. (2011, September 26). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. [Link]

  • Jiang, X., Xiao, H., Jia, X., Pu, J., Han, L., & Li, Q. (2023). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry, 47(29), 14078-14094. [Link]

  • National Center for Biotechnology Information. (2022, August 1). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. [Link]

Sources

Method

how to dissolve Thiazolo[4,5-b]pyridine, 2-(methylthio)- for cell culture assays

Application Note: Solubilization and In Vitro Assay Protocol for 2-(Methylthio)thiazolo[4,5-b]pyridine Introduction & Scientific Context 2-(Methylthio)thiazolo[4,5-b]pyridine is a critical heterocyclic building block and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and In Vitro Assay Protocol for 2-(Methylthio)thiazolo[4,5-b]pyridine

Introduction & Scientific Context

2-(Methylthio)thiazolo[4,5-b]pyridine is a critical heterocyclic building block and pharmacophore frequently utilized in the design of targeted therapeutics. Most notably, derivatives of the fused thiazolo[4,5-b]pyridine scaffold are potent inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS)[1] and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2]. By inhibiting H-PGDS, these compounds block the synthesis of Prostaglandin D2 (PGD2), a pro-inflammatory mediator heavily implicated in the expansion of muscle necrosis in Duchenne Muscular Dystrophy (DMD)[3].

Despite its pharmacological utility, 2-(methylthio)thiazolo[4,5-b]pyridine presents significant in vitro handling challenges. Its high lipophilicity and rigid crystalline lattice drastically limit its aqueous solubility, often leading to artefactual assay results if handled improperly[1]. This application note provides a causality-driven protocol for dissolving this compound and preparing it for cell culture assays without inducing solvent-mediated cytotoxicity.

Physicochemical Profiling

Before initiating any solubilization protocol, it is imperative to understand the physicochemical parameters that dictate the compound's behavior in solution.

Table 1: Physicochemical Properties of 2-(Methylthio)thiazolo[4,5-b]pyridine

PropertyValueClinical / Experimental Relevance
CAS Number 99158-61-9[4]Unique identifier for sourcing high-purity anhydrous powder.
Molecular Formula C₇H₆N₂S₂Contains a fused thiazole-pyridine core with a methylthio group.
Molecular Weight 182.27 g/mol Required for accurate molarity calculations (1.82 mg/mL = 10 mM).
Aqueous Solubility Poor / InsolubleNecessitates the use of an organic carrier solvent.
Primary Solvent Dimethyl Sulfoxide (DMSO)Disrupts the crystalline lattice via high dielectric constant.

Solubilization Strategy: The Causality of Experimental Choices

Do not attempt to dissolve this compound directly in aqueous buffers or cell culture media. The thermodynamic barrier to disrupt the compound's crystal lattice in water is too high, resulting in immediate precipitation.

  • Primary Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. Its amphiphilic nature efficiently solvates the hydrophobic thiazolopyridine core. Always use anhydrous DMSO; atmospheric moisture absorbed by standard DMSO can prematurely reduce the solubility limit, causing micro-precipitation.

  • Mitigating Solvent Toxicity: While DMSO is excellent for dissolution, it is inherently cytotoxic and can induce artefactual cellular differentiation or apoptosis at high concentrations. To maintain a self-validating experimental system, the final concentration of DMSO in the cell culture media must strictly not exceed 0.1% to 0.5% (v/v)[5].

  • The "Tyndall Effect" Prevention: Diluting a high-concentration DMSO stock directly into aqueous media often causes local supersaturation before the solvent can disperse. This forms micro-crystals that are invisible to the naked eye but scatter light (Tyndall effect). These crystals are biologically inert, leading to false-negative assay results. Dropwise addition coupled with immediate mechanical dispersion is required.

Step-by-Step Protocol: Preparation and Cell Treatment

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial of 2-(methylthio)thiazolo[4,5-b]pyridine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water and hinder DMSO solubility.

  • Mass Calculation: To prepare a 10 mM stock, dissolve 1.82 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 60 seconds. If the compound resists dissolution, sonicate the vial in a room-temperature water bath for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to break intermolecular van der Waals forces within the crystal lattice.

  • Aliquot & Store: Divide the master stock into 20 µL aliquots in amber microcentrifuge tubes to protect from light. Store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause concentration gradients and compound degradation.

Phase 2: Serial Dilution and Media Spiking (Self-Validating System)

To maintain a constant DMSO vehicle concentration across all dose-response wells, perform serial dilutions in DMSO before adding to the media.

Table 2: Serial Dilution Matrix for a 0.1% Final DMSO Concentration

Desired Final Assay Conc.Intermediate DMSO Stock Conc. (1000x)Volume of 1000x StockVolume of Culture MediaFinal DMSO %
10 µM 10 mM (Master Stock)1.0 µL999 µL0.1%
1 µM 1 mM (Diluted in DMSO)1.0 µL999 µL0.1%
100 nM 100 µM (Diluted in DMSO)1.0 µL999 µL0.1%
Vehicle Control Pure Anhydrous DMSO1.0 µL999 µL0.1%
  • Intermediate Preparation: Prepare the 1000× intermediate solutions in pure DMSO as outlined in Table 2.

  • Media Spiking: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Dropwise Addition: While gently vortexing the tube of media, add the 1000× DMSO stock dropwise. Causality: Rapid mechanical dispersion prevents local supersaturation and compound crashing.

  • Visual QC & Incubation: Inspect the spiked media under an inverted phase-contrast microscope to ensure no micro-precipitates have formed. Apply the media immediately to the cultured cells (e.g., patient-derived myoblasts or KU812 cells)[6].

Experimental Workflows & Pathway Visualizations

SolubilizationWorkflow Step1 1. Weigh Compound 2-(Methylthio)thiazolo[4,5-b]pyridine Step2 2. Reconstitute in Anhydrous DMSO (Master Stock: 10 mM) Step1->Step2 Add Solvent Step3 3. Aliquot & Store (-20°C, Protect from Light) Step2->Step3 Prevent freeze-thaw Step4 4. Serial Dilution in DMSO (1000x Assay Concentration) Step2->Step4 For immediate assay Step5 5. Final Dilution in Culture Media (Dropwise, Vortexing, DMSO ≤ 0.1%) Step4->Step5 1:1000 dilution

Workflow for solubilizing 2-(methylthio)thiazolo[4,5-b]pyridine to prevent micro-precipitation.

Pathway A Arachidonic Acid B PGH2 A->B COX-1/2 C H-PGDS Enzyme B->C Substrate D PGD2 C->D Catalysis E DP Receptors (DP1 / DP2) D->E Binds F Muscle Necrosis & Inflammation E->F Induces I Thiazolopyridine Derivatives I->C Inhibits

Mechanism of H-PGDS inhibition by thiazolopyridine derivatives in muscle necrosis models.

References

  • [1] Fused pyridines as H-PGDS inhibitors (Patent CN111479814A). Google Patents. Available at:

  • [2] Bicyclic heterocyclyl derivatives as irak4 inhibitors (Patent WO2015104688A1). Google Patents. Available at:

  • Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy. PubMed (NIH). Available at: [Link]

  • [3] Drug Discovery to Reduce the Progression of Muscular Dystrophy by Targeting an Enzyme that Synthesizes Prostaglandin D2. JAXA Human Spaceflight Technology Directorate. Available at:[Link]

  • [6] Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design. ACS Publications. Available at:[Link]

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Application

Applications of 2-(Methylthio)thiazolo[4,5-b]pyridine in Medicinal Chemistry: A Technical Guide

Introduction: The Thiazolo[4,5-b]pyridine Scaffold - A Privileged Structure in Drug Discovery The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine scaffold, a heterocyclic system of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazolo[4,5-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This core structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Its structural similarity to purine bases allows it to act as a bioisostere, potentially interfering with biological pathways that involve purines. The 2-(methylthio) substituent serves as a versatile chemical handle, allowing for further structural modifications to optimize biological activity, metabolic stability, and pharmacokinetic properties. This guide provides an in-depth overview of the applications of 2-(methylthio)thiazolo[4,5-b]pyridine and its derivatives, with a focus on their synthesis and evaluation as antimicrobial and anticancer agents.

Antimicrobial Applications: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Thiazolo[4,5-b]pyridine derivatives have demonstrated promising antimicrobial and antifungal activities, offering a potential new class of therapeutics to address this growing crisis.

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial mechanism of thiazolo[4,5-b]pyridines is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity. In some cases, these compounds have shown synergistic effects when combined with existing antibiotics like amoxicillin.[3]

Structure-activity relationship studies have revealed that the nature and position of substituents on the thiazolo[4,5-b]pyridine core significantly influence antimicrobial potency. For instance, the presence of a thiophene moiety at the 7-position has been associated with potent antifungal activity against Candida albicans.[3] The 2-position, where the methylthio group resides, is a key point for modification. Displacement of the methylthio group with various amines or other nucleophiles allows for the generation of a library of analogs with diverse antimicrobial profiles.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of representative thiazolo[4,5-b]pyridine derivatives against various microbial strains.

Compound IDR Group at C2Microbial StrainMIC (µg/mL)Reference
I -SCH3Staphylococcus aureus>100[3]
II -NH-arylEscherichia coli12.5 - 50[4]
V 2-oxo-7-thiophen-2-ylCandida albicans12.5[3]
VI -NH-arylESβL+ Klebsiella pneumoniaeSynergistic with amoxicillin[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a 2-(substituted)-thiazolo[4,5-b]pyridine derivative using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[5]

I. Materials and Reagents:

  • Test compound (e.g., a 2-amino substituted thiazolo[4,5-b]pyridine derivative)

  • Bacterial or fungal strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Sterile DMSO for compound dissolution

  • Spectrophotometer or microplate reader

II. Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). From this, prepare a working solution in the appropriate broth to a concentration twice the highest desired test concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the test compound, positive control, and growth control (inoculum in broth without any compound).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

III. Rationale for Experimental Choices:

  • Broth Microdilution: This method is preferred for its quantitative nature (providing a specific MIC value) and its efficiency in testing multiple compounds and concentrations simultaneously.

  • 0.5 McFarland Standard: This ensures a standardized inoculum density, which is critical for the reproducibility of susceptibility testing results.

  • Cation-adjusted Mueller-Hinton Broth: This specific medium is standardized for susceptibility testing of non-fastidious bacteria and its composition, including divalent cation concentrations, is controlled to ensure consistent results.

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B Dilute in broth D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum C->D Add to wells E Incubate at 35-37°C D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Visual or Spectrophotometric reading

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Applications: Targeting Kinase Signaling Pathways

The thiazolo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly as inhibitors of protein kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: Kinase Inhibition

Derivatives of thiazolo[5,4-b]pyridine, a close structural isomer, have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and c-KIT.[7][8] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways can lead to the inhibition of cancer cell proliferation, survival, and metastasis. The nitrogen atoms within the pyridine and thiazole rings often play a crucial role in forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.

Structure-Activity Relationship (SAR) in Kinase Inhibition

For thiazolo[5,4-b]pyridine-based kinase inhibitors, SAR studies have highlighted the importance of specific substitutions for optimal activity. For example, in a series of EGFR inhibitors, a sulfonamide group was found to be important for inhibitory activity, and a pyridyl group attached to the thiazolo[5,4-b]pyridine core was necessary for potent enzymatic inhibition.[9] The 2-position, occupied by the methylthio group in the parent compound, is a critical site for introducing moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative thiazolo[5,4-b]pyridine derivatives against cancer-related kinases.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
10k EGFR-TK-HCC8270.010[7]
19a PI3Kα3.6--[9]
6r c-KIT V560G/D816V4770HMC1.21.15[8]
Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of a 2-(substituted)-thiazolo[4,5-b]pyridine derivative against EGFR kinase using a fluorescence-based assay.[3][10]

I. Materials and Reagents:

  • Test compound

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)

  • 384-well assay plates

  • Fluorescence detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of fluorescence detection

II. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer. Add this mixture (e.g., 5 µL) to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 4 µL) to all wells. The final ATP concentration should be close to the Km value for EGFR.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Rationale for Experimental Choices:

  • Fluorescence-based Assay: This format offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening.

  • Recombinant Kinase Domain: Using a purified recombinant kinase allows for the direct assessment of the inhibitor's effect on the target enzyme without the complexity of a cellular environment.

  • ATP Concentration at Km: Performing the assay at an ATP concentration close to its Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibition.

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR phosphorylates Thiazolo_Pyridine Thiazolo[4,5-b]pyridine Inhibitor Thiazolo_Pyridine->EGFR inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation promotes Survival Survival PI3K_AKT_mTOR->Survival promotes

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Conclusion and Future Directions

The 2-(methylthio)thiazolo[4,5-b]pyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its demonstrated efficacy in antimicrobial and anticancer applications, coupled with its synthetic tractability, makes it an attractive starting point for further drug development efforts. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through targeted structural modifications, and exploring their potential in other therapeutic areas. The detailed protocols and insights provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • BenchChem. (2025). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • PubMed. (2024, October 5). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer.
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024, August 25). [Journal Name].
  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164.
  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. (n.d.). [Journal Name].
  • Kim, J., et al. (2022).
  • Lelyukh, M. I., et al. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. [Journal Name].
  • Chaban, T. I., et al. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. [Journal Name].
  • El-Ablack, F. Z., et al. (2022).
  • Li, W., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4630.
  • Balkan, A., et al. (2001). Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. Arzneimittelforschung, 51(10), 839-42.
  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. [Journal Name].
  • Kozak, Y., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7205.
  • Abdel-Aziz, M., et al. (2018). Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. [Journal Name].
  • Kozak, Y., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar.
  • Synthesis of thiazolo[5,4-b]pyridine analogues. (n.d.).
  • Gour, P. B., et al. (2025). Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives: molecular docking, POM analysis, in silico pharmacokinetics, and pharmacophore insights for antitumor, GPCR, and kinase targets. [Journal Name].
  • Piskunov, A., et al. (2022).
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025, October 6). [Journal Name].
  • De la Oliva, A., et al. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Li, W., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Journal Name].
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
  • Tantry, S. J., et al. (2017). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. [Journal Name].

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Method

Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for Thiazolo[4,5-b]pyridine, 2-(methylthio)-

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing initial in vivo dosing regimens for the novel compound Thiazolo[4,5-b]pyridine, 2-(me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing initial in vivo dosing regimens for the novel compound Thiazolo[4,5-b]pyridine, 2-(methylthio)-. As a member of the thiazolopyridine class, this molecule exhibits significant potential, with derivatives showing promising in vitro antioxidant and anti-inflammatory activities. In the absence of published in vivo data for this specific entity, this guide presents a systematic, multi-step approach grounded in established preclinical development principles. We will detail the critical workflow from initial formulation development and vehicle selection to the design and execution of dose range-finding (DRF), pharmacokinetic (PK), and pharmacodynamic (PD) studies. The protocols herein are designed to be self-validating systems, enabling researchers to generate the robust data necessary to define a therapeutic window and design subsequent efficacy studies with confidence.

Introduction: The Scientific Imperative for a Structured Approach

Thiazolo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry. Various derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties. The specific compound, Thiazolo[4,5-b]pyridine, 2-(methylthio)-, is a promising candidate for further investigation. However, the transition from promising in vitro data to a viable in vivo research program is a critical juncture fraught with challenges, the most fundamental of which is determining a safe and effective dose.

A successful in vivo study is not merely about administering a compound; it is about understanding the complex interplay between the compound's physicochemical properties, its formulation, and the biological system. An ill-conceived dosing strategy can lead to misleading results, unnecessary animal use, and the premature termination of a potentially valuable research program.

This guide, therefore, provides the foundational logic and actionable protocols to systematically de-risk the initial in vivo assessment of Thiazolo[4,5-b]pyridine, 2-(methylthio)-. We will proceed with the understanding that our primary goal is to build a data-driven framework for dose selection, moving from tolerability to exposure and, finally, to target engagement.

Foundational Stage: Formulation and Vehicle Selection

The most potent compound is ineffective if it cannot be delivered to its target site in the body. For a novel, likely poorly soluble compound, formulation development is the first and most critical step. The choice of vehicle will directly impact the compound's solubility, stability, and bioavailability.

Causality Behind Vehicle Selection

The route of administration dictates the initial choice of vehicle. For early-stage research, intravenous (IV), intraperitoneal (IP), and oral (PO) gavage are the most common routes.

  • IV administration provides 100% bioavailability but requires the compound to be fully solubilized in a sterile, biocompatible vehicle to prevent embolism and irritation.

  • IP administration offers a simpler alternative to IV, with rapid absorption into the portal circulation, but still necessitates a vehicle that minimizes local irritation and precipitation.

  • PO administration is often the ultimate goal for clinical use but can be complicated by poor solubility and first-pass metabolism. For initial studies, a suspension is often the most practical approach.

Protocol: Solubility Screening and Vehicle Preparation

Objective: To identify a suitable vehicle that can solubilize or suspend Thiazolo[4,5-b]pyridine, 2-(methylthio)- at the required concentrations.

Materials:

  • Thiazolo[4,5-b]pyridine, 2-(methylthio)- powder

  • A selection of solvents and excipients (see Table 1)

  • Vortex mixer, magnetic stirrer, sonicator

  • Microcentrifuge

  • Analytical balance and appropriate glassware

Procedure:

  • Initial Solubility Assessment:

    • Prepare a stock solution of the test compound in a strong organic solvent like DMSO (e.g., 50 mg/mL).

    • In a clear microfuge tube, add a small volume of your target aqueous vehicle (e.g., 990 µL of saline).

    • Spike in a small volume of the DMSO stock (e.g., 10 µL) to achieve the desired final concentration.

    • Vortex vigorously and visually inspect for precipitation. This "kinetic" solubility test gives a rapid indication of whether the compound will crash out upon dilution in an aqueous environment.

  • Equilibrium Solubility in Co-Solvent Systems:

    • Prepare several potential vehicle mixtures (see Table 1 for examples).

    • Add an excess amount of Thiazolo[4,5-b]pyridine, 2-(methylthio)- powder to a known volume (e.g., 1 mL) of each test vehicle.

    • Agitate the mixture at room temperature for 24 hours to ensure equilibrium is reached. A rotator or shaker is ideal.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration using a suitable analytical method (e.g., HPLC-UV). This determines the maximum solubility in that vehicle.

  • Vehicle Preparation for Dosing:

    • Based on the solubility data, select the most appropriate vehicle.

    • For a solution, weigh the required amount of the compound and add it to the prepared vehicle.[1] Use a vortex mixer, sonicator, and gentle warming (if the compound is heat-stable) to aid dissolution.[1]

    • For a suspension, a suspending agent like methylcellulose is required. First, disperse the methylcellulose in hot water, then cool. Add the test compound and homogenize to ensure a uniform particle size.

    • Always prepare fresh dosing formulations daily unless stability has been rigorously established.[2]

Table 1: Common Preclinical Vehicle Formulations

Vehicle CompositionCommon Route(s)AdvantagesDisadvantages & Considerations
0.5% Methylcellulose in Water/SalinePOWell-tolerated, easy to prepare.[3]Only suitable for suspensions; bioavailability may be variable.
Saline (0.9% NaCl)IV, IP, SCIsotonic, well-tolerated.[4]Only for water-soluble compounds.
10% DMSO, 40% PEG400, 50% SalineIV, IPGood solubilizing power for many compounds.[4]DMSO can have pharmacological effects and cause hemolysis at high %.
5% Solutol HS 15 in SalineIV, IPEffective solubilizer, often better tolerated than Cremophor EL.[1]Can be viscous; potential for hypersensitivity reactions.
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterIV, IP, SCForms inclusion complexes to increase solubility.[1]Can be nephrotoxic at high doses.
Corn Oil / Sesame OilPO, SC, IMSuitable for highly lipophilic compounds.[4]Not suitable for IV; absorption can be slow and variable.

The First In Vivo Test: Dose Range-Finding (DRF) Studies

The primary goal of a DRF study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity or adverse effects.[5][6] This study is foundational for all subsequent in vivo work.

Logic of DRF Study Design

A well-designed DRF study uses a small number of animals and a dose-escalation scheme to identify a range of doses from no-effect to toxicity.[5] This establishes the safety margin and informs dose selection for efficacy studies.

  • Starting Dose Estimation: There is no perfect formula to extrapolate an in vivo starting dose from an in vitro IC50 value.[7] A conservative approach is to start at a dose predicted to give a plasma concentration (Cmax) several-fold higher than the in vitro IC50, but this requires assumptions about the volume of distribution. A more practical starting point for a completely novel compound is often in the range of 1-10 mg/kg.

  • Dose Escalation: A geometric progression or a modified Fibonacci sequence is often used to ensure broad coverage of the dose-response curve while minimizing animal use.[5]

Protocol: Acute Single-Dose DRF Study in Mice

Objective: To determine the MTD of Thiazolo[4,5-b]pyridine, 2-(methylthio)- following a single administration.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or CD-1)

  • Sex: Use one sex initially (e.g., male) to reduce variability.

  • Age: 8-10 weeks

  • Group Size: n=2-3 mice per group is sufficient for this initial screen.

Experimental Design:

  • Acclimatization: Allow animals to acclimate for at least 5 days before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg).

  • Administration:

    • Record the body weight of each animal immediately before dosing.

    • Administer the selected formulation of Thiazolo[4,5-b]pyridine, 2-(methylthio)- via the chosen route (IP is a common starting point for screening).[8][9]

    • Administer the vehicle-only formulation to the control group.

    • Ensure the injection volume is appropriate for the species (e.g., for mice, IP volume is typically ≤ 10 mL/kg).[10]

  • Monitoring and Observations:

    • Observe animals continuously for the first hour post-dose, then at 4 hours, and at least once daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress (e.g., piloerection, hunched posture, lethargy).

    • Record body weight daily. A weight loss of >15-20% is a common humane endpoint.

  • Endpoint and Analysis:

    • The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% reduction in body weight.

    • At the end of the observation period, humanely euthanize all animals.

    • Perform a gross necropsy to look for any visible abnormalities in major organs.

DRF_Workflow Formulation Formulation & Vehicle Selection Dose_Calc Estimate Starting Dose (e.g., 10 mg/kg) Formulation->Dose_Calc Animals Acclimatize Animals (n=3/group) Dose_Calc->Animals Dose_Admin Administer Single Dose (Vehicle, 10, 30, 100 mg/kg) Animals->Dose_Admin Monitor Daily Clinical Observation & Body Weight (7-14 days) Dose_Admin->Monitor Toxicity_Check Assess Toxicity Signs (Weight Loss >15%?) Monitor->Toxicity_Check MTD_Determination Determine MTD Toxicity_Check->MTD_Determination If No/Mild Toxicity Toxicity_Check->MTD_Determination If Severe Toxicity, MTD is lower dose Necropsy Gross Necropsy MTD_Determination->Necropsy

Caption: Workflow for a Dose Range-Finding (DRF) Study.

Bridging Dose to Effect: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between dose, exposure (PK), and biological effect (PD) is paramount for successful drug development.[11][12] A DRF study tells you what is tolerated; a PK/PD study tells you what exposure is required to engage the target.

The Rationale of PK/PD Integration
  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). Key parameters include Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).[13]

  • Pharmacodynamics (PD): Describes what the drug does to the body (the biological effect). This requires a measurable biomarker that reflects the drug's mechanism of action.

  • PK/PD Relationship: By correlating the PK profile with the PD effect over time, you can determine the exposure needed to achieve a desired level of target modulation.[14] This is far more powerful than relying on dose alone.[13]

Protocol: Exploratory PK/PD Study in Mice

Objective: To characterize the plasma concentration-time profile (PK) and correlate it with a relevant biomarker (PD) after a single dose.

Study Design:

  • Dose Selection: Choose 1-2 well-tolerated doses based on the DRF study (e.g., a mid-range dose and the MTD).

  • Animal Groups:

    • Use a larger number of animals (n=3 per time point) to generate the PK curve.

    • A separate cohort of animals (n=5-6 per group) will be used for the PD endpoint at a specific time.

  • PK Component:

    • Administer a single dose of the compound.

    • Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital sinus).

    • Process blood to plasma and store frozen until analysis.

    • Analyze plasma samples using a validated LC-MS/MS method to determine drug concentration.

    • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

  • PD Component:

    • Biomarker Selection: Based on the known in vitro antioxidant activity, a relevant PD biomarker could be the reduction of an oxidative stress marker in a challenge model. For example, use a lipopolysaccharide (LPS) challenge to induce oxidative stress and inflammation.

    • Procedure Example (LPS Challenge):

      • Dose one group of mice with vehicle and another with Thiazolo[4,5-b]pyridine, 2-(methylthio)-.

      • At a time point near the predicted Tmax from the PK study, challenge the mice with an IP injection of LPS.

      • A few hours later (e.g., 2-4 hours post-LPS), collect blood or tissue (e.g., liver, spleen) to measure markers of oxidative stress (e.g., malondialdehyde - MDA) or inflammatory cytokines (e.g., TNF-α, IL-6).

  • Data Integration: Correlate the plasma exposure (AUC or Cmax) with the change in the PD biomarker to establish an exposure-response relationship.

PKPD_Logic Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) Dose->PK determines Cmax Cmax PK->Cmax AUC AUC PK->AUC PD Pharmacodynamics (PD) Efficacy Therapeutic Efficacy PD->Efficacy leads to Biomarker Biomarker Modulation PD->Biomarker Cmax->PD drives AUC->PD drives

Caption: The relationship between Dose, PK, PD, and Efficacy.

Designing Efficacy Studies: The Final Frontier

With data on tolerability (MTD) and required exposure (PK/PD), you can now design an efficacy study with a high probability of success.

Protocol: General Efficacy Study Design

Objective: To determine if Thiazolo[4,5-b]pyridine, 2-(methylthio)- has a therapeutic effect in a relevant disease model.

Key Components:

  • Animal Model Selection: Choose a model that reflects the intended therapeutic application. Given the antioxidant properties, a model of oxidative stress or inflammation is appropriate.

    • Oxidative Stress Model: Paraquat-induced lung injury or a model of ischemia-reperfusion.[15]

    • Inflammation Model: LPS-induced systemic inflammation or carrageenan-induced paw edema.[16]

  • Dose and Regimen Selection:

    • Select at least three dose levels, bracketing the exposure level found to be effective in the PD study. Doses should be below the MTD.

    • The dosing frequency (e.g., once or twice daily) should be based on the compound's half-life determined in the PK study. The goal is to maintain exposure above the target concentration.

  • Study Groups:

    • Group 1: Naive (No disease, no treatment)

    • Group 2: Vehicle Control (Disease model + vehicle)

    • Group 3: Positive Control (Disease model + known effective drug)

    • Group 4-6: Test Article (Disease model + Low, Mid, High doses of the compound)

  • Execution:

    • Induce the disease/injury in all groups except the naive group.

    • Administer treatments according to the pre-defined schedule.

    • Monitor animal health and clinical scores relevant to the model throughout the study.

  • Endpoint Analysis:

    • This could include measuring inflammatory cell infiltration in tissues (histology), cytokine levels in plasma (ELISA), or markers of oxidative damage (e.g., 8-OHdG in DNA).

    • Correlate the dose-dependent therapeutic effect with the PK/PD data to establish a complete picture of the compound's in vivo profile.

Final Considerations and Path Forward

The protocols outlined above provide a robust framework for the initial in vivo characterization of Thiazolo[4,5-b]pyridine, 2-(methylthio)-. This systematic approach ensures that each step builds logically on the last, from ensuring the compound can be delivered, to defining its safety limits, understanding its exposure-effect relationship, and finally, testing its efficacy. For progression towards clinical development, these studies would need to be followed by more extensive, GLP-compliant toxicology studies to fully characterize the safety profile as required by regulatory agencies like the FDA.[17][18]

References

  • (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine. [Link]

  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. [Link]

  • (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • Algharably, E. A. E., et al. (2021). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology. [Link]

  • Loizou, G. D., et al. (2021). A Computational Workflow for Probabilistic Quantitative in Vitro to in Vivo Extrapolation. Frontiers in Pharmacology. [Link]

  • (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. [Link]

  • Routes of Administration. The Mouse in Biomedical Research. [Link]

  • Sargent, B. J. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. [Link]

  • (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]

  • Injection Techniques, Restraint, & Handling for Mice and Rats. University of Notre Dame. [Link]

  • (2025, January 22). Common Injection Routes in Mice. Addgene Blog. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • (2024, February 1). Addressing PK/PD Study Design Early in Development. BioPharm International. [Link]

  • Liguori, I., et al. (2018). Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Hori, Y., et al. (2021). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. [Link]

  • Harrill, J. A., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. ALTEX. [Link]

  • An, G., & Faessel, H. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. [Link]

  • (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]

  • Mouse Handling & Techniques. UNC Research. [Link]

  • (2025, July 10). In Vitro to In Vivo Extrapolation. National Toxicology Program - NIH. [Link]

  • (2024, February 4). A Beginners Guide on How to Inject Mice. Assay Genie. [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. [Link]

  • In vitro to in vivo extrapolation. Wikipedia. [Link]

  • Salmon, A. B., et al. (2010). Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. Oxidative Medicine and Cellular Longevity. [Link]

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  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

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  • (2022, July 29). Potential Utility of Natural Products against Oxidative Stress in Animal Models of Multiple Sclerosis. MDPI. [Link]

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Application

Catalytic Functionalization of 2-(Methylthio)thiazolo[4,5-b]pyridine: A Guide for Advanced Drug Discovery

Introduction: The Thiazolo[4,5-b]pyridine Scaffold in Modern Medicinal Chemistry The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in drug discovery, recognized as a purine bioisostere. This structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazolo[4,5-b]pyridine Scaffold in Modern Medicinal Chemistry

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in drug discovery, recognized as a purine bioisostere. This structural motif is integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic landscape, offering multiple sites for functionalization. This allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

The 2-(methylthio) derivative, in particular, serves as a versatile and strategic starting material. The methylthio group can act as a stable substituent or, more importantly, as a leaving group in various transition-metal-catalyzed cross-coupling reactions. This dual nature makes 2-(methylthio)thiazolo[4,5-b]pyridine an invaluable building block for the synthesis of diverse compound libraries, accelerating the identification of new therapeutic leads. This guide provides detailed application notes and protocols for the catalytic functionalization of this key heterocyclic scaffold, with a focus on methods that are robust, versatile, and amenable to the demands of modern drug development.

Strategic Functionalization: Leveraging Catalysis for Molecular Diversity

The functionalization of the thiazolo[4,5-b]pyridine core can be approached through several catalytic strategies. The primary focus of this guide will be on palladium- and nickel-catalyzed cross-coupling reactions at the 2-position, leveraging the reactivity of the C-S bond of the methylthio group. Additionally, we will explore C-H activation as a powerful tool for late-stage functionalization at other positions on the scaffold.

The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and selectivity. The subsequent sections will delve into specific, field-proven protocols, explaining the rationale behind the selection of each reaction component.

Part 1: Nickel-Catalyzed C-S Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and highly efficient alternative to palladium for certain cross-coupling reactions. The cleavage of the C-S bond in 2-(methylthio) heterocycles is particularly well-suited to nickel catalysis, enabling the introduction of a wide array of aryl, heteroaryl, and alkenyl substituents.

Application Note 1.1: Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. In the context of 2-(methylthio)thiazolo[4,5-b]pyridine, a nickel-based catalytic system can effectively displace the methylthio group with a variety of aryl and heteroaryl boronic acids.

Causality Behind Experimental Choices:

  • Nickel Catalyst: NiCl₂(dppf) is chosen for its ability to readily form the active Ni(0) species and its effectiveness in C-S bond activation. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides the necessary steric bulk and electron-donating properties to stabilize the nickel center and promote the catalytic cycle.

  • Ligand: 2,2'-Bipyridine can be used as an additional ligand to further stabilize the nickel catalyst and enhance its reactivity.

  • Base: A strong base such as K₃PO₄ is required to facilitate the transmetalation step of the boronic acid to the nickel center.

  • Solvent: A polar aprotic solvent like 1,4-dioxane is used to ensure the solubility of the reactants and the catalyst system, and its relatively high boiling point allows for the reaction to be conducted at elevated temperatures to drive it to completion.

Experimental Protocol 1.1: Synthesis of 2-Aryl-thiazolo[4,5-b]pyridines

Materials:

  • 2-(Methylthio)thiazolo[4,5-b]pyridine

  • Aryl or heteroaryl boronic acid

  • NiCl₂(dppf)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-(methylthio)thiazolo[4,5-b]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add NiCl₂(dppf) (5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-thiazolo[4,5-b]pyridine.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-thiazolo[4,5-b]pyridine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-thiazolo[4,5-b]pyridine82
33-Pyridylboronic acid2-(Pyridin-3-yl)-thiazolo[4,5-b]pyridine75

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are renowned for their broad functional group tolerance and high catalytic activity in a vast array of cross-coupling reactions. For the functionalization of 2-(methylthio)thiazolo[4,5-b]pyridine, palladium-catalyzed reactions provide reliable and versatile methods for introducing nitrogen, carbon, and other functionalities.

Application Note 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides. While less common for C-S bond activation, with the appropriate choice of ligand, this transformation can be adapted for the amination of 2-(methylthio)thiazolo[4,5-b]pyridine.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd₂(dba)₃ is a common and effective source of Pd(0) in the catalytic cycle.

  • Ligand: A bulky, electron-rich phosphine ligand such as Xantphos is crucial for facilitating the challenging oxidative addition of the C-S bond to the palladium center and promoting the reductive elimination of the desired product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and form the active palladium-amido complex.

  • Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig aminations, providing a non-polar environment and a suitable boiling point for the reaction.

Experimental Protocol 2.1: Synthesis of 2-Amino-thiazolo[4,5-b]pyridines

Materials:

  • 2-(Methylthio)thiazolo[4,5-b]pyridine

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask.

  • Add 2-(methylthio)thiazolo[4,5-b]pyridine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous toluene.

  • Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAmineProductYield (%)
1Morpholine2-Morpholinothiazolo[4,5-b]pyridine78
2Aniline2-(Phenylamino)thiazolo[4,5-b]pyridine72
3Benzylamine2-(Benzylamino)thiazolo[4,5-b]pyridine75
Application Note 2.2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in pharmacologically active compounds.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a commonly used, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A mild amine base such as triethylamine (Et₃N) serves both as a solvent and as a base to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: When necessary, a co-solvent like THF can be used to ensure the solubility of all reactants.

Experimental Protocol 2.2: Synthesis of 2-Alkynyl-thiazolo[4,5-b]pyridines

Materials:

  • 2-(Methylthio)thiazolo[4,5-b]pyridine (or a 2-halo derivative for better reactivity)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF (if needed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add 2-(methylthio)thiazolo[4,5-b]pyridine (1.0 equiv.) (or its 2-bromo/iodo analog for higher efficiency), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous triethylamine and the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings

EntryAlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)thiazolo[4,5-b]pyridine88
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)thiazolo[4,5-b]pyridine92
3Propargyl alcohol3-(Thiazolo[4,5-b]pyridin-2-yl)prop-2-yn-1-ol79

Part 3: C-H Activation for Late-Stage Functionalization

Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of complex molecules, avoiding the need for pre-functionalized starting materials. For the thiazolo[4,5-b]pyridine scaffold, C-H activation can be directed to specific positions on the pyridine ring, offering a complementary approach to the cross-coupling reactions at the 2-position.

Application Note 3.1: Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation allows for the formation of C-C bonds by coupling an aryl halide with a C-H bond of the heterocycle. The regioselectivity of this reaction is often dictated by the electronic properties of the substrate and the directing ability of existing functional groups.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ is a versatile and commonly used catalyst for C-H activation reactions.

  • Ligand: Bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), or N-heterocyclic carbene (NHC) ligands can promote the C-H activation step and stabilize the catalytically active species.

  • Oxidant/Additive: In many cases, an oxidant is not required if an aryl halide is used as the coupling partner. An additive like pivalic acid (PivOH) can act as a proton shuttle and facilitate the C-H cleavage step.

  • Base: A carbonate base such as K₂CO₃ or Cs₂CO₃ is typically used to neutralize the acid generated during the reaction.

Experimental Protocol 3.1: Direct C-H Arylation of the Pyridine Ring

Materials:

  • 2-(Methylthio)thiazolo[4,5-b]pyridine

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or an appropriate NHC ligand

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMA or toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction tube, add 2-(methylthio)thiazolo[4,5-b]pyridine (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), the chosen ligand (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add PivOH (30 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (DMA or toluene).

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by flash column chromatography to isolate the arylated product.

Visualization of Catalytic Pathways

To provide a clearer understanding of the transformations described, the following diagrams illustrate the key catalytic cycles.

Suzuki_Miyaura_Coupling Ni(0)L_n Ni(0)L_n Oxidative Addition Complex Oxidative Addition Complex Ni(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-SMe) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)₂) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Ni(0)L_n Product (Ar-Ar')

Caption: Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-SMe) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination & Deprotonation Amine (R₂NH) + Base Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination & Deprotonation->Pd(II)-Amido Complex Formation of Amido Complex Pd(II)-Amido Complex->Pd(0)L_n Reductive Elimination (Ar-NR₂)

Caption: Catalytic Cycle for Palladium-Catalyzed Buchwald-Hartwig Amination.

Conclusion and Future Outlook

The catalytic functionalization of 2-(methylthio)thiazolo[4,5-b]pyridine provides a powerful and versatile platform for the synthesis of novel and diverse molecular entities for drug discovery. The protocols detailed in this guide, based on established and robust catalytic methodologies, offer reliable starting points for researchers in this field. The strategic application of nickel- and palladium-catalyzed cross-coupling reactions, as well as direct C-H activation, allows for the systematic exploration of the chemical space around this privileged scaffold. As the field of catalysis continues to evolve, the development of even more efficient, selective, and sustainable methods for the functionalization of such important heterocycles will undoubtedly accelerate the discovery of the next generation of therapeutic agents.

References

  • Chaban, T. I., et al. (2012). Journal of Organic and Pharmaceutical Chemistry, 10(38), 70–76.
  • Chaban, T., et al. (2017).
  • Molyneux, P. J. (2004). The use of stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Journal of Science and Technology, 26(2), 211–219.
  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (2014). ResearchGate. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. (2021). ResearchGate. [Link]

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Method

Preparing Stock Solutions of 2-(methylthio)thiazolo[4,5-b]pyridine in DMSO: An Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of dimethyl sulfoxide (DMSO) stock solutions of the compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of dimethyl sulfoxide (DMSO) stock solutions of the compound 2-(methylthio)thiazolo[4,5-b]pyridine (CAS No. 99158-60-8). Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and integrity of experimental results in downstream biological and chemical assays.

Introduction: The Critical Role of Stock Solution Integrity

The preparation of high-quality stock solutions is a foundational step in any experimental workflow that relies on the consistent and accurate delivery of a chemical entity. For a novel heterocyclic compound such as 2-(methylthio)thiazolo[4,5-b]pyridine, understanding its physicochemical properties and potential instabilities in a common solvent like DMSO is paramount. This guide synthesizes key technical data and best practices to provide a robust framework for handling this compound, thereby minimizing experimental variability and ensuring the reliability of screening and development data.

The thiazolo[4,5-b]pyridine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The methylthio substituent introduces a potential site for metabolic transformation and chemical reactivity, which necessitates careful consideration during solution preparation and storage.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is the first line of defense against handling errors and experimental artifacts.

Chemical and Physical Data

The following table summarizes the key physicochemical properties of 2-(methylthio)thiazolo[4,5-b]pyridine.

PropertyValueSource
CAS Number 99158-60-8[3]
Molecular Formula C₇H₆N₂S₂[4]
Molecular Weight 182.27 g/mol [4]
Appearance Solid (form may vary)General knowledge
Solubility in DMSO Reported as "well soluble"[5]
Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Safety Data Sheets (SDS) for 2-(methylthio)thiazolo[4,5-b]pyridine and structurally related compounds indicate the following:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area or under a fume hood.[6]

  • Storage: Keep the container tightly closed and store in a cool, well-ventilated place away from ignition sources.[6]

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 2-(methylthio)thiazolo[4,5-b]pyridine in DMSO. This concentration is a common starting point for many screening and in vitro assays.

Materials and Equipment
  • 2-(methylthio)thiazolo[4,5-b]pyridine (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Sterile, amber glass vials with PTFE-lined caps or other appropriate inert closures

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Pre-Weighing Preparations: Ensure the analytical balance is calibrated and level. Place a clean, empty vial on the balance and tare.

  • Weighing the Compound: Carefully weigh out a precise amount of 2-(methylthio)thiazolo[4,5-b]pyridine. For a 10 mM solution, the required mass can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 182.27 g/mol = 1.8227 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visual inspection against a light source can help confirm complete dissolution.

  • Aiding Dissolution (if necessary): If the compound does not readily dissolve, brief sonication in a water bath at room temperature may be employed. Avoid excessive heating, as it may promote degradation.

  • Aliquoting and Storage: Once a clear solution is obtained, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber vials. This minimizes freeze-thaw cycles and exposure to atmospheric moisture and light. Store the aliquots at -20°C or -80°C for long-term stability.

Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Handling weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve concentration_check Concentration Verification (e.g., HPLC) dissolve->concentration_check purity_check Purity Assessment (e.g., HPLC, LC-MS) concentration_check->purity_check aliquot Aliquot into Single-Use Vials purity_check->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw at Room Temp. & Vortex Before Use store->thaw

Caption: Workflow for preparing and storing stock solutions.

Scientific Integrity and Self-Validating Systems

A robust protocol is a self-validating one. This section explains the causality behind the protocol steps and provides methods for ensuring the quality of your stock solutions.

The Rationale Behind Key Protocol Steps
  • Why Anhydrous DMSO? DMSO is hygroscopic and readily absorbs atmospheric moisture. Water can promote the hydrolysis of susceptible functional groups and may decrease the solubility of hydrophobic compounds. Using anhydrous DMSO minimizes these risks.

  • Why Amber Vials? Thiazolo[4,5-b]pyridine derivatives can be light-sensitive. Amber vials protect the compound from photodegradation.

  • Why Aliquoting? Repeated freeze-thaw cycles can lead to compound precipitation and degradation. Aliquoting into single-use volumes ensures that the main stock remains pristine and that each experimental use draws from a solution that has undergone minimal temperature cycling.

  • Why Low-Temperature Storage? Storing at -20°C or, preferably, -80°C significantly slows down the rate of potential chemical degradation, including oxidation of the methylthio group.

Protocol for Determining Approximate Solubility

Given the absence of quantitative solubility data, this protocol allows for an empirical determination.

  • Weigh out a small, known amount of 2-(methylthio)thiazolo[4,5-b]pyridine (e.g., 2 mg) into a vial.

  • Add a small, precise volume of DMSO (e.g., 100 µL).

  • Vortex and sonicate at room temperature for 5-10 minutes.

  • Visually inspect for undissolved solid.

  • If the solid is fully dissolved, add another known weight of the compound (e.g., 2 mg) and repeat step 3.

  • If the solid is not fully dissolved, add small, precise increments of DMSO (e.g., 10 µL) and repeat step 3 until complete dissolution is achieved.

  • Calculate the approximate solubility based on the final mass of compound and the total volume of DMSO used.

Quality Control: Ensuring Concentration and Purity

Initial and periodic quality control is essential for validating the integrity of your stock solution.

  • Concentration Verification: The concentration of the stock solution can be verified using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A calibration curve should be prepared using accurately weighed standards.

  • Purity Assessment: Purity should be assessed using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks upon storage is indicative of degradation.

  • Identity Confirmation: The identity of the compound in solution can be confirmed by comparing its ¹H NMR or ¹³C NMR spectrum with a reference spectrum of the solid material.[1][4][5][7]

Example HPLC Method Parameters (Adaptable for 2-(methylthio)thiazolo[4,5-b]pyridine):

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Stability Considerations and Forced Degradation Studies

The methylthio group and the thiazole ring are potential sites of instability.

  • Potential Degradation Pathways:

    • S-Oxidation: The sulfur of the methylthio group can be oxidized to a sulfoxide or sulfone, especially in the presence of trace oxidizing agents or upon prolonged exposure to air and light.

    • Hydrolysis: While less likely for the core structure, any susceptible functional groups could be hydrolyzed by water in non-anhydrous DMSO.

  • Protocol for a Mini Forced Degradation Study: To understand the compound's stability profile, a forced degradation study can be performed.[8][9][10] This involves exposing the stock solution to stress conditions and analyzing for degradation products by HPLC or LC-MS.

    • Prepare a 1 mM solution of the compound in DMSO.

    • Aliquot the solution into separate vials for each stress condition.

    • Stress Conditions:

      • Acidic: Add an equal volume of 0.1 M HCl. Incubate at 40°C for 24 hours.

      • Basic: Add an equal volume of 0.1 M NaOH. Incubate at 40°C for 24 hours.

      • Oxidative: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

      • Thermal: Incubate at 60°C for 48 hours.

      • Photolytic: Expose to a UV light source at 254 nm for 24 hours.

    • Analysis: Analyze the stressed samples by HPLC or LC-MS and compare them to an unstressed control sample.

Caption: Forced degradation study workflow.

Conclusion

The reliability of data generated using stock solutions of 2-(methylthio)thiazolo[4,5-b]pyridine is directly dependent on the meticulousness of their preparation and the stringency of their quality control. By following the protocols and understanding the scientific rationale outlined in this guide, researchers can significantly enhance the consistency and accuracy of their experimental outcomes. The principles of using high-purity anhydrous solvent, appropriate storage conditions, and routine quality assessment are universally applicable and form the bedrock of good laboratory practice in drug discovery and development.

References

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. (n.d.). AIR Unimi. [Link]

  • Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. (2004). The Journal of Organic Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Electrochemical regioselective methylthiolation of imidazo[2,1-b]thiazoles with DMSO. (2025). Taylor & Francis Online. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. (2023). National Institutes of Health. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (2014). ResearchGate. [Link]

  • DMSO/POCl3‐promoted synthesis of 3‐methylthiolated heterocycles 67–69. (n.d.). ResearchGate. [Link]

  • Crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine, C7H6N2S2. (2016). ResearchGate. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). National Institutes of Health. [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). MDPI. [Link]

  • 2-(Methylthio)thiazolo[5,4-b]pyridine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical. [Link]

  • Fused pyridines as H-PGDS inhibitors. (2020).
  • Patent Application Publication. (2021). Google APIs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of Thiazolo[4,5-b]pyridine, 2-(methylthio)- synthesis

Welcome to the technical support center for the synthesis of 2-(methylthio)thiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(methylthio)thiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yield and purity. The information herein is synthesized from established literature and best practices in heterocyclic chemistry.

Introduction to the Synthesis

The synthesis of 2-(methylthio)thiazolo[4,5-b]pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize side-product formation. The most common synthetic route involves the initial formation of a 2-amino-3-halopyridine, followed by the construction of the fused thiazole ring, and finally, S-methylation to yield the desired product. This guide will break down the common challenges and optimization strategies for each critical stage of the synthesis.

A general synthetic scheme is outlined below:

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-3-bromopyridine A->B Bromination C Thiazolo[4,5-b]pyridine-2-thiol (Intermediate) B->C Thiazole Ring Formation D 2-(Methylthio)thiazolo[4,5-b]pyridine (Final Product) C->D S-Methylation

Caption: General workflow for the synthesis of 2-(methylthio)thiazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Synthesis of 2-Amino-3-bromopyridine (Starting Material)

Question 1: My bromination of 2-aminopyridine results in a low yield of 2-amino-3-bromopyridine and the formation of multiple-brominated side products. How can I improve the regioselectivity and yield?

Answer:

This is a common issue due to the activating effect of the amino group on the pyridine ring, making it susceptible to over-bromination. Here are several factors to consider for optimization:

  • Choice of Brominating Agent: While liquid bromine can be used, it is highly reactive and can lead to di-brominated products like 2-amino-3,5-dibromopyridine. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can significantly improve the yield of the mono-brominated product.

  • Reaction Temperature: The reaction should be carried out at a low temperature, typically starting at 0°C, to control the reaction rate and minimize side product formation.

  • Solvent: The choice of solvent is critical. Acetic acid is a common solvent for this reaction.

  • Controlled Addition: The brominating agent should be added portion-wise or as a solution dropwise to the solution of 2-aminopyridine to maintain a low concentration of the brominating agent in the reaction mixture. This helps to favor mono-bromination.

  • Post-Reaction Workup: After the reaction, the pH should be carefully adjusted to a neutral or slightly basic state to precipitate the product. Extraction with an appropriate organic solvent can then be used to isolate the 2-amino-3-bromopyridine.

Experimental Protocol: Synthesis of 2-Amino-3-bromopyridine

  • Dissolve 2-aminopyridine in an organic solvent such as acetic acid.

  • Cool the solution to 0°C in an ice bath with constant stirring.

  • Slowly add a portion of liquid bromine or a solution of N-Bromosuccinimide (NBS) to the cooled mixture.

  • Allow the reaction to proceed at a controlled temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a base, such as sodium hydroxide solution, until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Part 2: Thiazole Ring Formation

Question 2: I am struggling with the cyclization step to form the thiazolo[4,5-b]pyridine ring system from 2-amino-3-bromopyridine. What are the critical parameters for this reaction?

Answer:

The formation of the fused thiazole ring is a critical step that is highly dependent on the choice of reagents and reaction conditions. A common method involves the reaction of 2-amino-3-bromopyridine with a sulfur-containing reagent like carbon disulfide or potassium thiocyanate.

  • Reagent for Thiazole Ring Formation:

    • Carbon Disulfide (CS₂): In the presence of a strong base, 2-amino-3-bromopyridine can react with carbon disulfide to form a dithiocarbamate intermediate, which then cyclizes to the thiazolo[4,5-b]pyridine-2-thiol.

    • Potassium Thiocyanate (KSCN): This reagent can react with 2-amino-3-bromopyridine to form a thiourea intermediate, which upon cyclization, can lead to the formation of a 2-aminothiazolo[4,5-b]pyridine.

  • Optimizing Reaction Conditions:

    • Base: A strong base is often required for the reaction with carbon disulfide. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) have been shown to be effective.[1][2]

    • Solvent: The choice of solvent is crucial. Dimethylformamide (DMF) is often the solvent of choice, providing good solubility for the reactants and facilitating the reaction.[1][2] Other polar aprotic solvents like DMSO can also be used, though they may lead to lower yields.[1]

    • Temperature: The reaction often requires heating. A temperature of around 80°C has been found to be optimal for similar cyclization reactions, providing a good balance between reaction rate and side product formation.[1][2]

Table 1: Optimization of Cyclization Conditions for a Model Thiazolo[4,5-b]pyridine Synthesis [1][2]

EntryBaseSolventTemperature (°C)Yield (%)
1NaHDMF8090
2K₂CO₃DMF8088
3Cs₂CO₃DMF8070
4K₂CO₃DMSO8077
5K₂CO₃DMFRoom TempTrace
Part 3: S-Methylation of Thiazolo[4,5-b]pyridine-2-thiol

Question 3: My S-methylation of the 2-mercapto intermediate is giving a low yield of the final product. What are the best practices for this step?

Answer:

S-methylation is typically a straightforward Sₙ2 reaction, but several factors can influence its efficiency.

  • Methylating Agent: Methyl iodide (CH₃I) is the most common and effective methylating agent for this transformation due to the good leaving group ability of iodide.[3][4]

  • Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or organic bases like pyridine.[4] The choice of base can depend on the solvent and the stability of the starting material.

  • Solvent: Polar aprotic solvents like DMF or acetone are generally suitable for this reaction. Methanol can also be used, sometimes with the addition of a base like pyridine.[4]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure completion.

  • Purity of the Thiol Intermediate: The purity of the thiazolo[4,5-b]pyridine-2-thiol intermediate is crucial. Impurities can interfere with the methylation reaction.

Experimental Protocol: S-Methylation of Thiazolo[4,5-b]pyridine-2-thiol

  • Dissolve the thiazolo[4,5-b]pyridine-2-thiol intermediate in a suitable solvent (e.g., DMF, acetone, or methanol).

  • Add a base (e.g., K₂CO₃ or pyridine) to the solution and stir.

  • Add methyl iodide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate, or by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting_Logic cluster_0 Low Yield Issue cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Start Low Yield Observed A Check Purity of Starting Materials Start->A B Optimize Reaction Conditions (Base, Solvent, Temperature) Start->B C Monitor Reaction Progress (TLC) Start->C D Investigate Work-up and Purification Procedures Start->D Sol_A Recrystallize or Chromatograph Starting Materials A->Sol_A Sol_B Systematic Screening of Conditions (see Table 1) B->Sol_B Sol_C Adjust Reaction Time C->Sol_C Sol_D Modify Extraction pH or Purification Solvent System D->Sol_D

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

  • Hua, S., Moon, J., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 15, 38597–38602. [Link]

  • Hua, S., Moon, J., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC. [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
  • Kim, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
  • Singh, S., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(10), 3884-3886.
  • Fox, B. A., et al. (1963). 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 5, p.346.
  • Graboyes, H., et al. (1957). The Synthesis of Certain 2-Substituted Imidazo[4,5-b]pyridines. Journal of the American Chemical Society, 79(23), 6421–6426.
  • Batkowski, T. (1968). Badania nad pochodnymi tiazolopirydyny. Cz. II. O chlorowcowych pochodnych 2-aminopirydyny. Roczniki Chemii, 42, 2079-2086.
  • English, J. P., et al. (1946). Studies in the Chemotherapy of Tuberculosis. III. The Synthesis of Certain 2-Amino-5-halopyridines. Journal of the American Chemical Society, 68(3), 453–458.
  • Dunn, A. D., et al. (1989). The Synthesis of Some 2,5-Disubstituted-4-methylpyridines. Journal für praktische Chemie, 331(3), 369-373.
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine. (2014).
  • Lelyukh, M. I., et al. (2023). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds, 59(10/11), 693-703.
  • El-Sayed, N. N. E. (2013).
  • BenchChem. (2025).
  • Singh, S., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(10), 3884-3886.
  • Reddit. (2020).
  • Klenina, O. V., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacevtičnoï hìmìï, 17(3(67)), 35-42.
  • El-Gaby, M. S. A., et al. (2020).
  • Lee, J., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1623.
  • Reddit. (2020).

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 2-(Methylthio)-Thiazolo[4,5-b]pyridine Analysis

Welcome to the technical support center for the analysis of 2-(methylthio)-Thiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(methylthio)-Thiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and related heterocyclic structures. Our goal is to provide a comprehensive resource that combines fundamental chromatographic principles with practical, field-proven advice to help you develop robust and reliable HPLC methods. We will delve into the specific chemical properties of your analyte, recommend a validated starting method, and provide in-depth troubleshooting guides to address common challenges.

Section 1: Understanding the Analyte - Chromatographic Implications

The key to developing a successful HPLC method is to first understand the physicochemical properties of the analyte. 2-(methylthio)-Thiazolo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound. Its structure presents a unique challenge in reversed-phase chromatography.

The core issue stems from the pyridine nitrogen, which is weakly basic.[1] Under acidic mobile phase conditions, which are common in reversed-phase HPLC, this nitrogen atom can become protonated. While this protonation can enhance retention on a C18 column, the positively charged analyte can also interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of traditional silica-based stationary phases. This secondary ionic interaction is a primary cause of poor peak shape, specifically peak tailing.[1][2]

Minimizing these silanol interactions is therefore the most critical aspect of method development for this class of compounds. This can be achieved by carefully selecting the column chemistry and optimizing the mobile phase pH and composition.

Section 2: Recommended Starting HPLC Method & Protocol

Based on the analysis of similar heterocyclic compounds, the following starting conditions are recommended. This method is designed to provide good initial retention and peak shape, serving as a robust baseline for further optimization.

Experimental Protocol: Initial Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-(methylthio)-Thiazolo[4,5-b]pyridine standard or sample in a diluent that matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

    • Ensure the sample is fully dissolved. If necessary, sonicate for 5 minutes.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Purge the HPLC system with both mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (95% A: 5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject the sample and run the gradient method as detailed in the table below.

    • Monitor the chromatogram for peak shape, retention time, and resolution.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale & Causality
Column High-Purity C18 (e.g., Waters Symmetry, Agilent Zorbax Eclipse Plus) 150 mm x 4.6 mm, 3.5 µmA high-purity (Type B) silica minimizes accessible silanol groups, reducing peak tailing.[3] The C18 phase provides the necessary hydrophobic retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid maintains a low pH (~2.7), ensuring the analyte is consistently protonated and suppressing the ionization of residual silanols on the column.[4] It is also MS-compatible.
Mobile Phase B AcetonitrileAcetonitrile is a common, effective organic modifier providing good peak shape and lower backpressure compared to methanol for many compounds.[4][5]
Gradient 5% to 95% B over 15 minutesA broad gradient is ideal for initial screening to determine the approximate elution conditions and to elute any potential impurities with higher retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion, especially during method development.
Detection UV-DAD at 220 nm and 254 nmA Diode Array Detector (DAD) allows for monitoring at multiple wavelengths and assessing peak purity. 220 nm and 254 nm are common starting points for aromatic heterocycles.[5][6]

Section 3: Method Optimization & FAQs

Q1: How do I choose the right column for my analysis?

A1: The best choice is a modern, high-purity silica C18 column. These columns have very low metal content and are end-capped to cover most of the surface silanol groups, which is critical for achieving symmetrical peaks with basic compounds like thiazolopyridines.[2] If peak tailing persists, consider a column with a polar-embedded phase. These stationary phases have a hydrophilic group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.

Q2: What is the best organic modifier: Acetonitrile or Methanol?

A2: Both can be effective. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. Start with acetonitrile as recommended. If you need to improve the resolution between your analyte and a closely eluting impurity, trying a run with methanol as the organic modifier is a powerful tool to alter selectivity.

Q3: How do I select the optimal mobile phase pH and additive?

A3: The key is to operate at a pH at least 2 units below the pKa of your analyte to ensure it is fully protonated. For pyridine-type compounds, a pH between 2.5 and 3.5 is ideal.

  • Formic Acid (0.1%): Excellent for MS compatibility and provides sufficient acidity.[4]

  • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): A strong ion-pairing agent that can significantly improve peak shape for basic compounds by masking silanol interactions.[2] However, it is an ion-suppressing agent and is not ideal for mass spectrometry.

  • Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH 2.5): Provides excellent pH control and robust peak shapes. It is not volatile and is therefore incompatible with MS detection and can precipitate if the organic concentration gets too high.[7]

Q4: How do I determine the best detection wavelength?

A4: If you are using a Diode Array Detector (DAD), you can extract the UV spectrum from your analyte peak after the initial run. The wavelength with the highest absorbance (the "lambda max") will provide the best sensitivity. If you do not have a DAD, perform several injections at different wavelengths (e.g., 220 nm, 254 nm, 280 nm) to find which gives the strongest signal.

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of 2-(methylthio)-Thiazolo[4,5-b]pyridine.

Problem: Severe Peak Tailing

This is the most anticipated issue. A tailing peak can compromise both resolution and accurate integration.

  • Cause 1: Secondary Silanol Interactions

    • Solution: The primary cause is the interaction of the protonated basic analyte with ionized silica silanols.[1]

      • Confirm Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH < 3.5). Remake the aqueous phase if it is more than a day or two old.

      • Increase Additive Concentration: If using an acid like formic acid, ensure the concentration is adequate (0.1%). For buffered mobile phases, increasing the buffer strength (e.g., from 10 mM to 25 mM) can improve peak shape.[2][7]

      • Switch to TFA: If not using MS, prepare a mobile phase with 0.1% TFA. This is often a very effective solution for tailing basic compounds.[2]

      • Evaluate Column: Your column may not be suitable. Switch to a column specifically designed for basic compounds or a high-purity, fully end-capped C18 column.

  • Cause 2: Column Overload

    • Solution: The stationary phase has a finite number of binding sites. Injecting too much sample mass can saturate the column, leading to fronting or tailing.

      • Reduce Injection Mass: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Sample Solvent Effects

    • Solution: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.

      • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[8]

dot

Troubleshooting_Peak_Tailing start Observation: Peak Tailing cause1 cause1 start->cause1 Primary Suspect cause2 Cause 2: Column Overload - Dilute Sample (5x, 10x) - Check for Improvement start->cause2 If high concentration cause3 Cause 3: Sample Solvent - Dissolve sample in initial mobile phase start->cause3 If peak is distorted end_node Result: Symmetrical Peak cause1->end_node Problem Solved cause2->end_node Problem Solved cause3->end_node Problem Solved

Caption: Troubleshooting workflow for peak tailing issues.

Problem: Unstable or Drifting Retention Times
  • Cause 1: Insufficient Column Equilibration

    • Solution: Reversed-phase columns, especially with buffered or ion-pairing mobile phases, require sufficient time to equilibrate.

      • Increase Equilibration Time: Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes.[7] For a 150 x 4.6 mm column at 1 mL/min, this is about 20-30 minutes.

  • Cause 2: Mobile Phase Composition Change

    • Solution: The mobile phase composition can change due to evaporation of the more volatile component (usually the organic modifier) or improper mixing.

      • Cover Mobile Phase Reservoirs: Keep solvent bottles loosely capped to prevent evaporation and contamination.

      • Prepare Fresh Mobile Phase: Aqueous buffers, in particular, should be made fresh daily to prevent microbial growth.[7]

      • Ensure Proper Degassing: Air bubbles in the pump can cause flow rate inaccuracies and retention shifts. Ensure your system's degasser is functioning or degas solvents manually.

  • Cause 3: Temperature Fluctuations

    • Solution: Retention time can shift by 1-2% for every 1°C change in temperature.[9]

      • Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. Set it to a stable temperature, such as 30°C.

Problem: High or Increasing Backpressure
  • Cause 1: Particulate Buildup

    • Solution: Particulates from the sample, mobile phase, or pump seal wear can clog the column inlet frit.

      • Filter Samples and Mobile Phases: Always filter your samples (0.45 µm) and aqueous mobile phases (0.22 µm).

      • Use a Guard Column or In-line Filter: These are sacrificial devices placed before the analytical column to catch particulates and are much cheaper to replace than the column itself.[9]

  • Cause 2: Buffer Precipitation

    • Solution: If you are using a buffer (e.g., phosphate), it can precipitate when it mixes with a high concentration of organic solvent.

      • Check Buffer Solubility: Ensure your chosen buffer is soluble in the highest percentage of organic modifier used in your gradient.

      • Flush System Properly: After using buffers, flush the entire system, including the column, with buffer-free mobile phase (e.g., water/acetonitrile) to prevent salt buildup.[10]

Section 5: Visualizing Parameter Relationships

Optimizing an HPLC method involves understanding the interplay between different parameters. The following diagram illustrates the primary effects of key variables on the chromatographic output.

dot

Parameter_Influence Output Chromatogram Quality Organic % Organic (Acetonitrile) Organic->Output Strongly affects Retention Time & Resolution pH Mobile Phase pH / Additive pH->Output Controls Peak Shape & Selectivity Column Column Chemistry Column->Output Governs Selectivity & Peak Shape Flow Flow Rate Flow->Output Affects Analysis Time, Resolution & Pressure

Caption: Influence of key parameters on HPLC separation quality.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepuxianyun.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025, October 6). Informa UK Limited.
  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (2015, October 15). Impactfactor.
  • HPLC Troubleshooting. Thermo Fisher Scientific - TW.
  • 2-(Methylthio)pyridine = 95.0 HPLC 18438-38-5. Sigma-Aldrich.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • HPLC Troubleshooting. (2022, July 13).
  • 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy-. (2018, February 16). SIELC Technologies.
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2025, September 28). MDPI.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting. Regis Technologies.
  • Design of Experiment (DoE) for Optimization of HPLC Conditions for the Simultaneous Fractionation of Seven α-Amylase/Trypsin Inhibitors from Wheat (Triticum aestivum L.). (2022, January 28). MDPI.
  • Developing Better HPLC Methods: Setting Expectations. (2026, March 25).
  • HPLC Troubleshooting Guide. ACE.
  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. (2010, January 15). Tetrahedron Letters.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds.

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 2-(methylthio)thiazolo[4,5-b]pyridine

This guide is intended for researchers, scientists, and professionals in drug development who are working with 2-(methylthio)thiazolo[4,5-b]pyridine. This document provides in-depth technical guidance, troubleshooting pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with 2-(methylthio)thiazolo[4,5-b]pyridine. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the extraction and purification of this compound, with a focus on minimizing impurities.

Introduction to Purification Challenges

The synthesis of 2-(methylthio)thiazolo[4,5-b]pyridine, while a valuable building block in medicinal chemistry, can present purification challenges that impact yield, purity, and ultimately, the success of subsequent applications. The presence of a basic pyridine nitrogen, a polarizable thiazole ring, and a methylthio group creates a molecule with nuanced solubility and reactivity. This can lead to the formation of closely-related impurities that are difficult to separate. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(methylthio)thiazolo[4,5-b]pyridine?

A1: Based on the typical synthetic route involving the S-methylation of 2-mercaptothiazolo[4,5-b]pyridine, the primary impurities of concern are:

  • Unreacted Starting Material: Residual 2-mercaptothiazolo[4,5-b]pyridine is a common impurity if the methylation reaction does not go to completion.

  • N-Methylated Isomer: Over-methylation can occur, leading to the formation of an N-methylated pyridinium salt. This is a particularly challenging impurity as it often has different solubility characteristics than the desired S-methylated product.

  • Oxidized Byproducts: The methylthio group can be susceptible to oxidation, especially during workup and purification, leading to the formation of the corresponding sulfoxide or sulfone.

  • Hydrolysis Products: If the reaction is performed under non-anhydrous conditions or during aqueous workup, hydrolysis of the thiazole ring can occur, although this is generally less common under standard conditions.

Q2: My crude product is a dark, oily residue. How can I best proceed with purification?

A2: An oily crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO) or significant amounts of impurities. A primary liquid-liquid extraction is the recommended first step to remove these. It's crucial to select an appropriate solvent system that maximizes the partitioning of your product into the organic phase while leaving polar impurities and residual solvents in the aqueous phase.

Q3: I'm observing a significant loss of product during the aqueous wash. What could be the cause and how can I prevent it?

A3: The basicity of the pyridine nitrogen in 2-(methylthio)thiazolo[4,5-b]pyridine can lead to its protonation in acidic or even neutral aqueous solutions, increasing its water solubility. To minimize this loss:

  • Use a basic aqueous wash: Employ a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃), to ensure the pyridine nitrogen remains in its free base form, thereby favoring its partitioning into the organic layer.

  • Brine wash: After the initial aqueous washes, a wash with a saturated sodium chloride solution (brine) can help to "salt out" the organic compound from the aqueous phase, reducing its solubility in water and improving recovery in the organic layer.

Q4: During liquid-liquid extraction, I'm struggling with emulsion formation. What are the best practices to resolve this?

A4: Emulsions are a common issue, particularly when dealing with complex reaction mixtures. To break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Add Brine: Adding a small amount of saturated sodium chloride solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the mixture can also effectively separate the layers.

Troubleshooting Guide: Liquid-Liquid Extraction

This section provides a systematic approach to troubleshooting common issues during the extraction of 2-(methylthio)thiazolo[4,5-b]pyridine.

Problem Potential Cause Recommended Solution
Low recovery of product in the organic phase. The product may be protonated and partitioning into the aqueous phase.Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a dilute solution of NaHCO₃ or Na₂CO₃ before extraction.
Product precipitates at the interface of the two layers. The chosen organic solvent may not have high enough solubility for the product at the concentration present.Add more of the organic solvent to fully dissolve the precipitate. Alternatively, consider switching to a more polar organic solvent.
The organic layer is still colored after multiple washes. Highly colored, non-polar impurities may be present.Perform a back-extraction. Extract the organic layer with a dilute acid (e.g., 1M HCl) to protonate and move your basic product into the aqueous phase, leaving non-basic colored impurities in the organic layer. Then, neutralize the aqueous layer with a base and re-extract your product into a fresh organic solvent.
Difficulty in identifying the aqueous and organic layers. The densities of the two layers are very similar.Add a small amount of water to the separatory funnel and observe which layer it joins. The layer that increases in volume is the aqueous layer.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is designed to separate 2-(methylthio)thiazolo[4,5-b]pyridine from common polar impurities and unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Initial Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate. This will neutralize any acidic byproducts and ensure the product is in its free base form.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water and further encourage partitioning of the product into the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude, extracted product.

Protocol 2: Recrystallization for High Purity

Recrystallization is a powerful technique for achieving high purity of solid compounds.

  • Solvent Selection: Determine a suitable solvent or solvent system. For 2-(methylthio)thiazolo[4,5-b]pyridine, ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Liquid-Liquid Extraction cluster_recrystallization Recrystallization CrudeProduct Crude 2-(methylthio)thiazolo[4,5-b]pyridine (with impurities) Dissolution Dissolve in Organic Solvent CrudeProduct->Dissolution Step 1 AqueousWash Aqueous Wash (e.g., NaHCO3) Dissolution->AqueousWash Step 2 BrineWash Brine Wash AqueousWash->BrineWash Step 3 Drying Dry over Na2SO4 BrineWash->Drying Step 4 Concentration Concentrate Drying->Concentration Step 5 ExtractedProduct Extracted Product Concentration->ExtractedProduct Yields RecrystallizationDissolution Dissolve in Hot Solvent ExtractedProduct->RecrystallizationDissolution Optional High-Purity Step Cooling Slow Cooling RecrystallizationDissolution->Cooling Step 1 Filtration Vacuum Filtration Cooling->Filtration Step 2 PureProduct Pure Product Filtration->PureProduct Yields

Caption: A typical workflow for the purification of 2-(methylthio)thiazolo[4,5-b]pyridine.

Data Presentation

The following table provides a general overview of expected purity levels at different stages of the purification process. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Purification Stage Typical Purity (by HPLC) Common Impurities Removed
Crude Product 50-80%Unreacted starting materials, residual solvents, side-products.
After Liquid-Liquid Extraction 85-95%Polar impurities, salts, some unreacted starting material.
After Recrystallization >98%Isomeric impurities, closely related byproducts.

Conclusion

The successful purification of 2-(methylthio)thiazolo[4,5-b]pyridine relies on a systematic approach that addresses the specific chemical properties of the molecule and its likely impurities. By understanding the potential side-reactions and employing the optimized extraction and recrystallization protocols outlined in this guide, researchers can significantly improve the purity and yield of their target compound. Careful monitoring of each step by techniques such as Thin Layer Chromatography (TLC) is highly recommended to ensure the effectiveness of the purification process.[1]

References

  • Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PLoS ONE, 18(9), e0291350. [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of Thiazolo[4,5-b]pyridine, 2-(methylthio)-

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Thiazolo[4,5-b]pyridine, 2-(methylthio)-. The inherent reactivity of it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Thiazolo[4,5-b]pyridine, 2-(methylthio)-. The inherent reactivity of its structural motifs necessitates specific protocols to prevent degradation and ensure the integrity of experimental results. This document is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Understanding the Degradation of Thiazolo[4,5-b]pyridine, 2-(methylthio)-

This section addresses the fundamental chemical properties of the molecule and the primary pathways through which it degrades.

Q1: What is Thiazolo[4,5-b]pyridine, 2-(methylthio)- and why is its stability a critical concern?

Thiazolo[4,5-b]pyridine, 2-(methylthio)- is a heterocyclic compound featuring a fused thiazole and pyridine ring system, with a methylthio (-S-CH₃) group attached to the thiazole ring.[1][2] This molecular scaffold is of significant interest in medicinal chemistry and drug discovery, serving as a building block for synthesizing novel therapeutic agents, including potent phosphoinositide 3-kinase (PI3K) inhibitors.[3][4]

Q2: What are the primary chemical groups that make this molecule susceptible to degradation?

The susceptibility of Thiazolo[4,5-b]pyridine, 2-(methylthio)- to degradation arises from three key structural features:

  • The Methylthio (Thioether) Group: The sulfur atom in the thioether linkage is electron-rich and represents the most vulnerable site on the molecule.[5][6] It is highly prone to oxidation.[7][8]

  • The Thiazole Ring: This five-membered heterocyclic ring, containing both sulfur and nitrogen, can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[9][10][11]

  • The Fused Aromatic System (Thiazolo[4,5-b]pyridine Core): The conjugated π-electron system can absorb light, particularly in the UV spectrum, making the molecule prone to photodegradation.[3][12]

Q3: What are the most common degradation pathways I should be aware of?

There are three primary degradation pathways that can compromise the purity of your sample during storage:

  • Oxidation: This is the most common and rapid degradation pathway. The sulfur atom of the methylthio group can be oxidized by atmospheric oxygen, trace peroxides in solvents, or other oxidizing agents. This proceeds in two stages: first to the corresponding sulfoxide and then, under more stringent conditions, to the sulfone .[8] The nitrogen atom on the pyridine ring can also be oxidized to form a pyridine N-oxide .[8]

  • Hydrolysis: While thioether bonds are generally stable, the thiazole ring itself can undergo hydrolytic cleavage, especially in the presence of strong acids or bases, leading to ring-opening and the formation of complex byproducts.[9][13][14]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds. The carbon-sulfur (C-S) bonds are particularly susceptible to photolytic cleavage, which can generate reactive radical species and lead to a variety of unintended byproducts.[8]

Parent Thiazolo[4,5-b]pyridine, 2-(methylthio)- Sulfoxide 2-(Methylsulfinyl)- thiazolo[4,5-b]pyridine Parent->Sulfoxide O₂ / Peroxides (Mild Oxidation) N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide O₂ / Peroxides Hydrolysis_Products Ring-Opened Products Parent->Hydrolysis_Products H₂O / H⁺ or OH⁻ (Harsh Conditions) Photo_Products Radical Species & Recombination Products Parent->Photo_Products Light (hν) Sulfone 2-(Methylsulfonyl)- thiazolo[4,5-b]pyridine Sulfoxide->Sulfone O₂ / Peroxides (Strong Oxidation)

Primary degradation pathways for the target compound.

Section 2: Troubleshooting Common Storage Issues

This section provides practical advice for identifying and addressing signs of degradation in your stored samples.

Q4: I've noticed a new, more polar spot on my TLC/HPLC analysis of a stored sample. What could it be?

This is a classic sign of oxidation. The formation of a sulfoxide introduces a polar S=O bond, significantly increasing the compound's polarity. This causes it to elute earlier on reverse-phase HPLC or have a lower Rf value on normal-phase TLC. A second, even more polar spot may indicate the formation of the sulfone.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the sample using LC-MS. The sulfoxide degradant will have a mass of [M+16], and the sulfone will be [M+32], where M is the mass of the parent compound.

    • Prevent Further Oxidation: Immediately purge the vial containing the compound with an inert gas (argon or nitrogen) and store it under the recommended conditions outlined in Section 3.

    • Consider Purification: If the level of impurity is unacceptable for your experiment, the material may need to be re-purified, for example, by column chromatography.

Q5: My solid sample, which was initially off-white, has developed a yellow or brownish tint. What does this indicate?

A change in color often suggests photodegradation.[8] Aromatic and heterocyclic compounds can form colored byproducts upon exposure to light. It could also indicate slow, complex oxidative processes occurring over a long period.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the sample immediately by HPLC or LC-MS to quantify the level of degradation.

    • Improve Storage: Transfer the material to an amber glass vial or a vial completely wrapped in aluminum foil to protect it from light.[15] Ensure it is stored in a dark location, such as a sealed cabinet or a freezer box.

    • Review Handling: Ensure that weighing and handling of the compound are not performed under direct, intense laboratory lighting for extended periods.

Q6: My LC-MS analysis shows multiple new peaks with masses that don't correspond to simple oxidation. What could be happening?

The presence of multiple, unidentifiable peaks, especially those with lower molecular weights, may suggest a more complex degradation mechanism like hydrolysis or photolysis.

  • Troubleshooting Steps:

    • Check Storage History: Was the sample ever exposed to acidic or basic conditions (e.g., residual acid/base in a vial)? Was it stored in a volatile solvent that could have concentrated over time?

    • Consider Photolysis: If the sample was not adequately protected from light, photolytic cleavage could have generated radicals that recombine into various structures.[8]

    • Evaluate Solvent: If the compound was stored in solution, the solvent itself may be the issue. Ensure you are using high-purity, peroxide-free solvents. Some solvents degrade over time to form acids or peroxides that can initiate compound degradation.[16]

Section 3: Recommended Storage and Handling Protocols

Adherence to a strict storage and handling protocol is the most effective way to prevent degradation.

Recommended Storage Conditions Summary
ParameterCondition for Long-Term Storage (>1 month)Condition for Short-Term / In-UseRationale
Temperature -20°C or lower2-8°CReduces the rate of all chemical reactions, including oxidation and hydrolysis.[17][18] Some suppliers recommend cold-chain transport.[19]
Atmosphere Under inert gas (Argon or Nitrogen)Tightly sealed, purged with inert gas after each usePrevents oxidation of the highly susceptible methylthio group by excluding atmospheric oxygen.[7][8]
Light In an amber glass vial, stored in the darkIn an amber glass vial, minimize light exposure during handlingPrevents photodegradation of the light-sensitive aromatic core.[8][15]
Moisture Tightly sealed container with desiccantTightly sealed containerPrevents potential hydrolysis of the thiazole ring.[18][20]
Form Solid (lyophilized powder if possible)Solid or freshly prepared solution in an anhydrous, peroxide-free solventStoring as a solid minimizes degradation pathways that occur in solution. If in solution, use high-purity solvents.[16]
Container Borosilicate glass vial with PTFE-lined capBorosilicate glass vial with PTFE-lined capInert material prevents leaching and potential catalysis of degradation by contaminants.[17][21]
Detailed Protocol: Aliquoting and Long-Term Storage

This protocol ensures the bulk of your material remains pristine while allowing for routine experimental use.

  • Preparation: Work in a clean, dry area with low ambient light. Allow the main container of Thiazolo[4,5-b]pyridine, 2-(methylthio)- to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquoting: Weigh out appropriate quantities of the solid compound into smaller, pre-labeled amber glass vials suitable for single or short-term use.

  • Inerting: Place the opened parent vial and the new aliquots into a glove box or a desiccator chamber. Purge the chamber with a dry, inert gas like argon or nitrogen for 5-10 minutes.

  • Sealing: While still under the inert atmosphere, tightly seal all vials with PTFE-lined caps.

  • Packaging for Storage: For long-term storage, wrap the sealed vials with parafilm to create an additional barrier against moisture and air. Place these vials inside a larger, labeled container with a small packet of desiccant.

  • Storage: Place the container in a -20°C or -80°C freezer that is not frequently opened. Log the material's location and date of storage.

Start Receive Compound Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Aliquot Weigh Aliquots into Amber Vials Equilibrate->Aliquot Inert Place in Chamber & Purge with Ar or N₂ Aliquot->Inert Seal Tightly Seal Vials Under Inert Atmosphere Inert->Seal Wrap Wrap with Parafilm Seal->Wrap Store Store at ≤ -20°C in Dark Container with Desiccant Wrap->Store End Pristine Sample Stored Store->End

Recommended workflow for aliquoting and storage.

Section 4: Analytical Methods for Stability Assessment

Regularly assessing the stability of your compound is a crucial part of good laboratory practice.

Routine Purity Check by HPLC

A simple reverse-phase HPLC method can be used to monitor the appearance of more polar degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Analysis: The parent compound will have a specific retention time. The appearance of earlier eluting peaks, particularly those with masses of [M+16] or [M+32], indicates oxidative degradation.[22][23]

Protocol: Forced Degradation (Oxidative Stress Test)

A forced degradation study helps to proactively identify potential degradation products.[8][16]

  • Sample Preparation: Prepare a solution of Thiazolo[4,5-b]pyridine, 2-(methylthio)- in acetonitrile/water (50:50) at a concentration of approximately 1 mg/mL.

  • Stress Condition: To the sample solution, add a small volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Analysis: Dilute the aliquots with the mobile phase and analyze immediately by LC-MS to identify the masses of the degradation products formed.

  • Interpretation: This experiment will likely generate the sulfoxide and sulfone derivatives, providing you with reference retention times and mass spectra for these specific impurities.[8]

By implementing these storage, handling, and analysis protocols, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your Thiazolo[4,5-b]pyridine, 2-(methylthio)- for all research and development applications.

References

  • Wikipedia. (n.d.). Thiazole. Retrieved March 26, 2026, from [Link]

  • Datasheet. (n.d.). PYRIDINE. Retrieved March 26, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved March 26, 2026, from [Link]

  • Singh, A., et al. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557-2600.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved March 26, 2026, from [Link]

  • Faraz Oil. (2025, October 22). Sulfur Storage & Handling Tips | Safety Guide. Retrieved March 26, 2026, from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • ESPI Metals. (n.d.). Sulfur Safety Data Sheet. Retrieved March 26, 2026, from [Link]

  • Petroarkan. (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved March 26, 2026, from [Link]

  • Eger, E. I., et al. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesia & Analgesia, 93(1), 120-125.
  • Iorio, V., et al. (2018). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Oxidative Medicine and Cellular Longevity, 2018, 9535693.
  • Xia, S., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4301.
  • International Journal of Creative Research Thoughts. (2021, November 15).
  • Lam, X. M., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences, 86(11), 1250-1255.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). The Chemistry of Color and Curing: Exploring Thiazolo[4,5-b]pyridine Derivatives in New Applications. Retrieved March 26, 2026, from [Link]

  • Wang, R., et al. (2018). A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. Talanta, 185, 443-450.
  • MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved March 26, 2026, from [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacevtičnoï hìmìï, 17(3), 3-11.
  • Pharma Dost. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved March 26, 2026, from [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
  • Peloquin, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 339.
  • Diva Portal. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved March 26, 2026, from [Link]

  • Diva Portal. (2023, December 20). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). Thiazolo[4,5-b]pyridine, 2-(Methylthio)- — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). 2-(Methylthio)thiazolo[5,4-b]pyridine — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
  • MDPI. (2020, October 12). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2010, April 15). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. Retrieved March 26, 2026, from [Link]

  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved March 26, 2026, from [Link]

  • R Discovery. (1972, January 1). The oxidation of N-(2-Pyridyl)thioureas. The synthesis of[9][21][24]Thiadiazolo-[2,3-a]pyridinium salts. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-(Methylthio)thiazolo[4,5-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with isolating 2-(methylthio)thiazolo[4,5-b]pyridine (CAS: 99158-60-8).

Compound Profile & Chromatographic Behavior

Target: 2-(Methylthio)thiazolo[4,5-b]pyridine Structural Challenges: This molecule is a fused bicyclic heteroaromatic compound. It features a highly polarizable core with a basic nitrogen on the pyridine ring, contrasted by a relatively non-polar methylthio group at the 2-position of the thiazole ring. The Core Issue: The basic pyridine nitrogen has a strong affinity for the weakly acidic silanol groups (Si-OH) present on standard normal-phase silica gel. This interaction causes a mixed-mode retention mechanism (adsorption + ion-exchange), which manifests as severe band broadening, streaking (tailing), and ultimately, poor recovery yields[1].

Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily on standard silica gel, even at low loading capacities? A: Streaking is a direct result of the basic pyridine nitrogen becoming protonated by, or hydrogen-bonding strongly with, the acidic silanol groups on the silica surface[1]. Because these active sites are heterogeneous in their acidity, the compound experiences varying degrees of retention as it travels, causing the band to smear across the column rather than eluting as a tight zone.

Q2: How do I resolve co-elution with unreacted 2-mercaptothiazolo[4,5-b]pyridine (starting material)? A: The starting material (2-mercaptothiazolo[4,5-b]pyridine) is significantly more polar due to its free thiol/thione tautomerism. However, if you are experiencing co-elution, your solvent system is likely too strong. You must use a shallow gradient. A validated protocol utilizes a gradient starting at 10% ethyl acetate in hexane to wash non-polar impurities, stepping up to 30% ethyl acetate to elute the target product[2].

Q3: Can I use reverse-phase (C18) chromatography instead to avoid silanol interactions? A: While C18 will eliminate silanol-driven tailing, it is generally unnecessary, more expensive, and harder to scale for multi-gram crude synthetic mixtures. Normal-phase silica gel modified with a volatile base like Triethylamine (TEA) is highly effective, cost-efficient, and easily scalable[1][3].

Troubleshooting Guide: Problem-Cause-Solution

Issue 1: Severe Tailing and Low Yield (<50%)
  • Causality: Irreversible adsorption or extreme tailing due to basic nitrogen-silanol interactions.

  • Solution: Spike your mobile phase with 1% (v/v) Triethylamine (TEA). TEA acts as a sacrificial basic modifier. Because it is highly basic and present in excess, it competitively binds to and deactivates the acidic silanol sites. This creates a uniform, non-acidic surface, allowing your target analyte to elute in a sharp, concentrated band[1][3].

Issue 2: Product Band is Splitting or Distorted (Channeling)
  • Causality: Poor column packing or localized heat generation during silica solvation (exothermic reaction when polar solvents hit dry silica).

  • Solution: Always pack the column using a slurry method with your initial, least-polar solvent mixture (e.g., Hexane + 1% TEA). Allow the silica to settle under gravity or gentle positive pressure to ensure a homogeneous bed before loading the sample.

Issue 3: Poor Resolution from Non-Polar Impurities
  • Causality: The sample was wet-loaded using a strong, polar solvent (like Dichloromethane or pure Ethyl Acetate) because the compound wouldn't dissolve in Hexane. This polar "plug" drags the analyte down the column prematurely, ruining the separation.

  • Solution: Utilize the Dry Loading technique (detailed in the SOP below). This ensures the analyte starts as a perfectly narrow band at the column head, completely independent of its solubility in the initial weak eluent.

Standard Operating Procedure (SOP): Optimized Normal-Phase Purification

Self-Validating Protocol: Validated for 1-10g scale crude mixtures.

Step 1: Column Preparation (Slurry Packing)

  • Prepare the Eluent: Mix Hexane and Ethyl Acetate in a 70:30 (v/v) ratio. Add 1% (v/v) Triethylamine (TEA) to the total volume[1][2].

  • Slurry Creation: In an Erlenmeyer flask, mix silica gel (230-400 mesh) with 100% Hexane containing 1% TEA. Causality: Pre-treating the silica with TEA in the slurry phase ensures all silanol groups are deactivated before the analyte is introduced.

  • Packing: Pour the slurry into the glass column. Apply gentle, continuous air pressure to pack the bed evenly. Never let the column run dry.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude 2-(methylthio)thiazolo[4,5-b]pyridine in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel (approximately 3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Carefully pour this powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand. Causality: Dry loading prevents the "solvent front effect" where a polar loading solvent artificially accelerates the compound down the column.

Step 3: Gradient Elution & Fraction Collection

  • Wash Phase: Begin elution with 10% EtOAc in Hexane (+1% TEA) for 2 column volumes (CV). Causality: This flushes out highly non-polar impurities, such as unreacted methyl iodide.

  • Elution Phase: Step the gradient up to 30% EtOAc in Hexane (+1% TEA)[2].

  • Collection: Collect fractions and monitor via TLC (UV detection at 254 nm). The target compound will elute cleanly at an Rf of ~0.35.

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield the pure solid.

Quantitative Data Presentation

The table below summarizes the causality and expected outcomes of various solvent systems when purifying this specific bicyclic system.

Eluent SystemModifierRf Value (Target)Peak Shape / Tailing FactorRecovery YieldCausality / Notes
30% EtOAc / HexaneNone~0.20Severe Tailing (TF > 2.5)< 50%Acidic silanols trap the basic pyridine nitrogen.
30% EtOAc / Hexane 1% TEA ~0.35 Sharp (TF ~ 1.0) > 90% Optimal. TEA blocks silanols; gradient separates impurities[1][2].
5% MeOH / DCMNone~0.60Moderate Tailing~ 75%Too polar; co-elutes with starting materials.
5% MeOH / DCM1% TEA~0.80Sharp~ 80%Elutes too close to the solvent front; poor resolution.

Visualizations

G Start Crude 2-(Methylthio)thiazolo[4,5-b]pyridine TLC Run TLC (Hexane/EtOAc) Start->TLC Tailing Is Tailing Observed? TLC->Tailing AddTEA Add 1% TEA to Eluent Tailing->AddTEA Yes Coelution Co-elution with Starting Material? Tailing->Coelution No AddTEA->Coelution Gradient Use shallow gradient (10% -> 30% EtOAc) Coelution->Gradient Yes Pure Pure Product Isolated Coelution->Pure No Gradient->Pure

Caption: Troubleshooting workflow for the chromatographic purification of the target compound.

Mechanism Silica Acidic Silanol (Si-OH) on Silica Gel Blocked Deactivated Silica (TEA-bound) Silica->Blocked Competitive Binding TEA Triethylamine (TEA) Modifier (1%) TEA->Blocked Elution Sharp Elution Band (No Tailing) Blocked->Elution Analyte Passes Freely Analyte Target Compound (Basic Pyridine) Analyte->Elution

Caption: Mechanism of silanol deactivation by Triethylamine (TEA) to prevent analyte streaking.

References

  • WO2015104688A1 - Bicyclic heterocyclyl derivatives as irak4 inhibitors - Google Patents. Source: google.com.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. Source: benchchem.com.
  • High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Source: jfda-online.com.

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues with Thiazolo[4,5-b]pyridine, 2-(methylthio)- Derivatives

Welcome to the technical support center for resolving chromatographic co-elution issues involving Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic co-elution issues involving Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving adequate separation and resolution for this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

The unique fused heterocyclic structure of Thiazolo[4,5-b]pyridine, combined with the methylthio substituent, imparts specific physicochemical properties that can lead to complex chromatographic behavior.[1][2][3] These derivatives are of growing interest in various fields, including pharmaceuticals and materials science.[2][4][5][6][7] However, their analysis is often complicated by co-elution with impurities, isomers, or other components in a mixture.

This guide will walk you through a systematic approach to troubleshooting, from understanding the fundamental properties of your analytes to advanced method development strategies across different chromatographic techniques.

Understanding the Challenge: Physicochemical Properties

The key to resolving co-elution lies in understanding and exploiting the subtle differences in the physicochemical properties of the co-eluting species. For Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives, consider the following:

  • Polarity and Hydrophobicity: The core Thiazolo[4,5-b]pyridine structure is polar due to the presence of nitrogen and sulfur atoms. The 2-(methylthio)- group adds a degree of hydrophobicity. The overall polarity will be influenced by other substituents on the ring system.

  • pKa: The pyridine nitrogen is basic and can be protonated at acidic pH. This change in ionization state significantly alters the compound's interaction with the stationary phase.

  • Hydrogen Bonding: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors.

  • Molecular Shape and Size: Isomers or closely related derivatives may have very similar polarities but differ slightly in their three-dimensional structure, which can be exploited for separation.

Troubleshooting Guides

Part 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is often the first choice for the analysis of moderately polar to nonpolar compounds. However, the polar nature of the Thiazolo[4,5-b]pyridine core can sometimes lead to poor retention or peak tailing on traditional C18 columns, especially when dealing with polar impurities.[8][9]

Issue 1.1: Co-elution of the main peak with a more polar impurity.

Question: I am observing a shoulder or a completely co-eluting peak on the front of my main analyte peak in a standard C18 RP-HPLC method. How can I resolve this?

Answer: This is a common issue when a more polar impurity or degradant is present. Here’s a systematic approach to resolving it:

Step 1: Confirm Co-elution First, ensure that you are dealing with a co-elution issue and not peak splitting due to other factors.

  • Change Detection Wavelength: If the impurity has a different UV spectrum, changing the detection wavelength may help to confirm its presence.[10]

  • Peak Purity Analysis: If you have a diode array detector (DAD) or a mass spectrometer (MS), perform a peak purity analysis across the peak.

Step 2: Method Optimization

If co-elution is confirmed, the goal is to alter the selectivity of the separation.

  • Modify Mobile Phase pH: The basicity of the pyridine nitrogen is a key handle.

    • Low pH (e.g., pH 2.5-3.5): At low pH, the pyridine nitrogen will be protonated, increasing the polarity of the molecule. This can increase retention on polar-embedded C18 phases or lead to peak tailing on standard C18 columns due to interaction with residual silanols.[10][11] Using a mobile phase with a buffer like phosphate or formate is crucial for reproducibility.[11]

    • Mid-range pH (e.g., pH 5-7): In this range, the protonation state may be mixed, potentially leading to broad or split peaks. It's generally advisable to work at a pH at least 1.5-2 units away from the pKa of the analyte.

    • High pH (e.g., pH 8-10): At high pH, the pyridine nitrogen will be deprotonated and neutral. This can improve peak shape on hybrid or pH-stable columns. Modern columns with bidentate or tridentate bonding are more resistant to silica hydrolysis at high pH.[10]

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a more polar solvent and a better hydrogen bond donor and acceptor, which can alter the interaction with your analytes.

  • Utilize Alternative Stationary Phases:

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can provide alternative selectivity for polar compounds and are often more robust in highly aqueous mobile phases.[11][12]

    • Phenyl-Hexyl Phases: These phases offer pi-pi interactions, which can be beneficial for separating aromatic heterocyclic compounds.

    • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity based on a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.

Experimental Protocol: Screening Different Stationary Phases

  • Prepare your sample in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.[13]

  • Select three columns with different selectivities (e.g., C18, Polar-Embedded, Phenyl-Hexyl).

  • Start with a generic gradient (e.g., 5-95% Acetonitrile in 0.1% formic acid over 15 minutes).

  • Run the same sample on all three columns under the same conditions.

  • Evaluate the chromatograms for changes in selectivity and resolution.

ParameterC18Polar-EmbeddedPhenyl-Hexyl
Primary Interaction HydrophobicHydrophobic, H-bondingHydrophobic, pi-pi
Best for... General purposePolar analytesAromatic compounds
Issue 1.2: Peak Tailing of the Main Analyte.

Question: My main peak is tailing, which is affecting integration and resolution from a closely eluting impurity. What can I do?

Answer: Peak tailing for basic compounds like Thiazolo[4,5-b]pyridine derivatives in RP-HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[10][14]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing these secondary interactions.

  • Use an End-Capped Column: High-quality, modern columns are typically end-capped to minimize the number of accessible silanol groups.[11]

  • Add a Competing Base: A low concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites. However, TEA can suppress MS ionization.

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and improve peak shape.

  • Check for Column Contamination: Strongly retained compounds from previous injections can contaminate the column inlet, leading to peak tailing.[14] A proper column wash or using a guard column can mitigate this.[14]

Part 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar Thiazolo[4,5-b]pyridine derivatives that are poorly retained in reversed-phase, HILIC is an excellent alternative.[9][15][16][17] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[18][19]

Issue 2.1: Poor retention and co-elution at the solvent front.

Question: My compounds are eluting very early, close to the void volume, even in HILIC mode. How can I increase retention and achieve separation?

Answer: Insufficient retention in HILIC is a common problem, often related to the mobile phase composition or improper column equilibration.

Optimization Strategies:

  • Decrease the Strong Solvent (Water): In HILIC, water is the strong, eluting solvent.[19] To increase retention, decrease the percentage of water in your mobile phase. Start with a high organic content (e.g., 95% acetonitrile).

  • Ensure Proper Column Equilibration: The formation of a water-rich layer on the stationary phase is crucial for the HILIC retention mechanism.[15][20] This requires a longer equilibration time than in reversed-phase, often 10-20 column volumes.[9]

  • Optimize Buffer Salt Concentration: The type and concentration of the buffer salt can significantly impact retention and selectivity. Ammonium formate or ammonium acetate are commonly used as they are volatile and MS-friendly.[15][18]

  • Select an Appropriate Stationary Phase: Different HILIC stationary phases offer different selectivities.[15]

    • Bare Silica: Good for general purpose HILIC.

    • Amide Phases: Offer different selectivity through hydrogen bonding.

    • Diol Phases: Provide weaker retention than bare silica but can offer unique selectivity.[12]

Experimental Workflow: HILIC Method Development

HILIC_Workflow cluster_prep Preparation cluster_run Execution cluster_eval Evaluation & Optimization A Select HILIC Column (e.g., Silica, Amide, Diol) B Prepare Mobile Phases A: ACN w/ Buffer B: Water w/ Buffer A->B C Dissolve Sample in High ACN Content B->C D Equilibrate Column (>10 column volumes) C->D E Inject Sample D->E F Run Gradient (e.g., 95% to 50% ACN) E->F G Assess Retention & Resolution F->G H Co-elution? G->H L Final Method G->L Resolution OK H->G No I Adjust Gradient Slope H->I Yes J Change Buffer/Salt Conc. I->J K Try Different Stationary Phase J->K K->D

Caption: HILIC Method Development Workflow.

Part 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier) like methanol.[21][22] It is particularly well-suited for the separation of isomers and polar compounds.

Issue 3.1: Co-elution of structurally similar isomers.

Question: I am trying to separate two isomers of a Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivative, but they are co-eluting in both RP-HPLC and HILIC. Can SFC help?

Answer: Yes, SFC often provides orthogonal selectivity to HPLC and is an excellent choice for isomer separation.

SFC Method Development Strategies:

  • Stationary Phase Selection: This is the most critical parameter for achieving selectivity in SFC.

    • 2-Ethylpyridine (2-EP) Phases: These are often the first choice for separating basic compounds like pyridine derivatives, as they can provide good peak shapes without the need for basic additives in the mobile phase.[21][23][24]

    • Diol, Amino, and Cyano Phases: These traditional normal-phase columns also work well in SFC and offer different selectivities.[21]

  • Modifier Choice: The choice of alcohol modifier (methanol, ethanol, isopropanol) can significantly impact selectivity. Methanol is the most polar and generally provides the strongest elution.

  • Additive Selection: While 2-EP columns can often be used without additives, for particularly challenging separations or to improve peak shape, small amounts of additives like triethylamine (for bases) or trifluoroacetic acid (for acids) can be beneficial.

  • Temperature and Pressure Optimization: Lowering the temperature can sometimes improve resolution, while adjusting the backpressure can fine-tune retention.

Data Summary: SFC Stationary Phase Screening for Isomer Separation

Stationary PhasePrimary Interaction MechanismSuitability for Basic AnalytesNotes
2-Ethylpyridine Hydrogen bonding, dipole-dipoleExcellentOften the first choice for pyridine derivatives.[23][25]
Diol Hydrogen bondingGoodGeneral purpose polar stationary phase.[21]
Silica AdsorptionFair to GoodCan have strong interactions, may require additives.
Cyano Dipole-dipoleGoodOffers alternative selectivity.[21]

Frequently Asked Questions (FAQs)

Q1: My sample is dissolved in DMSO, but I'm seeing poor peak shape for early eluting peaks. Why? A1: This is likely a solvent mismatch effect. DMSO is a very strong solvent and can cause peak distortion, especially for peaks eluting early in the gradient when the mobile phase is weak (high organic content in RP-HPLC, low water in HILIC). Whenever possible, dissolve your sample in the initial mobile phase.[13] If you must use DMSO due to solubility constraints, inject the smallest possible volume.

Q2: I have co-elution, but I don't have access to HILIC or SFC. What else can I try in RP-HPLC? A2: If you are limited to RP-HPLC, systematically explore the parameter space. Create a method development grid that includes different columns (C18, Phenyl, PFP), different organic modifiers (acetonitrile, methanol), and a range of pH values (e.g., pH 3 and pH 8, using appropriate buffers and columns). This systematic approach maximizes your chances of finding a condition with the required selectivity.

Q3: How do I confirm if a peak is an impurity or a degradation product? A3: To distinguish between a process impurity and a degradation product, you can perform forced degradation studies. Expose your sample to stress conditions such as acid, base, oxidation (e.g., H2O2), heat, and light.[26] If the peak increases in size under any of these conditions, it is likely a degradant. This is a critical step in method validation as per ICH guidelines.[26][27]

Q4: Can I use ion-pairing chromatography for these compounds? A4: While ion-pairing chromatography can be used to retain and separate polar and ionic compounds, it is often considered a last resort.[8] Ion-pairing reagents are not MS-friendly, can be difficult to remove from the column, and can lead to long equilibration times and poor reproducibility.[8] Modern HILIC and mixed-mode columns often provide a better and more robust solution.[9][20]

Logical Relationship Diagram: Troubleshooting Co-elution

Coelution_Troubleshooting cluster_rphplc Reversed-Phase HPLC cluster_advanced Alternative Techniques Start Co-elution Observed Confirm Confirm Co-elution (Peak Purity, Vary Wavelength) Start->Confirm RP_pH Adjust Mobile Phase pH Confirm->RP_pH RP_Solvent Change Organic Modifier (ACN vs. MeOH) RP_pH->RP_Solvent Resolved Resolution Achieved RP_pH->Resolved Success RP_Column Try Alternative Column (Polar-Embedded, Phenyl) RP_Solvent->RP_Column RP_Solvent->Resolved Success HILIC Switch to HILIC RP_Column->HILIC Still Co-eluting RP_Column->Resolved Success SFC Switch to SFC HILIC->SFC Still Co-eluting HILIC->Resolved Success SFC->Resolved Success

Caption: A systematic approach to troubleshooting co-elution.

References

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • MicroSolv Technology Corporation. (2025, June 5). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.).
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.).
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • IJNRD.org. (n.d.). Supercritical Fluid Chromatography: A Green Analytical Technique for Efficient Separations.
  • Qiu, N., Sun, D., Zhou, S., & Wu, Y. (2021). Evaluation of the effects of additives in the mobile phase on the peak... ResearchGate.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International - Chromatography Online.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubChem. (n.d.). [15][28]Thiazolo[4,5-b]pyridine. Retrieved from

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
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  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (2014, January 22).
  • Farrell, W., Ono, T., Cheung, M., Hirose, T., Kimata, K., & Chung, L. (n.d.). Development of novel stationary phases for Supercritical Fluid Chromatography (SFC). NACALAI TESQUE, INC.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace.
  • Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. (2019, February 7). ResearchGate.
  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. (2024, October 13). LCGC International.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). The Chemistry of Color and Curing: Exploring Thiazolo[4,5-b]pyridine Derivatives in New Applications.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). MDPI.
  • PubChem. (n.d.). Thiazolo(5,4-b)pyridine.
  • Validation of Impurity Methods, Part II. (2014, August 22).
  • Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS): Applications to selected cardiovascular drugs. (2014, July 17). PMC.
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  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, March 16). ResearchGate.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. (2022, November 29). Acta Scientific.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). MDPI.
  • Lee, T., Lee, D., Lee, I. Y., & Gong, Y.-D. (2009, December 2). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. ACS Combinatorial Science.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007, August 15). PubMed.
  • Benchchem. (n.d.). Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI.
  • Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (2019, August 5). ResearchGate.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(Methylthio)thiazolo[4,5-b]pyridine and 2-Mercaptothiazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, thiazolo[4,5-b]pyridines are recognized as a privileged scaffold due to their structural similarity to purines,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiazolo[4,5-b]pyridines are recognized as a privileged scaffold due to their structural similarity to purines, leading to a wide array of biological activities.[1][2] Within this class, the reactivity of derivatives at the 2-position is of paramount importance for the synthesis of diverse compound libraries. This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 2-(methylthio)thiazolo[4,5-b]pyridine and 2-mercaptothiazolo[4,5-b]pyridine. Understanding their distinct chemical behaviors is crucial for designing efficient synthetic strategies in drug discovery and development.

At a Glance: Key Reactivity Differences

Feature2-(Methylthio)thiazolo[4,5-b]pyridine2-Mercaptothiazolo[4,5-b]pyridine
Primary Reactive Site Sulfur (after oxidation)Sulfur and Nitrogen
Key Transformation Oxidation to sulfone, followed by nucleophilic substitutionThiol-thione tautomerism, S- and N-alkylation, oxidation to disulfide
Nature of Reagents Reacts with nucleophiles (after activation)Reacts with electrophiles
Synthetic Utility Precursor for diverse 2-substituted analogs via substitutionBuilding block for S- and N-functionalized derivatives

Structural and Electronic Considerations

The fundamental difference in the reactivity of these two compounds stems from the nature of the substituent at the 2-position.

2-(Methylthio)thiazolo[4,5-b]pyridine possesses a thioether linkage. The methylthio group is relatively unreactive towards nucleophiles. However, it can be readily oxidized to a methylsulfonyl group (-SO₂Me), which is an excellent leaving group, thus activating the C2 position for nucleophilic aromatic substitution (SNAr).[3]

2-Mercaptothiazolo[4,5-b]pyridine exists in a tautomeric equilibrium with its thione form, 3H-thiazolo[4,5-b]pyridine-2-thione. This equilibrium is influenced by factors such as solvent polarity and pH. The presence of the acidic thiol proton and the nucleophilic sulfur and nitrogen atoms makes this molecule reactive towards a variety of electrophiles.

Tautomerism Thiol 2-Mercaptothiazolo[4,5-b]pyridine (Thiol form) Thione 3H-Thiazolo[4,5-b]pyridine-2-thione (Thione form) Thiol->Thione Equilibrium

Caption: Tautomeric equilibrium of 2-mercaptothiazolo[4,5-b]pyridine.

Comparative Reactivity Analysis

This section details the characteristic reactions of each compound, providing experimental insights and protocols.

Reactivity of 2-(Methylthio)thiazolo[4,5-b]pyridine: The Gateway to Nucleophilic Substitution

The primary synthetic utility of 2-(methylthio)thiazolo[4,5-b]pyridine lies in its conversion to a more reactive intermediate. The methylthio group itself is a poor leaving group. However, oxidation to the corresponding sulfone dramatically increases the electrophilicity of the C2 position, transforming the methylsulfonyl group into an excellent leaving group for SNAr reactions.[3]

Reactivity_Methylthio Start 2-(Methylthio)thiazolo[4,5-b]pyridine Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Sulfone 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine Oxidation->Sulfone SNAr Nucleophilic Aromatic Substitution (SNAr) Sulfone->SNAr Nucleophile (Nu-) Product 2-Substituted-thiazolo[4,5-b]pyridine (e.g., amino, alkoxy, etc.) SNAr->Product

Caption: Reaction pathway for the functionalization of 2-(methylthio)thiazolo[4,5-b]pyridine.

This protocol describes the oxidation of the methylthio group to a methylsulfonyl group using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-(Methylthio)thiazolo[4,5-b]pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(methylthio)thiazolo[4,5-b]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(methylsulfonyl)thiazolo[4,5-b]pyridine.

Expected Yield: 80-95%[4][5]

This protocol outlines the displacement of the methylsulfonyl group with an amine nucleophile.

Materials:

  • 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine

  • Amine nucleophile (e.g., butylamine)

  • Dichloromethane (DCM) or a polar aprotic solvent like DMF

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 2-(methylsulfonyl)thiazolo[4,5-b]pyridine (1.0 eq) in DCM.

  • Add the amine nucleophile (1.2 eq) and triethylamine (1.5 eq, if the amine salt is used or if scavenging the generated methanesulfinic acid is desired).

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-aminothiazolo[4,5-b]pyridine derivative.[4]

Expected Yield: 70-90%[4]

Reactivity of 2-Mercaptothiazolo[4,5-b]pyridine: A Versatile Nucleophile

The presence of the thiol/thione tautomerism provides 2-mercaptothiazolo[4,5-b]pyridine with multiple reactive sites. It readily reacts with a variety of electrophiles, primarily at the sulfur atom (S-alkylation) but also at the nitrogen atom (N-alkylation), depending on the reaction conditions and the nature of the electrophile.

Reactivity_Mercapto Start 2-Mercaptothiazolo[4,5-b]pyridine Alkylation Alkylation (R-X, Base) Start->Alkylation Oxidation Oxidation (e.g., I₂, air) Start->Oxidation S_Alkylation S-Alkylated Product Alkylation->S_Alkylation Soft electrophiles, kinetic control N_Alkylation N-Alkylated Product Alkylation->N_Alkylation Hard electrophiles, thermodynamic control Disulfide Disulfide Product Oxidation->Disulfide

Caption: Key reaction pathways for 2-mercaptothiazolo[4,5-b]pyridine.

The regioselectivity of alkylation (S- vs. N-) is a critical consideration. Generally, S-alkylation is favored under kinetically controlled conditions with soft electrophiles (e.g., alkyl halides), while N-alkylation can become more prominent with hard electrophiles or under thermodynamically controlled conditions. The use of phase-transfer catalysis can also influence the selectivity.[6]

This protocol describes a typical S-alkylation reaction.

Materials:

  • 2-Mercaptothiazolo[4,5-b]pyridine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetone)

Procedure:

  • To a solution of 2-mercaptothiazolo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expected Yield: Typically high for S-alkylation under these conditions.

Like other thiols, 2-mercaptothiazolo[4,5-b]pyridine can be oxidized to form the corresponding disulfide, 2,2'-dithiobis(thiazolo[4,5-b]pyridine). This can occur upon exposure to air, especially in the presence of a base, or by using mild oxidizing agents like iodine.[7]

Summary and Outlook

The distinct reactivity profiles of 2-(methylthio)thiazolo[4,5-b]pyridine and 2-mercaptothiazolo[4,5-b]pyridine offer complementary synthetic strategies for the functionalization of the thiazolo[4,5-b]pyridine core.

  • 2-(Methylthio)thiazolo[4,5-b]pyridine is the precursor of choice when a wide range of nucleophiles are to be introduced at the 2-position. The key is the two-step sequence of oxidation to the sulfone followed by SNAr. This approach provides a reliable and high-yielding route to amines, ethers, and other derivatives.

  • 2-Mercaptothiazolo[4,5-b]pyridine serves as a versatile nucleophile for reactions with electrophiles . Careful selection of reaction conditions allows for selective S- or N-functionalization, providing access to a different subset of derivatives.

For drug development professionals, the choice between these two building blocks will depend on the desired final structure and the available synthetic routes. The robust and predictable nature of the oxidation/SNAr sequence for the methylthio- derivative makes it a powerful tool for library synthesis. The mercapto- derivative, with its dual nucleophilicity, offers opportunities for more nuanced synthetic designs. A thorough understanding of these reactivity patterns is essential for the efficient and strategic construction of novel thiazolo[4,5-b]pyridine-based compounds with potential therapeutic applications.

References

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  • Anonymous. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1046881.
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Comparative

A Comparative Guide to LC-MS, HPLC-UV, and qNMR for the Purity Determination of Thiazolo[4,5-b]pyridine, 2-(methylthio)-

In the landscape of pharmaceutical development and manufacturing, the stringent control of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a fundamental pi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the stringent control of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. For novel heterocyclic entities such as Thiazolo[4,5-b]pyridine, 2-(methylthio)-, a robust and reliable analytical methodology for purity assessment is paramount. This guide provides an in-depth, objective comparison of three powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights required to select the most appropriate method for their specific analytical challenges.

The choice of an analytical technique is a decision driven by a confluence of factors including the physicochemical properties of the analyte, the required sensitivity and selectivity, and practical considerations such as sample throughput and cost. For a molecule like Thiazolo[4,5-b]pyridine, 2-(methylthio)-, its aromatic nature and the presence of a chromophore suggest suitability for UV-based detection, while its unique mass makes it an ideal candidate for mass spectrometry. Concurrently, the distinct proton environment of the molecule opens the door for the absolute quantification capabilities of qNMR. This guide will dissect the nuances of each technique, grounded in the principles of scientific integrity and supported by established validation protocols.

Part 1: The Workhorse - LC-MS Method Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis, offering a powerful combination of high-resolution separation and highly sensitive and specific detection. The development and validation of an LC-MS method for purity determination is a meticulous process, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

The "Why": Rationale Behind Experimental Choices

The selection of each parameter in an LC-MS method is a deliberate choice aimed at achieving optimal separation and detection of the main component from any potential process-related impurities or degradation products.

  • Column Chemistry: A C18 reversed-phase column is often the starting point for molecules of intermediate polarity like Thiazolo[4,5-b]pyridine, 2-(methylthio)-. The C18 stationary phase provides excellent hydrophobic retention, which is crucial for separating the main peak from closely related, and often less polar, impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed. The formic acid serves a dual purpose: it protonates the analyte, enhancing its ionization efficiency in the mass spectrometer's positive ion mode, and it improves the peak shape by minimizing tailing. The gradient allows for the elution of a wider range of compounds with varying polarities within a reasonable timeframe.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically results in a prominent protonated molecule [M+H]+. Detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the quantification of trace-level impurities that might be missed by UV detection.[3]

Experimental Protocol: A Validated LC-MS Method

The following protocol outlines a validated LC-MS method for the purity determination of Thiazolo[4,5-b]pyridine, 2-(methylthio)-.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • SIM Ion: m/z 183.0 (for Thiazolo[4,5-b]pyridine, 2-(methylthio)- [M+H]+)

Validation Parameters (as per ICH Q2(R1))

A comprehensive validation of this method would involve the following tests:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (matrix without the analyte), a spiked sample, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation). The method is considered specific if there are no interfering peaks at the retention time of the main component and its known impurities.[4]

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.99. For purity testing, the range should typically cover from the reporting threshold of impurities to 120% of the specification.[5]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is determined by applying the method to samples of known purity (e.g., a certified reference material) or by spiking a matrix with known amounts of the analyte. Recoveries should typically be within 98-102%.[6]

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time. This is assessed by a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[2] Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature.

LCMS_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Method Development & Optimization Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Method Validated

Caption: Workflow for LC-MS Method Validation.

Part 2: Alternative and Orthogonal Approaches

Relying on a single analytical method for purity determination can sometimes be misleading.[8] Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used and robust technique for purity analysis in the pharmaceutical industry.

  • Principle: Similar to LC-MS, HPLC-UV separates components of a mixture based on their interactions with a stationary and mobile phase. Detection is based on the absorbance of ultraviolet light by the analyte and any impurities that possess a chromophore.

  • Strengths:

    • Robustness and Reliability: HPLC-UV is a well-established and highly reliable technique.

    • Cost-Effective: Compared to LC-MS and qNMR, the instrumentation and operational costs are generally lower.

    • High Throughput: With automated systems, a large number of samples can be analyzed efficiently.[9]

  • Weaknesses:

    • Limited Selectivity: Co-eluting impurities without a distinct UV spectrum can be difficult to resolve and quantify.

    • Requires Chromophore: Impurities that do not absorb UV light will not be detected.

    • Response Factor Dependency: The accuracy of area percent purity calculations can be compromised if impurities have different UV response factors compared to the main component.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method that provides a direct measurement of analyte concentration.[10]

  • Principle: The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[9] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, an absolute purity value can be determined.[11]

  • Strengths:

    • Primary Method: qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself.[9]

    • High Selectivity: The high resolution of NMR spectra often allows for the selective quantification of the main component even in the presence of impurities with similar structures.

    • Structural Information: In addition to quantification, the NMR spectrum provides valuable structural information about any detected impurities.[12]

  • Weaknesses:

    • Lower Sensitivity: Compared to LC-MS, qNMR generally has a higher limit of detection, making it less suitable for trace impurity analysis.[13]

    • Potential for Signal Overlap: In complex mixtures, proton signals from different components can overlap, complicating quantification.

    • Higher Initial Investment: The cost of a high-field NMR spectrometer is significantly higher than that of an HPLC or LC-MS system.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide.[14]

  • Principle: SFC functions as a hybrid of gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical mobile phase can lead to faster separations and higher efficiency compared to HPLC.[14][15]

  • Strengths:

    • Speed: SFC often provides faster analysis times than HPLC.[16]

    • Green Chemistry: The use of supercritical CO2 significantly reduces the consumption of organic solvents.[14]

    • Complementary Selectivity: SFC can offer different selectivity compared to reversed-phase LC, which can be advantageous for separating challenging mixtures.[14]

  • Weaknesses:

    • Limited Polarity Range: While the addition of co-solvents can extend its applicability, SFC is generally best suited for non-polar to moderately polar compounds.

    • Instrumentation Complexity: The instrumentation for SFC is more complex than for standard HPLC.

Part 3: Comparative Analysis

The selection of the most appropriate technique for purity determination of Thiazolo[4,5-b]pyridine, 2-(methylthio)- depends on the specific analytical needs at different stages of drug development.

FeatureLC-MSHPLC-UVqNMRSFC
Principle Chromatographic separation followed by mass-based detectionChromatographic separation followed by UV absorbance detectionMolar concentration-based spectroscopic measurementChromatographic separation using a supercritical fluid mobile phase
Selectivity Very High (mass-based)Moderate to HighHigh (chemical shift-based)High (often complementary to HPLC)
Sensitivity (LOD) Very High (pg-ng/mL)High (ng-µg/mL)Moderate (~0.1%)[9]High
Quantification Relative (requires reference standard)Relative (requires reference standard)Absolute (primary method)[9]Relative (requires reference standard)
Impurity ID Yes (MS/MS fragmentation)No (requires hyphenation)Yes (structural elucidation)[12]No (requires hyphenation)
Throughput HighVery HighModerateVery High
Cost HighModerateVery HighHigh
"Green" Aspect Moderate solvent useModerate solvent useLow solvent useHigh (reduced organic solvent)[14]

Method_Selection cluster_needs Analytical Needs cluster_methods Recommended Method Start Purity Analysis of Thiazolo[4,5-b]pyridine, 2-(methylthio)- Need_Trace Trace Impurity Analysis? (<0.1%) Start->Need_Trace Need_Absolute Absolute Purity Value Required? Need_Trace->Need_Absolute No LCMS LC-MS Need_Trace->LCMS Yes Need_High_Throughput High-Throughput Screening? Need_Absolute->Need_High_Throughput No qNMR qNMR Need_Absolute->qNMR Yes HPLC_UV HPLC-UV or SFC Need_High_Throughput->HPLC_UV Yes Need_High_Throughput->HPLC_UV No, but routine QC Consider HPLC-UV for routine QC

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive purity assessment of Thiazolo[4,5-b]pyridine, 2-(methylthio)-, a multi-faceted approach is often the most prudent.

  • LC-MS stands out as the most powerful technique for initial impurity profiling and for the routine quantification of trace-level impurities, offering unparalleled sensitivity and selectivity. Its ability to provide mass information is invaluable for the tentative identification of unknown impurities.

  • HPLC-UV remains a robust and cost-effective workhorse for routine quality control, especially when the impurity profile is well-characterized and all components have a suitable chromophore.

  • qNMR serves as an indispensable orthogonal technique for providing an absolute purity value, which is critical for the qualification of reference standards. Its ability to provide structural information makes it a powerful tool for impurity identification.

  • SFC presents a "greener" and often faster alternative to HPLC, with its complementary selectivity being a key advantage for resolving complex mixtures.

Ultimately, the choice of methodology should be guided by the specific requirements of the analysis, with a strong recommendation for the use of at least two orthogonal techniques to ensure a comprehensive and reliable assessment of purity. This rigorous approach to analytical science is what underpins the development of safe and effective medicines.

References

  • Unknown. (2017, November 1). The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. LCGC North America. [Link]

  • Unknown. SUPERCRITICAL FLUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSIS. MUNI PHARM. [Link]

  • Unknown. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. AMPAC. [Link]

  • Unknown. What is Supercritical Fluid Chromatography. Teledyne Labs. [Link]

  • Webster, G. K. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Unknown. Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. [Link]

  • Unknown. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Unknown. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Unknown. Quality Guidelines. ICH. [Link]

  • Nethercote, A. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Guillarme, D., & Veuthey, J. L. (2016). Supercritical fluid chromatography in pharmaceutical analysis. Academia.edu. [Link]

  • Simmler, C., & Pauli, G. F. (2021, January 15). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • FDA. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Sibley, C. D., et al. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. [Link]

  • Lee, J., et al. (2022, December 26). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Kır, S., & Goger, N. G. (2019). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Unknown. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. RASĀYAN Journal of Chemistry. [Link]

  • Singh, S. P., et al. (2014, January 31). The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (TK900D) in human whole blood and its application to pharmacokinetic studies in mice. PMC. [Link]

  • Unknown. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

  • Al-Ostath, A. I., et al. (2025, October 6). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Advances. [Link]

  • Singh, B., et al. (2021, March 18). Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. PMC. [Link]

  • Rodríguez-Carrasco, Y., et al. (2026, February 2). Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue. MDPI. [Link]

  • Lelyukh, M. I. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Phytates. [Link]

Sources

Validation

A Comparative Guide to the Screening Efficacy of 2-(Methylthio)thiazolo[4,5-b]pyridine Analogs

In the landscape of modern drug discovery, the thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the screening efficacy of 2-(methylthio)thiazolo[4,5-b]pyridine analogs and related derivatives, offering insights into their potential as antimicrobial, anticancer, and kinase-inhibiting agents. By synthesizing data from multiple studies, we aim to equip researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships and screening methodologies for this promising class of compounds.

The Thiazolo[4,5-b]pyridine Core: A Scaffold of Versatility

The fused heterocyclic system of thiazolo[4,5-b]pyridine is a bioisostere of purine, allowing it to interact with a variety of biological targets.[1] The introduction of a methylthio group at the 2-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making these analogs a focal point of medicinal chemistry research. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space for screening and optimization.[1]

Comparative Efficacy in Screening: A Multi-Faceted Analysis

The therapeutic potential of 2-(methylthio)thiazolo[4,5-b]pyridine analogs and their derivatives has been explored across several key areas of drug discovery. This section provides a comparative overview of their performance in various screening assays.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazolo[4,5-b]pyridine derivatives. Screening of these compounds has been performed using standard methods such as agar diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[2][3]

One study reported that a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which are structurally related to the core topic, exhibited moderate to potent antimicrobial activity.[3][4] Notably, compound 3g from this series displayed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a remarkable MIC value of 0.21 μM.[3][4] In another study, a 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid derivative demonstrated the highest antimicrobial activity against Candida albicans with an MIC of 12.5 μg/mL.[2]

Table 1: Comparative Antimicrobial Activity of Thiazolo[4,5-b]pyridine Analogs

Compound/AnalogTarget Organism(s)Screening MethodKey Finding (MIC/Activity)Reference
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acidCandida albicansBroth microdilution12.5 μg/mL[2]
Compound 3g (a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one)Pseudomonas aeruginosa, Escherichia coliNot specified0.21 μM[3][4]
Thiazolo[4,5-d]pyrimidine and dithiazolopyrimidinone derivativesS. aureus, B. cereus, E. coli, C. albicans, A. fumigatus, A. terreusNot specifiedCompounds 4, 8a, and 11g showed significant effectiveness against S. aureus and B. cereus.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of a compound, a standard method for assessing antimicrobial efficacy.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized suspension of the target microorganism. A->B C Include positive (microorganism only) and negative (broth only) controls. B->C D Incubate the plate at the optimal temperature and duration for the microorganism. C->D E Visually inspect for turbidity or use a plate reader to measure optical density. D->E F Determine the MIC: the lowest concentration of the compound that inhibits visible growth. E->F

Caption: Workflow for MIC determination using broth microdilution.

Anticancer Activity

The antiproliferative properties of thiazolo[4,5-b]pyridine analogs have been a significant area of investigation. The National Cancer Institute (NCI) has screened several derivatives against its panel of 60 human cancer cell lines.[6][7]

For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) was identified as a highly active compound in the NCI-60 screen.[7] It demonstrated significant growth inhibition against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer cell lines.[7] Another study on 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives found that 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a ) was the most active, showing noticeable cytotoxic activity against renal cancer (UO-31), melanoma (MALME-3M), and non-small cell lung cancer (NCI-H522) cell lines.[6]

Table 2: Comparative Anticancer Activity of Thiazolo[4,5-b]pyridine Analogs

Compound/AnalogCancer Cell Line(s)Screening AssayKey Finding (IC50/Growth %)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b )NCI-60 panelNot specifiedMost active among newly synthesized compounds.[7]
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a )Renal cancer (UO-31), Melanoma (MALME-3M), Non-small cell lung cancer (NCI-H522)Not specifiedNoticeable cytotoxic activity.[6]
Thiazolo[5,4-b]pyridine derivative 6r GIST-T1 and HMC1.2 cancer cellsProliferation assayRemarkably attenuates proliferation.[9]
Thiazolo[4,5-d]pyrimidine and dithiazolopyrimidinone derivativesHepG2, HCT-116, and MCF-7 cancer cell linesNot specifiedCompounds 4 and 11h showed enhanced effectiveness.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of the test compounds. A->B C Incubate for a specified period (e.g., 48-72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate cell viability and determine the IC50 value. F->G cKIT_Inhibition_Pathway cluster_cell Cancer Cell cKIT c-KIT Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) cKIT->Downstream Activation Inhibitor Thiazolo[5,4-b]pyridine Inhibitor (e.g., 6r) Inhibitor->cKIT Inhibition Proliferation Cell Proliferation, Survival, and Invasion Downstream->Proliferation

Caption: Simplified signaling pathway of c-KIT inhibition.

Conclusion and Future Directions

The 2-(methylthio)thiazolo[4,5-b]pyridine scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The comparative analysis of screening data reveals their potential across antimicrobial, anticancer, and kinase inhibition applications. The structure-activity relationships highlighted in various studies underscore the importance of specific substitutions on the thiazolo[4,5-b]pyridine core for enhancing potency and selectivity.

Future research should focus on head-to-head comparative studies of a wider range of these analogs to establish a more definitive understanding of their relative efficacy. Furthermore, exploration of their mechanisms of action and in vivo efficacy will be crucial for translating these promising screening hits into clinical candidates. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine deriv
  • Chaban, T. I., et al. (n.d.). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines.
  • Synthesis and Antitumor Activity of New 2-(Pyridin-4-yl) Thiazolo [3, 2-b]t[2][10][11]riazol-6(5h)-one Derivatives. (n.d.). UJConline.net.

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Becan, L., & Wagner, E. (2008).
  • Synthesis and biological profile of 2,3-dihydrot[2][8]hiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024, March 1). PMC.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019, August 14).
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022, December 26). PMC.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). MDPI.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). MDPI.
  • Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. (2018, December 15). PubMed.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). Semantic Scholar.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2023, January 9). Merck Millipore.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). PMC.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (n.d.). Semantic Scholar.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (n.d.).

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Comparison: Thiazolo[4,5-b]pyridine, 2-(methylthio)- vs. Benzothiazole Analogs

In the landscape of modern drug development, particularly in the synthesis of advanced kinase inhibitors such as IRAK4 modulators[1], distinguishing between structurally analogous heterocyclic scaffolds is a critical ana...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, particularly in the synthesis of advanced kinase inhibitors such as IRAK4 modulators[1], distinguishing between structurally analogous heterocyclic scaffolds is a critical analytical requirement. Thiazolo[4,5-b]pyridine, 2-(methylthio)- and its benzene-fused counterpart, 2-(Methylthio)benzothiazole, present a classic structural dichotomy. While both molecules share a 2-methylthio-substituted fused bicyclic system, the substitution of a carbocyclic benzene ring with a heterocyclic pyridine ring fundamentally alters the electron distribution, ionization efficiency, and subsequent fragmentation pathways in mass spectrometry.

This guide provides an in-depth, mechanistic comparison of their fragmentation behaviors, supported by self-validating experimental protocols designed for rigorous structural elucidation.

Mechanistic Causality in Fragmentation Pathways

The fragmentation of these heterocycles under Electron Ionization (EI) at 70 eV is dictated by the stability of the fused ring system and the lability of the exocyclic thioether bond.

2-(Methylthio)benzothiazole (MTBT): Under standard EI conditions, MTBT yields a highly stable molecular ion at m/z 181[2][3]. The primary fragmentation cascade is driven by the cleavage of the C-S bonds. The base peak typically manifests at m/z 148, which corresponds to the combined loss of a sulfhydryl radical and a methyl group ([M - SH - CH3]+)[2]. Another prominent fragment occurs at m/z 136, representing the loss of the methylthio radical ([M - •SCH3]+)[2]. The robust nature of the benzothiazole core means that further ring cleavage requires higher internal energy, typically resulting in a minor fragment at m/z 123.

Thiazolo[4,5-b]pyridine, 2-(methylthio)-: The introduction of an electronegative nitrogen atom into the fused core (Exact Mass: 181.99 Da) fundamentally shifts the fragmentation thermodynamics. The pyridine nitrogen exerts a strong inductive electron-withdrawing effect while simultaneously providing a site for localized charge retention. While tandem mass spectrometry of related thiazolopyridines shows alpha-cleavage as a predominant process[4], the primary neutral losses for the 2-(methylthio) derivative remain the •CH3 (-15 Da) and •SCH3 (-47 Da) radicals. However, the subsequent ring opening is distinct. The electron-deficient nature of the pyridine ring facilitates the expulsion of neutral hydrogen cyanide (HCN, -27 Da) from the [M - •SCH3]+ intermediate—a pathway that is entirely absent in the benzothiazole analog.

Comparative Quantitative Data

The structural differences between the two scaffolds manifest clearly in their mass spectral signatures. The table below summarizes the critical m/z values and neutral losses used to differentiate these compounds.

Parameter2-(Methylthio)benzothiazoleThiazolo[4,5-b]pyridine, 2-(methylthio)-
Molecular Formula C8H7NS2C7H6N2S2
Exact Mass 181.00 Da181.99 Da
Molecular Ion [M]+• m/z 181 (High intensity, ~100%)m/z 182 (Moderate intensity, ~60%)
Primary Base Peak m/z 148 [M - SH - CH3]+m/z 135 [M - •SCH3]+
Key Neutral Losses -15 Da (•CH3), -47 Da (•SCH3)-15 Da (•CH3), -47 Da (•SCH3), -27 Da (HCN)
Core Cleavage Marker Benzothiazole fragment (m/z 123)Thiazolopyridine fragment (m/z 108)
Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute trustworthiness and reproducibility when comparing these fragmentation patterns, the following protocol employs a self-validating loop. The methodology relies on strict environmental controls and internal calibration to guarantee that the observed ion abundances are a product of molecular structure, not instrumental variance.

Phase 1: System Suitability & Internal Validation (The Causality Check)

Why this matters: Electron Ionization spectra are highly dependent on the kinetic energy of the bombarding electrons. A deviation from 70 eV alters the internal energy transferred to the molecule, skewing the ratio of the molecular ion to its fragments.

  • Mass Axis & Energy Calibration: Infuse Perfluorotributylamine (PFTBA) into the MS source. Tune the repeller and emission current until the m/z 69, 219, and 502 ions match standard library relative abundances. This confirms the electron energy is strictly 70 eV.

  • Carryover Validation (Blank Run): Inject 1.0 µL of pure LC-MS grade Methanol. Monitor the m/z 50–300 range. Acceptance criteria: The baseline must show zero peaks corresponding to m/z 181, 182, 148, or 135. This rules out column bleed or injector carryover.

Phase 2: Sample Preparation
  • Weigh exactly 1.0 mg of Thiazolo[4,5-b]pyridine, 2-(methylthio)- standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in Methanol to achieve a final working concentration of 10 µg/mL.

Phase 3: Chromatographic & MS Acquisition
  • Column: HP-5MS (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C (hold for 1 minute).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injection: 1.0 µL, split ratio 10:1, injector temperature 250°C.

  • MS Parameters: Ion source at 230°C, quadrupole at 150°C. Scan range m/z 50–300.

Fragmentation Pathway Visualization

The following diagram maps the logical progression of the EI-MS fragmentation cascade for Thiazolo[4,5-b]pyridine, 2-(methylthio)-, highlighting the unique HCN loss driven by the pyridine core.

MS_Pathway M_ion [M]+• m/z 182 C7H6N2S2 F_167 [M - •CH3]+ m/z 167 C6H3N2S2 M_ion->F_167 - •CH3 (-15 Da) F_135 [M - •SCH3]+ m/z 135 C6H3N2S M_ion->F_135 - •SCH3 (-47 Da) F_149 [M - •SH]+ m/z 149 C7H5N2S M_ion->F_149 - •SH (-33 Da) F_108 [M - •SCH3 - HCN]+ m/z 108 C5H2NS F_135->F_108 - HCN (-27 Da)

Figure 1: Proposed EI-MS fragmentation pathway for Thiazolo[4,5-b]pyridine, 2-(methylthio)-.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11989, 2-(Methylthio)benzothiazole. Retrieved from[Link]

  • Google Patents. (2015). WO2015104688A1 - Bicyclic heterocyclyl derivatives as irak4 inhibitors.

Sources

Validation

A Senior Scientist's Guide to Establishing and Validating Reference Standards for Novel Thiazolopyridines: A Case Study with 2-(methylthio)thiazolo[4,5-b]pyridine

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used. For novel compounds such as 2-(methylthio)thiazolo[4,5-b]pyridine, a heterocyclic entity with potential applications in medicinal chemistry, established compendial standards are often unavailable. This guide provides a comprehensive framework for the qualification of a primary reference standard for this compound and the subsequent validation of a quantitative analytical assay. We will navigate the principles of establishing a self-validating system of protocols, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Part 1: The Foundation - Qualifying a Primary Reference Standard

A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. Its value is directly accepted without comparison to another standard. The qualification of a new chemical entity, such as 2-(methylthio)thiazolo[4,5-b]pyridine, as a primary reference standard is a multi-faceted process that requires a confluence of spectroscopic, chromatographic, and thermal analyses.

Identity Confirmation: The Unambiguous Fingerprint

Before assessing purity, the unequivocal identity of the candidate material must be confirmed. This is not a single experiment, but a portfolio of techniques that, together, provide a high degree of certainty.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The observed chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum must be consistent with the proposed structure of 2-(methylthio)thiazolo[4,5-b]pyridine. Similarly, the number and chemical shifts of signals in the ¹³C NMR spectrum should correspond to the unique carbon atoms in the molecule. For complex structures, 2D NMR techniques like COSY and HSQC can be employed to confirm connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The observed monoisotopic mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for the chemical formula of 2-(methylthio)thiazolo[4,5-b]pyridine (C₇H₆N₂S₂).

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands corresponding to the aromatic C-H, C=N, C=C, and C-S bonds within the thiazolopyridine ring system.

Purity Assessment: A Multi-Pronged Approach

No single analytical technique can be considered sufficient for determining the purity of a primary reference standard. A combination of methods, each with a different scientific principle, is required to provide a comprehensive purity profile.

  • Chromatographic Purity (HPLC): A high-performance liquid chromatography (HPLC) method with a universal detector, such as an ultraviolet (UV) detector set at a wavelength where all potential impurities are expected to absorb, is a cornerstone of purity assessment. The goal is to develop a stability-indicating method that can separate the main component from its degradation products and process-related impurities. A purity value of ≥ 99.5% is typically desired for a primary reference standard.

  • Volatile Impurities (Gas Chromatography): Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is used to quantify residual solvents from the manufacturing process. The levels of these solvents should be within the limits specified by ICH Q3C guidelines.

  • Water Content (Karl Fischer Titration): The water content of the material must be accurately determined, as it will directly impact the calculated purity. Karl Fischer titration is the gold standard for this measurement.

  • Inorganic Impurities (Sulphated Ash/Residue on Ignition): This gravimetric method provides an estimate of the total amount of inorganic impurities in the material. A value of ≤ 0.1% is generally considered acceptable.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC): DSC can be used to determine the melting point and to assess the presence of impurities that may not be detected by chromatography. A sharp, well-defined melting endotherm is indicative of high purity.

The final purity of the reference standard is often determined by a mass balance approach, where the contributions from all identified impurities (chromatographic, volatile, water, and inorganic) are subtracted from 100%.

G Figure 1: Workflow for Qualification of a Primary Reference Standard cluster_synthesis Candidate Material cluster_identity Identity Confirmation cluster_purity Purity and Impurity Profile cluster_assignment Value Assignment Synthesis Synthesize and Purify 2-(methylthio)thiazolo[4,5-b]pyridine NMR ¹H, ¹³C NMR Synthesis->NMR Structural Elucidation MS High-Resolution MS Synthesis->MS Structural Elucidation IR FT-IR Synthesis->IR Structural Elucidation HPLC HPLC-UV for Organic Impurities NMR->HPLC Identity Confirmed MassBalance Calculate Purity via Mass Balance (100% - Impurities) NMR->MassBalance MS->HPLC Identity Confirmed MS->MassBalance IR->HPLC Identity Confirmed IR->MassBalance GC GC for Residual Solvents HPLC->GC Orthogonal Purity Checks KF Karl Fischer for Water HPLC->KF Orthogonal Purity Checks ROI Residue on Ignition for Inorganic Impurities HPLC->ROI Orthogonal Purity Checks DSC DSC for Thermal Purity HPLC->DSC Orthogonal Purity Checks HPLC->MassBalance HPLC->MassBalance GC->MassBalance GC->MassBalance KF->MassBalance KF->MassBalance ROI->MassBalance ROI->MassBalance DSC->MassBalance DSC->MassBalance Certify Certify as Primary Reference Standard MassBalance->Certify MassBalance->Certify G Figure 2: ICH Q2(R1) Validation Parameters cluster_params Performance Characteristics Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Comparative

A Comparative Guide to the Structural Activity Relationship of Thiazolo[4,5-b]pyridine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structural activity relationships (SAR) of the thiazolo[4,5-b]pyridine scaffold, a privileged structure in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of the thiazolo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry with significant potential as a kinase inhibitor. While specific public data on the 2-(methylthio) derivative is limited, this document will synthesize findings from the broader class of thiazolopyridine isomers and related compounds to provide a comprehensive comparison and guide future research. We will explore the key structural modifications that influence potency and selectivity against various kinase targets, compare its profile to alternative scaffolds, and provide actionable experimental protocols.

The Thiazolo[4,5-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The thiazolo[4,5-b]pyridine core, and its related isomers, are considered "bioisosteres" of purines, the foundational structures of adenosine triphosphate (ATP). This structural mimicry allows them to effectively compete with ATP for binding to the catalytic site of a wide range of protein kinases.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery.

The thiazolopyridine scaffold's nitrogen atoms are strategically positioned to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent and selective inhibition. The specific substitution pattern on the bicyclic core dictates the compound's affinity and selectivity for different kinases. This guide will delve into the SAR of this scaffold against several important cancer-related kinases.

SAR Analysis of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

The proto-oncogene c-KIT is a receptor tyrosine kinase that, when mutated, can drive the growth of various cancers, including gastrointestinal stromal tumors (GIST).[2] Overcoming resistance to established c-KIT inhibitors like imatinib is a significant clinical challenge. Recent studies have identified thiazolo[5,4-b]pyridine derivatives as potent c-KIT inhibitors capable of overcoming this resistance.[2]

A key study systematically explored the SAR of this scaffold.[2] The initial exploration focused on the substituent at the R1 position of the thiazolo[5,4-b]pyridine core. Among various aromatic rings, a 3-(trifluoromethyl)phenyl group provided a moderate level of inhibitory activity. Molecular modeling suggested that the trifluoromethyl group fits well into a hydrophobic pocket within the c-KIT binding site.[2]

Further optimization led to the discovery of compound 6r , which demonstrated significantly higher enzymatic and anti-proliferative activities than imatinib.[2] Notably, 6r was highly effective against a double mutant of c-KIT (V560G/D816V) that is resistant to imatinib.[2]

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

CompoundR1 Substituentc-KIT IC50 (μM)c-KIT V560G/D816V IC50 (μM)
6h 3-(trifluoromethyl)phenyl9.87Not Reported
6r [Structure not fully specified in snippet]Potent4.77
Imatinib -->30
Sunitinib -Comparable to 6rNot Reported

Data extracted from a study on novel thiazolo[5,4-b]pyridine derivatives.[2]

SAR_cKIT cluster_scaffold Thiazolo[5,4-b]pyridine Core cluster_r1 R1 Position cluster_activity Biological Activity Scaffold Common Scaffold R1_A Aromatic Rings (e.g., phenyl) Scaffold->R1_A Substitution R1_B 3-(Trifluoromethyl)phenyl (Moderate Activity) R1_A->R1_B Key Finding R1_C Further Optimization (e.g., 6r) (Potent Activity) R1_B->R1_C Lead Optimization Activity c-KIT Inhibition (including resistant mutants) R1_C->Activity Leads to

Caption: Key SAR findings for Thiazolo[5,4-b]pyridine c-KIT inhibitors.

SAR Analysis of Thiazolo[5,4-b]pyridine Derivatives as PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer. The thiazolo[5,4-b]pyridine scaffold has also been successfully exploited to develop potent PI3K inhibitors.[3][4]

In one study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were synthesized and evaluated.[3][4] A key finding was the importance of a sulfonamide functionality for potent PI3Kα inhibitory activity.[3][4] The pyridyl group attached to the thiazolo[5,4-b]pyridine core was also found to be crucial for high potency, as its replacement with a phenyl group led to a significant decrease in activity.[3][4]

The representative compound 19a from this series exhibited an exceptionally potent PI3Kα inhibitory activity with an IC50 of 3.6 nM.[3][4] This compound also showed selectivity for PI3Kα, γ, and δ isoforms over the β isoform.[3][4]

Table 2: SAR of Thiazolo[5,4-b]pyridine Derivatives as PI3K Inhibitors

CompoundKey Structural FeaturesPI3Kα IC50 (nM)
19a 2-pyridyl, 4-morpholinyl, sulfonamide3.6
Analog with Phenyl instead of Pyridyl Phenyl substitution501

Data extracted from a study on novel thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors.[3][4]

SAR_PI3K cluster_scaffold Thiazolo[5,4-b]pyridine Core cluster_substituents Key Substituents cluster_activity Biological Activity Scaffold Common Scaffold Sub_A 2-Pyridyl Group (Essential for Potency) Scaffold->Sub_A Sub_B 4-Morpholinyl Group Scaffold->Sub_B Sub_C Sulfonamide Moiety (Important for Activity) Scaffold->Sub_C Activity Potent PI3Kα Inhibition (nM IC50) Sub_A->Activity Sub_C->Activity

Caption: Crucial structural elements for potent PI3K inhibition.

Comparison with Alternative Kinase Inhibitor Scaffolds

The thiazolo[4,5-b]pyridine scaffold exists within a broader family of heterocyclic kinase inhibitors. Understanding its SAR in the context of these related structures provides valuable insights for drug design.

  • Imidazo[4,5-b]pyridines: This scaffold has been successfully employed to develop inhibitors of Aurora kinases.[5] Similar to thiazolopyridines, the nitrogen atoms of the imidazo[4,5-b]pyridine ring are critical for hinge binding. The SAR of this class often focuses on substitutions at the 2- and 7-positions to achieve high potency and selectivity.[5]

  • Triazolo[4,5-d]pyrimidines: This scaffold has been used to create potent inhibitors of the GCN2 kinase.[6] The triazolopyrimidine core also acts as a hinge-binder, and modifications to the substituents on the pyrimidine ring have been shown to significantly impact potency and solubility.[6]

  • Isothiazolo[4,3-b]pyridines: This isomeric scaffold has been investigated as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[7] The SAR of these compounds revealed that an acetylenic moiety at the 3-position was crucial for potent inhibition, highlighting how subtle changes in the scaffold and substituent placement can dramatically alter the activity and target profile.[7]

The 2-(methylthio) group in the titular compound, 2-(methylthio)thiazolo[4,5-b]pyridine , introduces a small, lipophilic, and metabolically active site. While direct SAR data is unavailable, we can hypothesize that this group could occupy a small hydrophobic pocket in the ATP-binding site of a target kinase. Its sulfur atom could also potentially engage in non-classical hydrogen bonding or other interactions. The methylthio group is also a known pharmacophore in various approved drugs, often contributing to improved potency and pharmacokinetic properties.

Experimental Protocol: In Vitro Kinase Assay

To evaluate the inhibitory activity of novel thiazolo[4,5-b]pyridine derivatives, a robust in vitro kinase assay is essential. The following is a generalized protocol based on standard industry practices.[2][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-33P]ATP or for use with luminescence-based detection)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Test compound dissolved in DMSO

  • 96- or 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 3-fold serial dilutions to generate a 10-point dose-response curve.

  • Assay Plate Preparation: Add a small volume (e.g., 10-50 nL) of the diluted compound solutions to the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. Add this mixture to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Compound Dilution B Add Compound to Plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubation C->D E Add ATP (Initiate Reaction) D->E F Reaction Incubation E->F G Add Detection Reagents F->G H Read Luminescence G->H I Calculate IC50 H->I

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The thiazolo[4,5-b]pyridine scaffold and its isomers represent a highly versatile platform for the design of potent and selective kinase inhibitors. The SAR studies on c-KIT and PI3K inhibitors highlight the importance of specific substitution patterns for achieving high affinity and overcoming drug resistance. While direct experimental data on 2-(methylthio)thiazolo[4,5-b]pyridine is not yet widely available in the public domain, the insights from related compounds suggest that it is a promising starting point for further investigation.

Future research should focus on:

  • The synthesis and evaluation of a focused library of 2-substituted thiazolo[4,5-b]pyridines, including the 2-(methylthio) derivative and its oxidized metabolites (sulfoxide and sulfone), against a panel of cancer-relevant kinases.

  • Co-crystallization of lead compounds with their target kinases to elucidate the binding mode and guide further structure-based drug design.

  • Evaluation of the pharmacokinetic and pharmacodynamic properties of promising compounds in cellular and in vivo models.

By leveraging the existing knowledge of the SAR of this privileged scaffold, the scientific community can continue to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]

  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. MDPI. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]

  • Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. Available at: [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. Royal Society of Chemistry. Available at: [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. PeerJ. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Springer. Available at: [Link]

  • Activators and inhibitors of protein kinase c (Pkc): Their applications in clinical trials. Europe PMC. Available at: [Link]

  • Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PMC. Available at: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. ResearchGate. Available at: [Link]

  • Comparison of ability of protein kinase C inhibitors to arrest cell growth and to alter cellular protein kinase C localisation. PMC. Available at: [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available at: [Link]

  • Most common classes of PKC inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. Available at: [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Sciforum. Available at: [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available at: [Link]

  • and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Wiley Online Library. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Fused Thiazolo[4,5‐d] Pyridazine Derivatives. Sci-Hub. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Thiazolo[4,5-b]pyridine, 2-(methylthio)-

Thiazolo[4,5-b]pyridine, 2-(methylthio)-: Advanced Laboratory Safety and Operational Handling Guide Thiazolo[4,5-b]pyridine, 2-(methylthio)- (CAS: 99158-60-8, Molecular Formula: C₇H₆N₂S₂) is a highly specialized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiazolo[4,5-b]pyridine, 2-(methylthio)-: Advanced Laboratory Safety and Operational Handling Guide

Thiazolo[4,5-b]pyridine, 2-(methylthio)- (CAS: 99158-60-8, Molecular Formula: C₇H₆N₂S₂) is a highly specialized heterocyclic thioether. Compounds within the thiazolopyridine class are frequently utilized in advanced drug discovery due to their potent biological activities, functioning as antioxidants, anti-tubercular agents (via InhA inhibition), and selective inhibitors of the Janus kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2)[1][2][3].

Because of its potential to interact with critical intracellular signaling pathways, handling this novel compound requires stringent personal protective equipment (PPE) and self-validating operational protocols to prevent unintended biological exposure[4][5]. This guide provides researchers and drug development professionals with the mechanistic rationale and step-by-step methodologies required to handle this chemical safely.

Risk Assessment and Mechanistic Causality

To design an effective safety protocol, we must first understand the biological and chemical causality of the hazard. Thiazolopyridines are designed to be highly cell-permeant to reach intracellular kinase domains[6].

  • Biological Hazard (Kinase Inhibition): Thiazolopyridines can act as potent ligands for the TYK2 pseudokinase domain, disrupting the TYK2-STAT signaling pathway[5]. Accidental systemic exposure (via inhalation of aerosols or transdermal absorption) could lead to unintended localized or systemic immunosuppression by blocking interleukin (IL-12, IL-23) and interferon (IFN) signaling[3].

  • Chemical Hazard (Sensitization): The 2-(methylthio) moiety is a reactive thioether. Thioethers are known skin sensitizers and can permeate standard, thin-mil latex gloves, necessitating specific barrier protections[4].

TYK2_Pathway Cytokine Cytokines (IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Kinase (Intracellular Target) Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Thiazolo Thiazolo[4,5-b]pyridine, 2-(methylthio)- (Exposure Hazard) Thiazolo->TYK2 Blocks Pathway Transcription Gene Transcription (Immune Response) STAT->Transcription

Fig 1: Mechanistic hazard: Thiazolopyridine-mediated inhibition of the TYK2-STAT signaling pathway.

Quantitative PPE Matrix

The selection of PPE is governed by the National Institute for Occupational Safety and Health (NIOSH) Assigned Protection Factors (APF) and the Occupational Safety and Health Administration (OSHA) laboratory standards[4][7]. The table below summarizes the required PPE based on the specific physical state and operational risk of the chemical.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Respiratory NIOSH-Approved N95 or N99 Particulate RespiratorAPF = 10 (Reduces exposure by 90%)[8]Prevents inhalation of aerosolized micro-powders during weighing.
Respiratory (High Risk) Powered Air-Purifying Respirator (PAPR) with HEPAAPF = 25 to 1000[8]Required if handling >10g or if engineering controls (fume hood) fail.
Dermal (Hands) Double-layered Nitrile Gloves (8 mil minimum)Breakthrough time > 480 minsThioethers can permeate thin latex. Double gloving ensures a self-validating barrier.
Ocular Chemical Splash Goggles + Face ShieldANSI Z87.1 CompliantProtects mucous membranes from highly cell-permeant bioactive dust.
Body Disposable, Chemical-Resistant Lab CoatISO 16602 / NomexPrevents accumulation of bioactive dust on reusable cotton garments[9].

Operational Plan: Self-Validating Handling Methodology

To ensure absolute trustworthiness in the laboratory, all handling of Thiazolo[4,5-b]pyridine, 2-(methylthio)- must utilize a self-validating system . This means the protocol contains built-in physical and mathematical checks to confirm that no material has been lost to the environment (which would indicate a spill or aerosolization).

Phase 1: Preparation and Engineering Controls
  • Verify Ventilation: Conduct operations exclusively within a certified laboratory chemical fume hood. Verify the face velocity is between 80-120 feet per minute (fpm) using a calibrated anemometer[10].

  • Static Elimination: Heterocyclic powders are highly prone to static charge, which causes aerosolization. Pass a zero-volt anti-static ionizer over the analytical balance and the chemical vial for 10 seconds prior to opening.

Phase 2: Self-Validating Gravimetric Transfer
  • Tare the Source: Weigh the sealed source vial of Thiazolo[4,5-b]pyridine, 2-(methylthio)- and record this as Mass A ( MA​ ).

  • Tare the Destination: Place the destination vial on the balance, tare it to zero.

  • Transfer: Using a static-free, grounded micro-spatula, transfer the required amount of compound into the destination vial. Record the mass of the transferred chemical as Mass B ( MB​ ).

  • Seal and Re-weigh: Seal the source vial and re-weigh it. Record this as Mass C ( MC​ ).

  • Self-Validation Check: Calculate the mass balance: (MA​−MC​) must equal MB​ (within the error margin of the balance, typically ±0.1 mg).

    • Causality: If (MA​−MC​)>MB​ , material has been lost to the hood surface or air, indicating a micro-spill that requires immediate localized decontamination.

Handling_Workflow Start Initiate Handling Protocol PPE Don Required PPE (N95/PAPR, Double Nitrile) Start->PPE Hood Verify Fume Hood Face Velocity (80-120 fpm) PPE->Hood Static Apply Anti-Static Ionization Hood->Static Weigh Gravimetric Transfer (Record MA, MB, MC) Static->Weigh Validate Self-Validation: Does (MA - MC) = MB? Weigh->Validate Decon Surface Decontamination & Waste Segregation Validate->Decon

Fig 2: Self-validating operational workflow for handling hazardous thiazolopyridines.

Spill Response and Disposal Plan

Because Thiazolo[4,5-b]pyridine, 2-(methylthio)- is a sulfur-containing heterocyclic compound, it is highly hydrophobic and will not dissolve efficiently in water.

Micro-Spill Response (Detected via Self-Validation)
  • Do not sweep: Sweeping dry powder generates hazardous aerosols.

  • Solvent Dampening: Dampen an absorbent laboratory wipe with a non-polar or slightly polar solvent (e.g., Isopropyl alcohol or Dimethyl sulfoxide) to solubilize and capture the thioether powder.

  • Wipe Inward: Wipe the spill from the perimeter inward to prevent spreading.

Decontamination and Waste Segregation
  • Solid Waste: Dispose of all contaminated spatulas, weigh boats, and the outer layer of nitrile gloves into a designated, sealable hazardous solid waste container.

  • Liquid Waste: If the chemical is dissolved in an organic solvent for assays, it must be segregated into a "Halogenated/Sulfur-Containing Organic Waste" carboy. Causality: Sulfur compounds can react violently or produce toxic sulfur dioxide gas if incinerated improperly with standard non-halogenated waste[11].

  • Final Decontamination: Wash the fume hood surface with a 10% bleach solution followed by 70% ethanol to ensure complete breakdown and removal of residual bioactive molecules.

References

  • Chemical Substance Information: Thiazolo[4,5-b]pyridine, 2-(Methylthio)-. NextSDS. Available at: [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of King Saud University - Science. Available at: [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. MDPI. Available at:[Link]

  • Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (NIH Bookshelf). Available at: [Link]

  • Respirator Selection Guide for the Healthcare Industry (DHHS/NIOSH Publication No. 2025-102). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Development and Therapeutic Implications of Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. Available at:[Link]

  • Laboratory Safety Manual (IIPP-CHP). University of California, Santa Cruz. Available at:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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